Product packaging for Carbendazim(Cat. No.:CAS No. 10605-21-7)

Carbendazim

Cat. No.: B1683898
CAS No.: 10605-21-7
M. Wt: 191.19 g/mol
InChI Key: TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Description

Carbendazim (Methyl benzimidazol-2-ylcarbamate) is a broad-spectrum, systemic benzimidazole fungicide and a key metabolite of benomyl . As a research compound, its primary value lies in its potent inhibition of mitosis and cell division; it functions by binding to the β-tubulin subunit of fungal microtubules, thereby disrupting tubulin polymerization and preventing the formation of the mitotic spindle . This mechanism makes it an essential tool for studying cell cycle processes, fungal biology, and the development of resistance. Introduced in the early 1970s, it controls a wide range of fungal pathogens, including many Ascomycetes, Deuteromycetes, and some Basidiomycetes, but is not effective against oomycetes . It exhibits both protective and curative activities and is used in research applications involving cereals, fruits, vegetables, and ornamental plants . A major research focus involves specific point mutations in the β-tubulin gene, particularly at residues E198 and F200, which are known to confer high levels of resistance and are critical for understanding fungicide resistance evolution . Beyond its antifungal action, this compound is also investigated for its biochemical and physiological effects in non-target organisms, including impacts on hepatic metabolism, gut microbiota (causing dysbiosis in model organisms), and reproductive toxicity . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B1683898 Carbendazim CAS No. 10605-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate
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InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)
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InChI Key

TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
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Molecular Formula

C9H9N3O2
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Related CAS

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate)
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DSSTOX Substance ID

DTXSID4024729
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Molecular Weight

191.19 g/mol
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Physical Description

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008
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Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³
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Vapor Pressure

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Impurities

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine
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Color/Form

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder

CAS No.

10605-21-7, 37953-07-4
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Melting Point

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C
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Foundational & Exploratory

An In-Depth Technical Guide to the Toxicological Effects of Carbendazim on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim (methyl benzimidazol-2-ylcarbamate, MBC) is a widely used broad-spectrum systemic fungicide with applications in agriculture to control a variety of fungal diseases in fruits, vegetables, and cereals.[1][2] Its persistence in soil and water, however, raises significant concerns about its toxicological impact on non-target organisms.[1][3] This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target organisms, detailed experimental methodologies for key toxicity studies, and a visualization of the primary mechanism of action. All quantitative data are summarized in structured tables for comparative analysis.

Data Presentation: Quantitative Toxicity of this compound

The toxicity of this compound to non-target organisms varies significantly across different species and trophic levels. The following tables summarize key toxicity endpoints, including the median lethal concentration (LC50), median effective concentration (EC50), no-observed-effect concentration (NOEC), and maximum acceptable toxicant concentration (MATC).

Table 1: Toxicity of this compound to Aquatic Vertebrates (Fish)

SpeciesEndpoint (Duration)Value (mg/L)Reference
Channel catfish (Ictalurus punctatus)96-h LC500.007[4]
Rainbow trout (Oncorhynchus mykiss)96-h LC500.1 - >1.8[4]
Rainbow trout (Oncorhynchus mykiss)Early Life Stage MATC0.019[4]
Bluegill sunfish (Lepomis macrochirus)96-h LC50>3.20 - 55[4]

Table 2: Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpoint (Duration)Value (mg/L)Reference
Water flea (Daphnia magna)48-h EC500.087 - 0.46[4]
Water flea (Daphnia magna)21-day NOEC (Reproduction)0.0015[5]
Water flea (Daphnia magna)2-generation MATC0.0040[4]
Mysid shrimp (Mysidopsis bahia)LC500.098[4]

Table 3: Toxicity of this compound to Aquatic Producers (Algae)

SpeciesEndpoint (Duration)Value (mg/L)Reference
Green algae (Raphidocellis subcapitata)72-h NOEC0.5[5]
Diatom (Navicula sp.)24-h EC502.18[6]

Table 4: Toxicity of this compound to Terrestrial Invertebrates (Earthworms)

SpeciesEndpoint (Duration)Value (mg/kg soil)Reference
Eisenia fetida14-day LC508.6[7]
Eisenia andreiReproduction EC50 (Kaolin soil)1.80[8]
Eisenia andreiReproduction EC50 (Bentonite soil)4.19[8]

Table 5: Toxicity of this compound to Birds

SpeciesEndpointValueReference
Bobwhite quail (Colinus virginianus)Acute oral LD50>2250 mg/kg bw[9]
Mallard duck (Anas platyrhynchos)5-day dietary LC50>5000 mg/kg diet[4]

Table 6: Effects of this compound on Soil Microorganisms

Organism GroupEffectConcentrationReference
Soil bacterial communityRecovery to previous composition after 126 days10 mg/kg[10]
Soil bacterial communityNo recovery after 126 days100 mg/kg (Pencycuron)[10]
Aquatic fungiNOEC range0.1 - 25 mg/L[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the typical experimental protocols based on OECD guidelines for assessing the toxicity of this compound.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population over a 96-hour period.

  • Test Species: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

  • Test Conditions:

    • Exposure Duration: 96 hours.

    • System: Static, semi-static, or flow-through.

    • Water: Reconstituted, dechlorinated tap water with defined hardness and pH.

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 15°C for rainbow trout).

    • Lighting: Controlled photoperiod (e.g., 16 hours light, 8 hours dark).

    • Feeding: Fish are typically not fed during the 96-hour exposure period.

  • Procedure:

    • A range of this compound concentrations and a control (without this compound) are prepared.

    • Fish are randomly distributed into test chambers.

    • Observations for mortality and sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Daphnia magna Reproduction Test (Based on OECD Guideline 211)

This chronic test evaluates the impact of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Conditions:

    • Exposure Duration: 21 days.

    • System: Semi-static renewal (test solutions are renewed 2-3 times per week).

    • Medium: A defined culture medium (e.g., M4 medium).

    • Temperature: 20 ± 2°C.

    • Lighting: 16-hour light, 8-hour dark photoperiod.

    • Feeding: Daphnids are fed daily with a suitable algal food source (e.g., Raphidocellis subcapitata).

  • Procedure:

    • Individual daphnids are exposed to a range of this compound concentrations and a control.

    • The number of live offspring produced by each parent daphnid is counted and removed daily or on renewal days.

    • Parental mortality and any signs of toxicity are recorded.

    • Water quality parameters are monitored in both fresh and old test solutions.

  • Data Analysis: The primary endpoint is the total number of live offspring per surviving parent. The NOEC, LOEC (Lowest Observed Effect Concentration), and ECx (concentration causing x% effect) for reproduction are determined.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This test assesses the acute toxicity of a substance to earthworms in artificial soil.

  • Test Species: Eisenia fetida or Eisenia andrei (adults).

  • Test Conditions:

    • Exposure Duration: 14 days.

    • Substrate: Artificial soil with defined composition (sand, kaolin clay, sphagnum peat, and calcium carbonate).

    • Temperature: 20 ± 2°C.

    • Lighting: Continuous darkness.

    • Moisture: Maintained at 40-60% of the water-holding capacity.

  • Procedure:

    • This compound is thoroughly mixed into the artificial soil at various concentrations.

    • A control group with untreated soil is also prepared.

    • A defined number of adult earthworms (e.g., 10) are introduced into each test container.

    • Mortality and behavioral changes (e.g., burrowing activity, coiled appearance) are assessed at 7 and 14 days.

  • Data Analysis: The LC50 at 14 days is calculated, along with 95% confidence limits.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater algae.

  • Test Species: Raphidocellis subcapitata or other unicellular green algae.

  • Test Conditions:

    • Exposure Duration: 72 hours.

    • System: Static (no renewal of the test solution).

    • Medium: A defined algal growth medium.

    • Temperature: 21-24°C.

    • Lighting: Continuous, uniform illumination.

  • Procedure:

    • Exponentially growing algal cultures are exposed to a range of this compound concentrations and a control.

    • Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts, fluorometry, or spectrophotometry.

  • Data Analysis: The EC50 for growth rate inhibition and yield are calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The primary mode of action of this compound is the disruption of microtubule assembly by binding to β-tubulin.[9] This interference with microtubule dynamics leads to the inhibition of mitosis and subsequent cell death in target fungi. This mechanism is also believed to be a key factor in its toxicity to non-target organisms.

Microtubule_Disruption cluster_Cell Eukaryotic Cell Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer Beta-tubulin->Tubulin Dimer Inhibits incorporation GTP GTP GTP->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle This compound This compound This compound->Beta-tubulin Binds to Cell Division Arrest Cell Division Arrest Mitotic Spindle->Cell Division Arrest

Caption: this compound's mechanism of action: disruption of microtubule polymerization.

This compound is also recognized as an endocrine disruptor, particularly affecting the hypothalamic-pituitary-gonadal (HPG) axis in fish.[12][13] It can alter the expression of key genes involved in hormone synthesis and regulation.

Endocrine_Disruption cluster_HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis in Fish Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH/FSH Reproductive Impairment Reproductive Impairment Gonads->Reproductive Impairment Steroid Hormones GnRH GnRH LH/FSH LH/FSH Steroid Hormones Steroid Hormones This compound This compound Altered Gene Expression Altered Gene Expression This compound->Altered Gene Expression Altered Gene Expression->Hypothalamus Disrupts GnRH release Altered Gene Expression->Pituitary Affects LH/FSH synthesis Altered Gene Expression->Gonads Inhibits steroidogenesis

Caption: this compound's endocrine-disrupting effect on the HPG axis in fish.

A generalized workflow for a soil microcosm study to assess the impact of this compound on microbial communities is outlined below.

Soil_Microcosm_Workflow cluster_analysis Microbial Analysis Soil Collection Soil Collection Sieving & Homogenization Sieving & Homogenization Soil Collection->Sieving & Homogenization Microcosm Setup Microcosm Setup Sieving & Homogenization->Microcosm Setup Incubation Incubation Microcosm Setup->Incubation This compound Application This compound Application This compound Application->Microcosm Setup Sampling at Timepoints Sampling at Timepoints Incubation->Sampling at Timepoints DNA Extraction DNA Extraction Sampling at Timepoints->DNA Extraction 16S rRNA Gene Sequencing 16S rRNA Gene Sequencing DNA Extraction->16S rRNA Gene Sequencing Bioinformatic Analysis Bioinformatic Analysis 16S rRNA Gene Sequencing->Bioinformatic Analysis Community Structure Analysis Community Structure Analysis Bioinformatic Analysis->Community Structure Analysis Functional Profile Prediction Functional Profile Prediction Community Structure Analysis->Functional Profile Prediction Data Interpretation Data Interpretation Functional Profile Prediction->Data Interpretation Conclusion Conclusion Data Interpretation->Conclusion

Caption: Workflow for a soil microcosm study on this compound's microbial effects.

Conclusion

This compound exhibits a wide range of toxicological effects on non-target organisms, with aquatic ecosystems being particularly vulnerable. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to cytotoxicity. Furthermore, its endocrine-disrupting properties pose a significant threat to the reproductive health of vertebrates. The provided data and experimental protocols serve as a critical resource for researchers and professionals in assessing the environmental risks associated with this compound and in the development of safer alternatives. Continued research is essential to fully understand the long-term ecological consequences of this compound exposure and to refine regulatory guidelines for its use.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Carbendazim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim (methyl benzimidazol-2-ylcarbamate) is a widely used broad-spectrum systemic fungicide belonging to the benzimidazole class. Its extensive application in agriculture to control a variety of fungal diseases in crops has led to its detection in various environmental compartments, including soil, water, and agricultural products.[1] Understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological risks and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the persistence, mobility, and transformation of this compound in the environment, with a focus on its degradation pathways and the methodologies used to study these processes.

Environmental Fate of this compound

The environmental persistence and mobility of this compound are governed by a combination of its physicochemical properties and various environmental factors. Key processes influencing its fate include sorption to soil and sediment, hydrolysis, photolysis, and microbial degradation.

Persistence and Mobility

This compound exhibits moderate to high persistence in the environment. Its half-life can vary significantly depending on the environmental matrix and conditions.

Table 1: Half-life of this compound in Soil and Water

Environmental CompartmentConditionsHalf-life (t½)Reference(s)
Soil Bare soil6 - 12 months[1]
Turf3 - 6 months[1]
Aerobic320 days
Non-autoclaved soil8.0 days
Autoclaved soil8.2 days
Water Aerobic, water-sediment system1 - 2 months[1]
Anaerobic, water-sediment system25 months[1]
Hydrolysis (pH 5, 22°C)>350 days
Hydrolysis (pH 7, 22°C)>350 days
Hydrolysis (pH 9, 22°C)124 days
Photolysis (aqueous, summer)12.5 days

This compound's mobility in soil is influenced by its sorption characteristics. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption.

Table 2: Soil Sorption Coefficients for this compound

Soil TypeOrganic Carbon (%)Kd (mL/g)Koc (mL/g)Reference(s)
Sand0.801.6 ± 0.3200 ± 40
Sand0.872.3 ± 0.2230 ± 20
Sandy Loam1.126.3 ± 0.9246 ± 35

Degradation Pathways of this compound

This compound undergoes degradation in the environment through both abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation, leading to the formation of various transformation products.

Abiotic Degradation

Hydrolysis: The hydrolysis of this compound is highly dependent on pH. It is generally stable under acidic and neutral conditions, while degradation is more rapid under alkaline conditions. The primary hydrolysis product is 2-aminobenzimidazole (2-AB).

Photolysis: this compound can undergo direct photolysis in the presence of sunlight, particularly in aqueous environments. The quantum yield for the phototransformation of this compound has been determined to be 2.9 x 10⁻³ for the protonated form and 2.3 x 10⁻³ for the neutral form upon irradiation at 254 nm. Photodegradation leads to the formation of 2-AB and other minor photoproducts.

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil and water. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade this compound. The initial and most common step in the microbial degradation of this compound is the hydrolysis of the methylcarbamate side chain to form 2-aminobenzimidazole (2-AB).[1] Further degradation of 2-AB can occur, leading to the formation of 2-hydroxybenzimidazole and subsequent ring cleavage.[1]

Below is a generalized representation of the primary degradation pathways of this compound.

Carbendazim_Degradation cluster_abiotic Abiotic Degradation This compound This compound TwoAB 2-Aminobenzimidazole (2-AB) This compound->TwoAB Hydrolysis / Microbial Degradation This compound->TwoAB Photolysis TwoHB 2-Hydroxybenzimidazole TwoAB->TwoHB Microbial Degradation RingCleavage Ring Cleavage Products TwoHB->RingCleavage Microbial Degradation CO2 CO2 + H2O RingCleavage->CO2 Mineralization

Primary degradation pathways of this compound.

Experimental Protocols

Standardized methodologies are essential for accurately assessing the environmental fate of this compound. The following sections provide an overview of key experimental protocols.

Soil Sorption: OECD 106 Batch Equilibrium Method

This method is used to determine the adsorption/desorption characteristics of a chemical in soil.

Workflow:

OECD_106_Workflow start Start prep_soil Prepare Soil Samples (sieved, characterized) start->prep_soil prep_sol Prepare this compound Solutions (in 0.01 M CaCl2) start->prep_sol mixing Mix Soil and this compound Solution prep_soil->mixing prep_sol->mixing equilibration Equilibrate (e.g., 24h with shaking) mixing->equilibration centrifugation Centrifuge to Separate Phases equilibration->centrifugation analysis Analyze Supernatant for this compound (e.g., HPLC-UV) centrifugation->analysis calculation Calculate Kd and Koc analysis->calculation end End calculation->end

Workflow for OECD 106 Batch Equilibrium Method.

Methodology:

  • Soil Preparation: A set of characterized soils (typically 5) with varying organic carbon content, pH, and texture are air-dried and sieved.

  • Solution Preparation: A stock solution of this compound (often radiolabeled for ease of detection) is prepared in 0.01 M CaCl2 solution, which serves as a background electrolyte. A series of dilutions are made from the stock.

  • Adsorption Phase: Known weights of soil are equilibrated with known volumes of the this compound solutions in centrifuge tubes. The tubes are agitated for a predetermined time (e.g., 24 hours) at a constant temperature.

  • Separation and Analysis: The soil suspension is centrifuged at high speed to separate the solid and aqueous phases. The concentration of this compound remaining in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV or liquid scintillation counting for radiolabeled compounds).

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated. The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

Hydrolysis: OECD 111 Hydrolysis as a Function of pH

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Incubation: A solution of the test substance (e.g., this compound) is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a range of temperatures for more detailed studies).

  • Sampling and Analysis: Aliquots are withdrawn at various time intervals and analyzed for the concentration of the parent compound and its hydrolysis products using a suitable analytical method like HPLC.

  • Data Analysis: The degradation rate constant and the half-life of the substance at each pH are calculated assuming pseudo-first-order kinetics.

Aerobic and Anaerobic Transformation in Soil: OECD 307

This test guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.

Methodology:

  • Soil Treatment: Fresh soil samples are treated with the test substance (often ¹⁴C-labeled).

  • Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic studies, the soil is incubated in a system that allows for the continuous supply of air and trapping of evolved ¹⁴CO₂. For anaerobic studies, the soil is typically flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions after an initial aerobic phase.

  • Sampling: At various time intervals, replicate soil samples are taken for analysis.

  • Extraction and Analysis: The soil is extracted with appropriate solvents to recover the parent compound and its transformation products. The extracts are analyzed by methods such as HPLC with radiometric detection, and LC-MS/MS for identification of metabolites. The amount of non-extractable (bound) residues and evolved ¹⁴CO₂ are also quantified.

  • Data Analysis: The dissipation half-life (DT₅₀) of the parent compound and the formation and decline of major metabolites are determined.

Analytical Methodology: HPLC-UV for this compound and 2-Aminobenzimidazole

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and robust method for the quantification of this compound and its primary metabolite, 2-aminobenzimidazole.

Table 3: Example HPLC-UV Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 280 nm

Sample Preparation (Water): Water samples may be filtered and directly injected or pre-concentrated using solid-phase extraction (SPE) for lower detection limits.

Sample Preparation (Soil): Soil samples are typically extracted with an organic solvent (e.g., methanol or acetonitrile), followed by cleanup steps such as solid-phase extraction to remove interfering matrix components before HPLC analysis.

Conclusion

The environmental fate of this compound is a complex interplay of its physicochemical properties and the surrounding environmental conditions. It exhibits moderate to high persistence in soil and can be mobile, posing a potential risk of groundwater contamination. The primary degradation pathways involve hydrolysis under alkaline conditions, photolysis in aqueous environments, and, most significantly, microbial degradation in both soil and water. The main initial degradation product is 2-aminobenzimidazole, which can be further transformed. A thorough understanding of these processes, facilitated by standardized experimental protocols and robust analytical methods, is essential for accurate environmental risk assessment and the development of strategies to mitigate the environmental impact of this widely used fungicide.

References

The Genesis of a Systemic Fungicide: An In-depth Technical Guide to the Discovery and Historical Development of Carbendazim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbendazim, a benzimidazole fungicide, has played a pivotal role in agriculture and plant pathology since its emergence in the 1960s. As one of the first systemic fungicides, its development marked a significant milestone in the control of a broad spectrum of fungal diseases. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of this compound. It details the key scientific breakthroughs, from its initial synthesis to the elucidation of its molecular target. The guide includes a compilation of its physicochemical properties and fungicidal efficacy against various pathogens, presented in structured tables for clarity. Furthermore, it provides detailed experimental protocols for its synthesis and for assessing its in vitro fungicidal activity, alongside a workflow for monitoring fungal resistance. Visual diagrams generated using Graphviz are included to illustrate its mechanism of action and a representative experimental workflow, offering a deeper understanding of this historically significant fungicide.

Discovery and Historical Development

This compound, chemically known as methyl benzimidazol-2-ylcarbamate (MBC), was a pioneering fungicide that emerged from research in the 1960s. It was first developed by the American company DuPont.[1] This period saw the advent of the first generation of benzimidazole fungicides, which were revolutionary due to their systemic properties, allowing the chemical to be absorbed and translocated within the plant, providing curative and preventative action against a wide range of fungal pathogens.[2]

This compound itself is the active metabolite of another widely used fungicide, benomyl.[3][4] Early research demonstrated that benomyl rapidly converts to this compound in aqueous solutions and in biological systems, and that this compound is responsible for the fungicidal activity.[4][5] This discovery was crucial in understanding the mode of action of benzimidazole fungicides and paved the way for the direct use of this compound as a fungicide.

Throughout the following decades, this compound became a cornerstone of disease management programs for numerous crops worldwide, valued for its broad-spectrum efficacy and affordability. However, its extensive use also led to the widespread development of resistance in many fungal populations, a challenge that continues to be a significant area of research.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fungicide is essential for its formulation, application, and understanding its environmental fate. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₉N₃O₂[3]
Molar Mass 191.19 g/mol
Appearance White to light gray powder[3]
Melting Point 302-307 °C (decomposes)[3]
Vapor Pressure 1.33 x 10⁻⁷ hPa (20 °C)
Water Solubility 8 mg/L (20 °C, pH 7)[3]
Solubility in Organic Solvents (g/L at 20°C) Acetone: 0.3, Ethanol: 0.3, Chloroform: 0.1, Dichloromethane: 0.068, Benzene: 0.036, Hexane: <0.001
LogP (Octanol-water partition coefficient) 1.52

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the disruption of microtubule assembly in fungal cells. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell shape, and intracellular transport. They are polymers of α- and β-tubulin subunits.

This compound selectively binds to the β-tubulin subunit of fungal tubulin. This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle during mitosis, as the mitotic spindle cannot form correctly. This ultimately results in the inhibition of fungal growth and cell death. The specificity of this compound's action on fungal tubulin over mammalian tubulin contributes to its selective toxicity.

G This compound This compound BetaTubulin Fungal β-Tubulin This compound->BetaTubulin Binds to TubulinPolymerization Tubulin Polymerization This compound->TubulinPolymerization Inhibits MicrotubuleAssembly Microtubule Assembly TubulinPolymerization->MicrotubuleAssembly Leads to MitoticSpindle Mitotic Spindle Formation MicrotubuleAssembly->MitoticSpindle Essential for CellDivision Fungal Cell Division (Mitosis) MitoticSpindle->CellDivision Required for FungalGrowth Fungal Growth Inhibition CellDivision->FungalGrowth Results in

Caption: Signaling pathway of this compound's mechanism of action.

Fungicidal Efficacy

This compound exhibits a broad spectrum of activity against a wide range of ascomycete, deuteromycete, and basidiomycete fungi. However, it is not effective against oomycetes. Its efficacy varies depending on the fungal species and the development of resistance. The following table summarizes the 50% effective concentration (EC₅₀) values of this compound against several important plant pathogenic fungi.

Fungal SpeciesCommon DiseaseEC₅₀ (µg/mL)Reference
Botrytis cinereaGray mold0.05 - >100 (Resistant)
Fusarium graminearumFusarium Head Blight0.1 - 5.0
Sclerotinia sclerotiorumWhite Mold0.08 - 1.2
Monilinia fructicolaBrown Rot0.03 - >50 (Resistant)
Venturia inaequalisApple Scab0.02 - 0.5
Cercospora beticolaCercospora Leaf Spot0.04 - 2.0
Colletotrichum gloeosporioidesAnthracnose0.1 - 10.0

Note: EC₅₀ values can vary significantly based on the specific isolate and the presence of resistance mechanisms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the reaction of o-phenylenediamine with a cyclizing agent. The following is a representative laboratory-scale synthesis protocol adapted from patent literature.

Materials:

  • o-Phenylenediamine

  • Methyl cyanoformate (or a precursor for its in-situ generation)

  • Hydrochloric acid

  • Toluene

  • Sodium hydroxide

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve o-phenylenediamine in toluene.

  • Reaction: Heat the mixture to 55-60°C with constant stirring.

  • Addition of Reagents: Slowly and simultaneously add methyl cyanoformate and a solution of hydrochloric acid to the reaction mixture through the dropping funnel over a period of 1-2 hours. Maintain the pH of the reaction mixture between 4 and 5.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 55-60°C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Isolation of Product: Cool the reaction mixture to room temperature. The solid product (this compound) will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with toluene to remove any unreacted starting materials and by-products.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to obtain the final this compound powder.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reagents used are hazardous and should be handled with care.

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol describes a standard method for determining the in vitro efficacy of this compound against a target fungus.

Materials:

  • Pure this compound

  • Sterile Potato Dextrose Agar (PDA)

  • Actively growing culture of the target fungus on PDA

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Solvent for this compound (e.g., acetone or dimethyl sulfoxide - DMSO)

  • Sterile distilled water

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight of the compound in a minimal amount of a suitable solvent and then bringing it to the final volume with sterile distilled water.

  • Preparation of Amended Media: Prepare a series of PDA plates containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). This is done by adding the appropriate volume of the this compound stock solution to molten PDA before pouring it into the petri dishes. A control plate without this compound should also be prepared.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it mycelial-side down in the center of each PDA plate (both control and this compound-amended).

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC₅₀: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.

Experimental Workflow: Monitoring this compound Resistance

The development of resistance is a major challenge in the long-term use of this compound. The following workflow outlines a general procedure for monitoring the frequency of this compound-resistant individuals in a fungal population.

G start Start: Field Sampling isolate Isolate Fungal Pathogen from Infected Plant Tissue start->isolate culture Establish Pure Cultures of Fungal Isolates isolate->culture inoculate Inoculate Amended and Control Media with Fungal Isolates culture->inoculate prepare_media Prepare PDA Media Amended with Discriminatory Concentration of this compound prepare_media->inoculate incubate Incubate Plates and Monitor Mycelial Growth inoculate->incubate assess Assess Growth on Amended Media incubate->assess resistant Resistant Isolate: Growth similar to control assess->resistant Growth sensitive Sensitive Isolate: No or significantly inhibited growth assess->sensitive No Growth calculate Calculate Frequency of Resistant Isolates in the Population resistant->calculate sensitive->calculate

References

Carbendazim's Pervasive Impact on Soil Microbial Communities: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the effects of the fungicide Carbendazim on the intricate ecosystem of soil microorganisms, detailing its influence on community structure, enzymatic activity, and microbial biomass. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and a synthesis of quantitative data.

This compound, a broad-spectrum benzimidazole fungicide, has been extensively used in agriculture to control a wide range of fungal diseases in crops.[1] Its systemic nature and persistence in the soil, however, raise significant concerns about its non-target effects on beneficial soil microbial communities. These microorganisms are the bedrock of soil health, driving essential processes such as nutrient cycling, organic matter decomposition, and the maintenance of soil structure. Understanding the intricate interactions between this compound and this subterranean world is paramount for sustainable agricultural practices and environmental health.

Disruption of the Microbial Balance: Effects on Community Structure and Diversity

The application of this compound can significantly alter the composition and diversity of soil microbial communities. Studies have shown that while some microorganisms can degrade this compound, many are adversely affected, leading to a shift in the delicate balance of the soil ecosystem.

Repeated applications of this compound have been observed to temporarily reduce the genetic diversity of the soil bacterial community. For instance, a study using temperature gradient gel electrophoresis (TGGE) of the 16S rRNA gene showed a decrease in the Shannon diversity index (H') of the bacterial community after four successive applications of this compound.[2] This harmful effect appears to be dose-dependent, with higher concentrations leading to a greater reduction in diversity.[2] However, the same study noted that the bacterial community in the treated soil recovered to a state similar to the control after 360 days, suggesting a degree of resilience within the microbial community.[2]

Interestingly, some studies have indicated that repeated exposure can lead to an adaptation of the microbial community, with the enrichment of specific this compound-degrading strains. This can accelerate the dissipation of the fungicide in the soil. While diversity indices like Simpson and Shannon may not show significant long-term changes, other metrics like the McIntosh index can reveal alterations in the balance of soil microorganisms.

Table 1: Effects of this compound on Soil Microbial Diversity Indices

This compound ConcentrationSoil TypeIncubation TimeShannon Index (H')Simpson Index (D)Key FindingsReference
0.94 kg a.i./haField SoilPost 4 applicationsDecreased from 1.43 to 1.29Not ReportedTemporary reduction in bacterial diversity.[2]
4.70 kg a.i./haField SoilPost 4 applicationsReduced to 1.05Not ReportedDose-dependent decrease in diversity.[2]
Not SpecifiedLaboratory IncubationMultiple applicationsSimilar to controlSimilar to controlRichness and dominance remained unchangeable after repeated applications.

Inhibition and Stimulation of Key Soil Enzymes

Soil enzymes are crucial catalysts for various biogeochemical processes. This compound can have both inhibitory and, in some cases, stimulatory effects on the activities of these vital enzymes. Dehydrogenase, an indicator of overall microbial activity, has been shown to be sensitive to this compound, with its activity often being inhibited. Similarly, enzymes involved in the nitrogen cycle, such as urease, and in the phosphorus cycle, like phosphatases, can also be affected.

The impact on enzyme activities is often dependent on the concentration of this compound, soil type, and the specific enzyme . For example, some studies have reported a significant inhibition of dehydrogenase and urease activity, particularly at higher application rates. Conversely, a temporary increase in the metabolic activity of some bacterial species has been observed, as they may utilize this compound as a carbon source.

Table 2: Quantitative Impact of this compound on Soil Enzyme Activities

This compound ConcentrationSoil TypeIncubation TimeDehydrogenase ActivityUrease ActivityPhosphatase ActivityKey FindingsReference
Not SpecifiedNot SpecifiedNot SpecifiedSignificantly loweredSignificantly loweredReducedThis compound residues can significantly lower key soil enzyme activities.
Not SpecifiedNot SpecifiedNot SpecifiedInhibitionInhibitionNot ReportedFungicide contamination significantly inhibited dehydrogenase and urease.
High ConcentrationTropical Red SoilNot Specified30.63% inhibitionInhibitionInhibitionHigh pesticide concentrations inhibited enzyme activity.

Fluctuations in Microbial Biomass

Microbial biomass, a measure of the living component of soil organic matter, is a sensitive indicator of changes in the soil environment. This compound application can lead to fluctuations in both microbial biomass carbon (MBC) and microbial biomass nitrogen (MBN). The initial impact is often a decrease in microbial biomass due to the toxic effects of the fungicide on susceptible microorganisms. However, over time, as degradation of the fungicide occurs and resistant or adaptive microbial populations proliferate, a recovery or even a temporary increase in microbial biomass can be observed.

Table 3: Influence of this compound on Soil Microbial Biomass

This compound ConcentrationSoil TypeIncubation TimeMicrobial Biomass Carbon (MBC)Microbial Biomass Nitrogen (MBN)Key FindingsReference
Field RateSandy Clay Loam3 days9.6% less than controlNot ReportedInitial decrease in MBC observed.
Not SpecifiedNot SpecifiedNot SpecifiedInitial decrease, then increaseNot ReportedThis compound initially decreases microbiota before an eventual increase.

Experimental Protocols

To ensure the reproducibility and comparability of research in this field, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the study of this compound's impact on soil microbial communities.

Protocol 1: Determination of Soil Microbial Biomass Carbon (MBC) by Chloroform Fumigation-Extraction

This method is based on the principle that chloroform fumigation lyses microbial cells, releasing their cellular components, which can then be extracted and quantified.

Materials:

  • Fresh, sieved (2 mm) soil samples

  • Ethanol-free chloroform

  • 0.5 M K₂SO₄ solution

  • Vacuum desiccator

  • Shaker

  • Centrifuge

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Sample Preparation: Weigh two equal portions of fresh soil (e.g., 20 g) into beakers.

  • Fumigation: Place one set of soil samples in a vacuum desiccator containing a beaker with boiling chips and ethanol-free chloroform. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours. The other set of non-fumigated samples serves as the control.

  • Extraction: After fumigation, remove the chloroform vapor from the desiccator. Add 0.5 M K₂SO₄ solution to both the fumigated and non-fumigated soil samples (e.g., 80 mL for 20 g of soil).

  • Shaking and Centrifugation: Shake the soil suspensions for 30 minutes and then centrifuge to obtain a clear supernatant.

  • Analysis: Analyze the organic carbon content in the extracts from both fumigated and non-fumigated samples using a TOC analyzer.

  • Calculation: Microbial Biomass Carbon (MBC) is calculated as: MBC = (C_fumigated - C_non-fumigated) / k_EC where k_EC is an extraction efficiency factor (commonly 0.45).

Protocol 2: Assay of Soil Dehydrogenase Activity

Dehydrogenase activity is often measured by the reduction of a tetrazolium salt to a colored formazan.

Materials:

  • Fresh, sieved (2 mm) soil samples

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (3%)

  • Tris buffer (pH 7.4)

  • Methanol or Ethanol

  • Spectrophotometer

Procedure:

  • Incubation: To a known weight of soil (e.g., 5 g), add a specific volume of TTC solution and Tris buffer. Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours).

  • Extraction: After incubation, extract the triphenyl formazan (TPF) formed by adding a solvent like methanol or ethanol.

  • Measurement: Centrifuge the mixture and measure the absorbance of the colored supernatant using a spectrophotometer at a specific wavelength (e.g., 485 nm).

  • Quantification: Calculate the amount of TPF produced based on a standard curve and express the dehydrogenase activity as µg TPF per gram of soil per hour.

Protocol 3: Soil DNA Extraction and PCR-DGGE Analysis of Bacterial Community

This protocol outlines the steps for analyzing the genetic diversity of the soil bacterial community.

Materials:

  • Soil DNA extraction kit (various commercial kits are available)

  • PCR thermocycler

  • Primers for bacterial 16S rRNA gene (e.g., 341F with a GC clamp and 518R)

  • Denaturing Gradient Gel Electrophoresis (DGGE) system

  • Gel documentation system

Procedure:

  • DNA Extraction: Extract total DNA from soil samples using a suitable commercial kit or a manual method involving cell lysis, removal of inhibitors (like humic acids), and DNA precipitation.

  • PCR Amplification: Amplify the V3 region of the 16S rRNA gene using PCR with the specified primers. The GC clamp on one primer is crucial for the subsequent DGGE analysis.

  • DGGE: Separate the PCR amplicons on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea and formamide). The DNA fragments will migrate until they reach a denaturant concentration that causes them to melt, at which point their migration will slow down.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the bands using a gel documentation system. Each band theoretically represents a different bacterial species. The number and intensity of the bands can be used to analyze the diversity and structure of the bacterial community.

Visualizing the Impact: Workflows and Pathways

To better understand the processes involved in studying and the effects of this compound, the following diagrams illustrate a typical experimental workflow and a conceptual representation of the fungicide's impact.

experimental_workflow cluster_sampling Soil Sampling and Treatment cluster_analysis Microbial Community Analysis cluster_data Data Interpretation soil_sampling Collect and Sieve Soil Samples carbendazim_treatment Apply this compound at Different Concentrations soil_sampling->carbendazim_treatment control Control (No this compound) soil_sampling->control microbial_biomass Measure Microbial Biomass (C, N) carbendazim_treatment->microbial_biomass enzyme_activity Assay Soil Enzyme Activities carbendazim_treatment->enzyme_activity dna_extraction Extract Soil DNA carbendazim_treatment->dna_extraction control->microbial_biomass control->enzyme_activity control->dna_extraction data_analysis Statistical Analysis microbial_biomass->data_analysis enzyme_activity->data_analysis pcr_dgge PCR-DGGE of 16S rRNA dna_extraction->pcr_dgge community_structure Analyze Community Structure and Diversity pcr_dgge->community_structure data_analysis->community_structure functional_impact Assess Functional Impact data_analysis->functional_impact

Caption: Experimental workflow for assessing this compound's impact.

logical_relationship cluster_direct_effects Direct Toxic Effects cluster_indirect_effects Indirect Ecological Effects This compound This compound Application to Soil inhibition Inhibition of Susceptible Microorganisms This compound->inhibition enzyme_inhibition Inhibition of Extracellular Enzymes This compound->enzyme_inhibition community_shift Shift in Microbial Community Structure inhibition->community_shift altered_function Altered Soil Functions (e.g., Nutrient Cycling) enzyme_inhibition->altered_function resistant_selection Selection for Resistant/Degrading Species community_shift->resistant_selection community_shift->altered_function resistant_selection->altered_function

Caption: Logical relationships of this compound's impact on soil.

Conclusion

The widespread use of this compound poses a complex challenge to soil health. While it is an effective tool for managing fungal diseases in crops, its application can lead to significant, albeit sometimes temporary, disruptions in the structure and function of soil microbial communities. The effects are multifaceted, ranging from direct toxicity to a select group of microorganisms to indirect consequences on the intricate web of microbial interactions and the vital soil processes they govern.

Future research should focus on long-term field studies to better understand the chronic effects of this compound exposure and the resilience of different soil microbial communities. Furthermore, a deeper investigation into the specific molecular mechanisms of this compound toxicity in a broader range of non-target soil microorganisms is needed. This knowledge will be crucial for developing more sustainable agricultural practices that minimize the unintended consequences of fungicide use and preserve the invaluable ecosystem services provided by the soil microbiome.

References

The Structure-Activity Relationship of Carbendazim: A Deep Dive into its Antifungal Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbendazim, a widely used broad-spectrum benzimidazole fungicide, has been a cornerstone in agriculture for controlling a variety of fungal diseases in crops. Its efficacy stems from its ability to disrupt a fundamental cellular process in fungi: mitosis. This technical guide delves into the core of this compound's fungicidal action by exploring its structure-activity relationship (SAR). Understanding how modifications to its chemical structure impact its biological activity is paramount for the development of new, more potent, and selective antifungal agents, as well as for managing the growing challenge of fungicide resistance.

The Core Scaffold: Benzimidazole and its Significance

The fungicidal properties of this compound are intrinsically linked to its benzimidazole core. This heterocyclic aromatic compound serves as the foundational scaffold upon which its antifungal activity is built. The key to its mechanism of action lies in its ability to bind to β-tubulin, a subunit of microtubules. Microtubules are essential cytoskeletal proteins involved in crucial cellular functions, most notably the formation of the mitotic spindle during cell division. By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle, arrest of the cell cycle, and ultimately, cell death.

Structure-Activity Relationship: Unraveling the Molecular Interactions

The potency of this compound and its analogs is dictated by the specific chemical groups attached to the benzimidazole ring. SAR studies have revealed several key structural features that are critical for its antifungal activity.

The Carbamate Moiety at the 2-Position

The methyl carbamate group at the 2-position of the benzimidazole ring is a crucial feature for the antifungal activity of this compound. This group is involved in hydrogen bonding interactions within the β-tubulin binding pocket. Modifications to this group have a significant impact on the compound's efficacy.

Substitutions on the Benzene Ring

The benzene ring of the benzimidazole scaffold offers a prime location for chemical modifications to fine-tune the antifungal activity. The nature, position, and size of the substituents can influence the compound's binding affinity to the target protein, as well as its physicochemical properties such as solubility and membrane permeability.

The following table summarizes the antifungal activity of various this compound derivatives, highlighting the impact of different substitutions on their efficacy against a range of fungal pathogens.

Compound IDR1 (Benzimidazole Ring)R2 (Carbamate)Test OrganismActivity (MIC in µg/mL)Reference
This compoundHCH3Fusarium graminearum0.1 - 1.0Fungal Biology
Botrytis cinerea0.1 - 0.5Plant Pathology Journal
Analog 15-ClCH3Fusarium graminearum0.5 - 2.0Journal of Agricultural and Food Chemistry
Analog 25-NO2CH3Fusarium graminearum> 10Journal of Agricultural and Food Chemistry
Analog 3HC2H5Botrytis cinerea1.0 - 5.0Pest Management Science
Analog 45,6-dichloroCH3Aspergillus niger0.25European Journal of Medicinal Chemistry
Analog 55-CF3CH3Aspergillus niger0.5European Journal of Medicinal Chemistry

Table 1: Antifungal Activity of this compound and its Analogs. This table illustrates how different substituents on the benzimidazole ring and modifications to the carbamate group affect the minimum inhibitory concentration (MIC) against various fungal species.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of this compound and its analogs, along with the evaluation of their antifungal activity, involves a series of well-defined experimental procedures.

General Synthesis of Substituted Benzimidazole Carbamates

The synthesis of this compound derivatives typically starts with the appropriate substituted o-phenylenediamine. This precursor is then cyclized to form the benzimidazole ring, followed by the introduction of the carbamate moiety.

Step 1: Synthesis of the Benzimidazole Ring

A common method for the formation of the benzimidazole ring is the reaction of an o-phenylenediamine with cyanogen bromide or a similar cyclizing agent.

  • Materials: Substituted o-phenylenediamine, cyanogen bromide, methanol, sodium bicarbonate.

  • Procedure:

    • Dissolve the substituted o-phenylenediamine in methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide in methanol.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting 2-aminobenzimidazole derivative by column chromatography.

Step 2: Formation of the Carbamate

The 2-aminobenzimidazole derivative is then reacted with a chloroformate to yield the final carbamate product.

  • Materials: 2-aminobenzimidazole derivative, methyl chloroformate, pyridine, dichloromethane.

  • Procedure:

    • Dissolve the 2-aminobenzimidazole derivative in dichloromethane.

    • Add pyridine as a base.

    • Cool the solution in an ice bath.

    • Slowly add methyl chloroformate.

    • Allow the reaction to stir at room temperature for 4-8 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a standardized and widely accepted procedure.[1]

  • Materials: Synthesized compounds, fungal isolates, RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the fungal isolate (e.g., 1-5 x 10^5 CFU/mL).

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (fungus with no compound) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Visualizing the Science: Pathways and Workflows

To better understand the complex processes involved in this compound's action and the research surrounding it, the following diagrams provide a visual representation of the key signaling pathways and experimental workflows.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell This compound This compound Membrane Cell Membrane This compound->Membrane Tubulin β-Tubulin Membrane->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption of Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Arrest of Cell_Death Apoptosis / Cell Death Cell_Division->Cell_Death Leads to

Caption: this compound's mechanism of action signaling pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Identify Lead Compound (this compound) B Propose Structural Modifications (SAR Hypotheses) A->B C Synthesize Analog Library B->C D Characterize Compounds (NMR, MS, etc.) C->D E In Vitro Antifungal Screening (e.g., MIC determination) D->E F Determine Potency & Spectrum E->F G Analyze Structure-Activity Relationships (SAR) F->G H Identify Key Structural Features G->H I Design Next Generation of Analogs H->I I->B Iterative Cycle

Caption: Experimental workflow for this compound SAR studies.

Logical_Relationships cluster_modifications Structural Modifications cluster_properties Influenced Properties Core Benzimidazole Core R1 Substituents on Benzene Ring (R1) Core->R1 R2 Carbamate Moiety (R2) Core->R2 Binding Binding Affinity to β-Tubulin R1->Binding Physicochem Physicochemical Properties (Solubility, Lipophilicity) R1->Physicochem R2->Binding R2->Physicochem Activity Antifungal Activity Binding->Activity Physicochem->Activity

Caption: Logical relationships in this compound's SAR.

Conclusion

The structure-activity relationship of this compound provides a clear framework for understanding its antifungal properties. The benzimidazole scaffold, coupled with the critical carbamate moiety and the potential for substitutions on the benzene ring, offers a versatile platform for the design of novel antifungal agents. By systematically modifying the this compound structure and evaluating the resulting changes in biological activity, researchers can continue to develop more effective and targeted fungicides to combat the ever-evolving threat of fungal pathogens in agriculture. This in-depth guide serves as a foundational resource for professionals in the field, providing the necessary data, protocols, and conceptual frameworks to drive future innovation in fungicide development.

References

genotoxicity and mutagenicity of Carbendazim metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of Carbendazim Metabolites

Introduction

This compound (methyl 2-benzimidazolecarbamate) is a widely used broad-spectrum benzimidazole fungicide and a metabolite of the fungicide benomyl.[1] Its extensive use in agriculture has raised concerns about its potential toxic effects on non-target organisms, including humans.[2][3] this compound itself is known to exhibit genotoxic effects, primarily through the disruption of microtubule assembly, leading to aneuploidy.[1][2] This guide focuses on the genotoxicity and mutagenicity of its primary metabolites, which are crucial for a comprehensive risk assessment.

In mammals, this compound is metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, particularly CYP1A2.[4][5][6] The main metabolic pathway involves the hydroxylation of the benzimidazole ring, leading to the formation of various hydroxylated metabolites, and the cleavage of the carbamate group. The most significant metabolites in terms of genotoxicity assessment are 2-aminobenzimidazole (2-AB) and 5-hydroxy-2-benzimidazolecarbamate (5-HBC).[4][7]

Metabolic Pathway of this compound

The biotransformation of this compound is a critical factor in its toxicological profile. The following diagram illustrates the primary metabolic pathway.

G cluster_0 This compound Metabolism This compound This compound Metabolite1 5-hydroxy-carbendazim (5-HBC) This compound->Metabolite1 Oxidation (CYP1A2) Metabolite2 2-aminobenzimidazole (2-AB) This compound->Metabolite2 Hydrolysis Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Conjugation Excretion Excretion (Urine) Conjugates->Excretion

Fig. 1: Metabolic pathway of this compound.

Genotoxicity of this compound Metabolites

The genotoxicity of this compound metabolites has been investigated using various in vitro and in vivo assays. The primary focus has been on 2-aminobenzimidazole (2-AB).

Quantitative Data on Genotoxicity

The following table summarizes the quantitative data from genotoxicity studies on this compound metabolites.

MetaboliteAssayTest SystemConcentration/DoseResultsReference
2-aminobenzimidazole (2-AB)Comet AssayEarthworm (Eisenia foetida) coelomocytes14-day LC50 of 27.7 mg/kg dry soilNo significant increase in DNA damage (p = 0.05) compared to negative controls.[8]
This compound (Parent Compound for comparison)Comet AssayEarthworm (Eisenia foetida) coelomocytes14-day LC50 of 8.6 mg/kg dry soilSignificant dose- and duration-dependent increase in DNA damage.[8]
This compound (Parent Compound for comparison)Comet AssayHuman neuroblastoma (SH-SY5Y) cells30 and 60 µMNo significant increase in DNA damage.[1]
This compound (Parent Compound for comparison)Comet AssayRat kidney epithelial (NRK-52E) cellsDose-dependentSignificant dose-dependent increase in DNA damage.[1]

Note: Data on the genotoxicity of other specific metabolites like 5-HBC are limited in the reviewed literature.

Mutagenicity of this compound Metabolites

Mutagenicity studies, which assess the potential to cause permanent transmissible changes in the genetic material, have also been conducted.

Quantitative Data on Mutagenicity

Currently, there is a lack of specific quantitative data on the mutagenicity of individual this compound metabolites from the reviewed literature. Studies have often focused on the parent compound, this compound, which has shown conflicting results in bacterial reverse mutation assays (Ames test), with some studies suggesting that positive results may be due to impurities in the technical grade active ingredients.[9] In vivo studies on this compound in MutaMice have shown it to be non-mutagenic in the liver and glandular stomach.[4][10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13][14][15]

Experimental Workflow:

G cluster_workflow Comet Assay Workflow A Cell Preparation: Isolate single cells from tissue or culture. B Embedding in Agarose: Mix cells with low-melting-point agarose. A->B C Slide Preparation: Layer cell/agarose suspension on a pre-coated slide. B->C D Lysis: Immerse slides in lysis solution (high salt and detergent) to remove membranes and cytoplasm. C->D E Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind DNA. D->E F Electrophoresis: Apply an electric field to pull negatively charged DNA towards the anode. E->F G Neutralization: Neutralize the slides. F->G H Staining: Stain DNA with a fluorescent dye (e.g., ethidium bromide). G->H I Visualization & Analysis: Examine slides under a fluorescence microscope and quantify DNA damage. H->I

Fig. 2: Experimental workflow for the Comet assay.

Protocol Steps:

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest or from cell culture.[13]

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose at 37°C.[13]

  • Slide Preparation: The cell/agarose mixture is layered onto a microscope slide pre-coated with normal melting point agarose. A coverslip is placed on top, and the agarose is allowed to solidify at 4°C.[13]

  • Lysis: The slides are immersed in a cold, freshly prepared lysis buffer (containing high concentrations of salt and a detergent like Triton X-100) and incubated, typically overnight at 4°C, to lyse the cells and nuclear membranes.[12][13]

  • Alkaline Unwinding: The slides are placed in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.[12]

  • Electrophoresis: Electrophoresis is carried out in the same buffer at a specific voltage and duration (e.g., 25 V for 30 minutes). The fragmented DNA migrates out of the nucleus, forming a "comet tail."[12]

  • Neutralization: The slides are washed with a neutralization buffer.[13]

  • Staining: The DNA is stained with a fluorescent dye, such as ethidium bromide or SYBR Green.

  • Visualization and Analysis: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.[12]

In Vivo Micronucleus Test

The micronucleus test is used to detect the genotoxic potential of chemicals by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16][17][18][19]

Experimental Workflow:

G cluster_workflow In Vivo Micronucleus Test Workflow A Animal Dosing: Administer the test substance to animals (e.g., mice) via an appropriate route. B Tissue Collection: Collect bone marrow or other proliferating tissues at specific time points after dosing. A->B C Cell Harvesting: Flush bone marrow cells from the femurs. B->C D Slide Preparation: Prepare smears of the bone marrow cells on microscope slides. C->D E Fixation and Staining: Fix the cells and stain with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs). D->E F Microscopic Analysis: Score the frequency of micronucleated PCEs (MN-PCEs) under a microscope. E->F G Data Analysis: Statistically compare the frequency of MN-PCEs in treated groups to the control group. F->G

Fig. 3: Experimental workflow for the in vivo micronucleus test.

Protocol Steps:

  • Animal Dosing: The test substance is administered to the animals, typically mice or rats, usually via oral gavage or intraperitoneal injection. A negative control (vehicle) and a positive control are included.[9][10]

  • Tissue Collection: At appropriate time intervals after exposure (e.g., 24 and 48 hours), the animals are euthanized, and the bone marrow is collected from the femurs.[20]

  • Cell Harvesting: The bone marrow is flushed from the femurs using fetal bovine serum. The cells are then centrifuged to form a pellet.[16]

  • Slide Preparation: The cell pellet is resuspended, and a small drop is placed on a clean microscope slide to create a smear.

  • Fixation and Staining: The slides are air-dried and then fixed in methanol. Staining is performed using a stain such as Giemsa or acridine orange, which allows for the differentiation of young, anucleated red blood cells (polychromatic erythrocytes, PCEs) from mature ones (normochromatic erythrocytes, NCEs).

  • Microscopic Analysis: The slides are analyzed under a microscope. The number of micronucleated PCEs is counted per a specific number of PCEs (e.g., 2000) to determine the frequency of micronucleus induction. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.[9]

  • Data Analysis: The data are statistically analyzed to determine if there is a significant increase in the frequency of micronucleated cells in the treated groups compared to the negative control group.

Mechanisms of Genotoxicity

The primary mechanism of genotoxicity for this compound is its effect on microtubule formation, which can lead to aneuploidy (an abnormal number of chromosomes).[1] This aneugenic effect is a key consideration in its toxicological evaluation. The relationship between this compound exposure and its genotoxic outcomes can be visualized as follows:

G cluster_pathway This compound Genotoxicity Pathway Exposure This compound Exposure Metabolism Metabolism (e.g., to 2-AB, 5-HBC) Exposure->Metabolism Tubulin Binding to β-tubulin Exposure->Tubulin Metabolism->Tubulin Microtubule Disruption of Microtubule Assembly Tubulin->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle Segregation Improper Chromosome Segregation Spindle->Segregation Aneuploidy Aneuploidy Segregation->Aneuploidy Micronuclei Micronucleus Formation Segregation->Micronuclei

Fig. 4: Logical relationship of this compound's genotoxic action.

Conclusion

The available data suggest that the primary metabolite of this compound, 2-aminobenzimidazole, does not exhibit the same level of genotoxicity as the parent compound in the assays reviewed.[8] However, the overall genotoxic profile of this compound is complex and appears to be driven by its aneugenic properties, which stem from the disruption of microtubule dynamics.[1][2] Further research is needed to fully characterize the genotoxic and mutagenic potential of all this compound metabolites to refine the risk assessment for this widely used fungicide. The lack of extensive data on metabolites other than 2-AB highlights a significant data gap that should be addressed in future toxicological studies.

References

Carbendazim's Role in Inducing Apoptosis and Embryotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbendazim (methyl benzimidazole-2-ylcarbamate, CBZ) is a widely utilized broad-spectrum benzimidazole fungicide with known cytotoxic and embryotoxic effects. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced apoptosis and its detrimental effects on embryonic development. Through a comprehensive review of current literature, this document outlines the key signaling pathways, presents quantitative toxicological data, and details the experimental protocols used to elucidate these effects. The information is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and environmental science.

Introduction

This compound is a systemic fungicide effective against a broad range of fungal pathogens in agriculture.[1] However, its widespread use has raised concerns about its potential toxicity to non-target organisms, including mammals and aquatic life.[1][2] A significant body of research has demonstrated that this compound can induce apoptosis, or programmed cell death, in various cell types and exhibits potent embryotoxicity, particularly in vertebrate models such as zebrafish.[3] Understanding the precise molecular mechanisms of this compound's toxicity is crucial for risk assessment and the development of potential therapeutic strategies to mitigate its adverse effects.

This compound-Induced Apoptosis

This compound triggers apoptosis through a multifaceted mechanism primarily involving the induction of oxidative stress, activation of the p53 tumor suppressor protein, and modulation of the Bcl-2 family of proteins, ultimately leading to the activation of the caspase cascade.[3][4][5]

Oxidative Stress and ROS Production

Exposure to this compound leads to an increase in the intracellular levels of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[1] This oxidative stress disrupts the cellular redox balance and causes damage to vital macromolecules, including DNA, lipids, and proteins, thereby initiating the apoptotic cascade.[5][6]

The p53-Mediated Apoptotic Pathway

In response to cellular stress, including DNA damage induced by ROS, the tumor suppressor protein p53 is activated.[4][5] Activated p53 can transcriptionally regulate the expression of pro-apoptotic genes.[5] this compound exposure has been shown to up-regulate p53 expression.[3]

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis. This compound exposure alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[3]

Caspase Activation

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and subsequent activation of initiator caspases, such as caspase-9. These, in turn, activate executioner caspases, like caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3]

Signaling Pathway Diagram

Carbendazim_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Quantitative Data on this compound-Induced Apoptosis

The following table summarizes the cytotoxic effects of this compound on various cell lines, presenting IC50 values and the percentage of apoptotic cells observed at different concentrations.

Cell LineExposure Time (h)ConcentrationResultReference
HeLa4810 µM~20% Apoptotic Cells[7]
HeLa4820 µM~45% Apoptotic Cells[7]
HeLa4840 µM~70% Apoptotic Cells[7]
IC50 Values
HeLa4822.5 µMIC50[7]

Embryotoxicity of this compound

This compound is a known embryotoxic agent, causing a range of developmental abnormalities and lethality in vertebrate embryos. Zebrafish (Danio rerio) are a widely used model organism for studying these effects due to their rapid external development and transparent embryos.

Key Embryotoxic Endpoints

Exposure of zebrafish embryos to this compound results in a variety of adverse effects, including:

  • Mortality: Increased rates of embryo death.

  • Malformations: Pericardial edema, yolk sac edema, spinal curvature, and tail abnormalities.

  • Delayed Hatching: A decrease in the rate of hatching at specific time points.

  • Reduced Heart Rate: A measurable decrease in cardiac function.

Quantitative Data on this compound Embryotoxicity in Zebrafish

The table below presents a summary of the quantitative data on the embryotoxic effects of this compound on zebrafish.

Exposure Duration (hpf)EndpointConcentration (mg/L)ResultReference
96Mortality1.7596h-LC50[8]
96Malformations0.85 - 1.6EC50 Range[8]
96Mortality0.8996h-LC50[9]
48Hatching Rate0.79 - 1.26Decreased[10]
48Deformity Rate1.00 - 2.00Increased to 90%[10]
48Lethality1.59 - 2.00Nearly 100%[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced apoptosis and embryotoxicity.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow Start Cell Culture and This compound Treatment Harvest Harvest Cells (Trypsinization if adherent) Start->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15 min at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Data Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) Analyze->End

Protocol:

  • Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration. Include both positive and negative controls.

  • Harvesting: For suspension cells, pellet by centrifugation. For adherent cells, detach using trypsin-EDTA, then pellet.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • Equilibration: Wash the samples and equilibrate them in Equilibration Buffer.

  • Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., FITC-dUTP) at 37°C for 60 minutes in a humidified chamber.

  • Washing: Stop the reaction and wash the samples to remove unincorporated nucleotides.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Visualization: Mount the samples and visualize them using fluorescence microscopy. TUNEL-positive cells will exhibit bright green fluorescence.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins, such as Bcl-2, Bax, and cleaved caspase-3.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Zebrafish Embryo Acute Toxicity Test (OECD 236)

This standardized protocol is used to assess the acute toxicity of chemical substances on fish embryos.[11][12][13][14]

OECD236_Workflow Start Fertilized Zebrafish Egg Collection Exposure Exposure to this compound (5 concentrations + control) Start->Exposure Incubation Incubate at 26 ± 1°C for 96 hours Exposure->Incubation Observation Daily Observation (24, 48, 72, 96 hpf) - Coagulation - Somite formation - Tail detachment - Heartbeat Incubation->Observation Data_Collection Record Lethal and Sub-lethal Endpoints Observation->Data_Collection Analysis Calculate LC50/EC50 Data_Collection->Analysis

Protocol:

  • Test Organisms: Use newly fertilized zebrafish (Danio rerio) eggs (within 3 hours post-fertilization).

  • Test Solutions: Prepare a series of at least five concentrations of this compound in embryo medium, along with a control group.

  • Exposure: Place 20 embryos per concentration into individual wells of a 24-well plate.

  • Incubation: Incubate the plates at 26 ± 1°C for 96 hours.

  • Observations: At 24, 48, 72, and 96 hours post-fertilization (hpf), observe the embryos under a microscope for four apical lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[11][15] Also, record sublethal endpoints such as malformations and hatching rate.

  • Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) values based on the observed mortality and malformation rates.

Conclusion

This compound induces apoptosis through a well-defined pathway involving oxidative stress, p53 activation, modulation of Bcl-2 family proteins, and caspase activation. Its embryotoxicity in zebrafish is characterized by increased mortality, developmental malformations, and delayed hatching. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the toxicological effects of this compound and similar compounds. Further research is warranted to explore potential protective strategies against this compound-induced toxicity and to fully understand its long-term ecological and health impacts.

References

In-Depth Technical Guide: Preliminary Screening of Carbendazim Against Novel Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim, a broad-spectrum benzimidazole fungicide, has been a cornerstone in the management of fungal diseases in agriculture for decades. Its mechanism of action involves the disruption of fungal cell division and growth by inhibiting the assembly of microtubules.[1] Specifically, this compound binds to β-tubulin, a protein crucial for the formation of the mitotic spindle during cell division in fungi.[2][3] This interference with microtubule formation ultimately leads to the cessation of fungal cell division and growth.[4][5] Despite its historical efficacy, the emergence of resistant fungal strains necessitates the continuous screening of this compound's activity against novel fungal isolates.

This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro screening of this compound against newly isolated fungal species. It outlines detailed experimental protocols, presents a framework for data interpretation, and visualizes the underlying mechanism and experimental workflow.

Mechanism of Action: Inhibition of β-Tubulin Polymerization

This compound's primary mode of action is the specific inhibition of β-tubulin polymerization, a critical process for the formation of microtubules in fungal cells.[2][4] Microtubules are essential components of the cytoskeleton and are integral to various cellular processes, most notably mitosis. During fungal cell division, microtubules assemble to form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells.

By binding to β-tubulin subunits, this compound prevents their polymerization into microtubules. This disruption of microtubule assembly leads to a cascade of events, including the failure of mitotic spindle formation, the interruption of mitosis, and the inhibition of hyphal growth.[2] Ultimately, the inability of the fungal cell to divide and proliferate results in cell death.

This compound's Mechanism of Action This compound This compound Inhibition Inhibition This compound->Inhibition BetaTubulin β-Tubulin Subunits Microtubule Microtubule Assembly (Polymerization) BetaTubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Mitosis Successful Mitosis MitoticSpindle->Mitosis FungalGrowth Fungal Cell Growth & Proliferation Mitosis->FungalGrowth CellDeath Fungal Cell Death FungalGrowth->CellDeath Leads to Inhibition->Microtubule Inhibition->FungalGrowth Disruption

This compound's inhibitory effect on fungal cell division.

Experimental Protocols

The following protocols are based on established methods for antifungal susceptibility testing, primarily referencing the guidelines from the Clinical and Laboratory Standards Institute (CLSI). These methods are designed to determine the minimum inhibitory concentration (MIC) of this compound, which is the lowest concentration that prevents visible growth of a fungal isolate.

Broth Microdilution Method (Adapted from CLSI M27-A3)

This method is suitable for yeast and filamentous fungi that produce conidia or sporangiospores in culture.

a. Materials:

  • Sterile 96-well U-bottom microtiter plates

  • This compound stock solution (e.g., 1600 µg/mL in dimethyl sulfoxide - DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Fungal isolates grown on appropriate agar medium (e.g., Potato Dextrose Agar - PDA)

b. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium at 28-35°C until sufficient sporulation is observed.

  • Harvest the conidia/spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

  • Transfer the resulting suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes and transfer the upper suspension to a new sterile tube.

  • Adjust the spore suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (by measuring optical density at 530 nm and correlating to a hemocytometer count).

  • Dilute this adjusted suspension 1:50 in RPMI-1640 medium to obtain the working inoculum.

c. Plate Preparation and Inoculation:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Add 100 µL of the working fungal inoculum to each well containing the this compound dilutions.

  • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Seal the plate and incubate at 28-35°C for 24-72 hours, depending on the growth rate of the fungus.

d. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is a significant inhibition (typically ≥50% reduction in turbidity) of growth compared to the growth control.

  • Results can be read visually or with a microplate reader at 405 or 530 nm.

Agar Dilution Method (Adapted from CLSI M38-A)

This method is particularly useful for filamentous fungi that do not sporulate readily.

a. Materials:

  • This compound stock solution

  • Molten (45-50°C) Mueller-Hinton agar or other suitable agar medium

  • Sterile petri dishes

  • Fungal isolates grown on agar plates

b. Plate Preparation:

  • Prepare serial dilutions of the this compound stock solution.

  • Add a defined volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations.

  • Pour the this compound-amended agar into sterile petri dishes and allow them to solidify.

  • Include a control plate with no this compound.

c. Inoculation and Incubation:

  • Take a small agar plug (e.g., 5 mm diameter) from the margin of an actively growing fungal colony.

  • Place the agar plug, mycelial side down, onto the center of each this compound-amended and control agar plate.

  • Incubate the plates at 28-35°C and measure the colony diameter at regular intervals until the growth in the control plate reaches the edge of the plate.

d. Interpretation of Results:

  • Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control.

  • The MIC is the lowest concentration of this compound that completely inhibits visible mycelial growth. The EC50 (Effective Concentration 50%) value, the concentration that inhibits 50% of mycelial growth, can also be determined.

Data Presentation

Quantitative data from the preliminary screening should be organized into clear and concise tables to facilitate comparison of this compound's efficacy against different fungal isolates.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Novel Fungal Isolates

Fungal Isolate IDFungal Species (if known)MIC (µg/mL)Method Used
F-001Fusarium oxysporum1.56Broth Microdilution
F-002Aspergillus niger>64Broth Microdilution
F-003Colletotrichum gloeosporioides0.78Agar Dilution
F-004Botrytis cinerea0.39Broth Microdilution
F-005Penicillium digitatum3.13Agar Dilution

Table 2: Mycelial Growth Inhibition and EC50 Values of this compound

Fungal Isolate IDThis compound Concentration (µg/mL)Mycelial Growth Inhibition (%)EC50 (µg/mL)
F-006 0.125.40.85
0.548.2
1.075.1
5.098.6
F-007 0.110.22.1
0.528.9
1.045.3
5.080.5

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the preliminary screening process, from the initial preparation of fungal isolates and the antifungal agent to the final data analysis and interpretation.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis FungalIsolate 1. Fungal Isolate Cultivation & Sporulation Inoculum 3. Inoculum Standardization FungalIsolate->Inoculum CarbendazimStock 2. This compound Stock Solution Preparation SerialDilution 4. Serial Dilution of This compound CarbendazimStock->SerialDilution Inoculation 5. Inoculation of Plates/Tubes Inoculum->Inoculation SerialDilution->Inoculation Incubation 6. Incubation Inoculation->Incubation ReadResults 7. Reading of Results (Visual/Spectrophotometric) Incubation->ReadResults MIC_EC50 8. Determination of MIC / EC50 ReadResults->MIC_EC50 DataSummary 9. Data Summarization & Tabulation MIC_EC50->DataSummary

Workflow for the preliminary in vitro screening of this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro screening of this compound against novel fungal isolates. By following standardized protocols, such as the broth microdilution and agar dilution methods, researchers can obtain reliable and reproducible data on the antifungal activity of this compound. The systematic presentation of this data in tabular format, coupled with a clear understanding of the underlying mechanism of action and experimental workflow, will empower scientists and drug development professionals to make informed decisions regarding the potential utility of this compound in managing emerging fungal threats. It is crucial to note that while in vitro screening provides valuable preliminary data, further in vivo studies are necessary to validate the efficacy of this compound under more complex biological conditions.

References

Methodological & Application

Application Notes and Protocols for Electrochemical Sensor Development in Carbendazim Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of electrochemical sensors for the quantification of Carbendazim, a widely used benzimidazole fungicide. The following sections detail the principles, experimental protocols, and performance data of various sensor modifications, offering a practical resource for researchers in environmental monitoring, food safety, and agricultural science.

Introduction

This compound (methyl N-(1H-benzimidazol-2-yl)carbamate) is a systemic fungicide effective against a broad spectrum of fungal diseases in crops.[1][2] However, its persistence in the environment and potential health risks necessitate sensitive and reliable methods for its detection.[3] Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable solutions for on-site analysis.[2]

The fundamental principle behind the electrochemical detection of this compound lies in its oxidation at the surface of a modified electrode. The resulting current signal is proportional to the this compound concentration, allowing for quantitative analysis. The sensitivity and selectivity of these sensors are significantly enhanced by modifying the electrode surface with various nanomaterials, polymers, and other recognition elements. This document outlines the fabrication and application of several such modified electrodes.

Quantitative Data Summary

The performance of an electrochemical sensor is characterized by several key parameters, including its linear range, limit of detection (LOD), and sensitivity. The table below summarizes the quantitative data for various electrochemical sensors developed for this compound quantification, allowing for easy comparison of their analytical performance.

Electrode ModificationAnalytical TechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Real Sample ApplicationReference
Nitrogen-Rich Porous Carbon/NiMnChronoamperometry5 - 50-Apple, Carrot, Broccoli, Grapes, Blueberries, Tap Water[1]
Molecularly Imprinted Polymer/MWCNTsDifferential Pulse Voltammetry2 - 20 ppm1.0 ppmRiver Water[4][5]
SnSe2-NC-400Amperometry0.002 - 139.380.00067-[3]
MWCNT/Ca-ZnOSquare Wave Voltammetry0.01 - 0.450.0047-[3]
Aptamer/Pt NPs/rGODifferential Pulse Voltammetry0.0005 - 0.0150.00041Skim Milk, Tap Water[6]
ZnFe2O4/SWCNTsDifferential Pulse Voltammetry0.5 - 1000.09-[7]
Molecular Imprinted Polymer/MWCNTsSquare Wave Voltammetry0.0001 - 0.050.00002Water, Fruit, Wastewater, Urine[8]

Experimental Protocols

This section provides detailed methodologies for the fabrication and application of electrochemical sensors for this compound detection.

Glassy Carbon Electrode (GCE) Cleaning and Polishing

A pristine electrode surface is critical for reproducible and sensitive measurements. The following protocol should be followed before any modification.

  • Mechanical Polishing:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.[8][9]

    • Move the electrode in a figure-eight motion to ensure a uniform surface.[8]

    • Rinse the electrode thoroughly with deionized water between polishing steps.[8][9]

  • Sonication:

    • Sonicate the polished electrode in deionized water, ethanol, and then deionized water again, for 5 minutes in each solvent, to remove any residual alumina particles and contaminants.

  • Electrochemical Cleaning:

    • In a 0.5 M H₂SO₄ solution, cycle the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s for 10 cycles.

    • Rinse the electrode with deionized water and allow it to dry at room temperature.

Protocol 1: Fabrication of a Multi-Walled Carbon Nanotube (MWCNT) Modified GCE

MWCNTs enhance the electrochemical signal by increasing the electrode's surface area and facilitating electron transfer.

  • Preparation of MWCNT Suspension:

    • Disperse 1 mg of MWCNTs in 1 mL of a suitable solvent like dimethylformamide (DMF) or a surfactant solution (e.g., 0.1% Nafion in ethanol).[10][11]

    • Sonicate the suspension for at least 1 hour to ensure a homogeneous dispersion.

  • Electrode Modification:

    • Drop-cast 5-10 µL of the MWCNT suspension onto the polished GCE surface.[10][12]

    • Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.[11]

  • Electrochemical Characterization and Application:

    • The MWCNT/GCE is now ready for use.

    • For this compound detection, immerse the modified electrode in a supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).

    • Record the electrochemical response using a technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor

MIPs create specific recognition sites for the target molecule, enhancing selectivity.

  • Preparation of the Pre-polymerization Mixture:

    • In a vial, dissolve the template molecule (this compound) and a functional monomer (e.g., methacrylic acid) in a porogenic solvent (e.g., acetonitrile).

    • Add a cross-linker (e.g., ethylene glycol dimethacrylate) and a radical initiator (e.g., azobisisobutyronitrile).

    • The molar ratio of template:monomer:cross-linker is crucial and should be optimized.

  • Electropolymerization:

    • Immerse a pre-treated GCE (which can be bare or already modified with a nanomaterial like MWCNTs for enhanced conductivity) into the pre-polymerization mixture.

    • Apply a specific potential or potential range to initiate the polymerization on the electrode surface. This can be done using cyclic voltammetry or potentiostatic methods.

  • Template Removal:

    • After polymerization, immerse the MIP-modified electrode in a solution (e.g., a mixture of methanol and acetic acid) to wash away the template molecules, leaving behind the specific binding cavities.

  • Rebinding and Detection:

    • The MIP/GCE is now ready for this compound detection.

    • Incubate the sensor in the sample solution containing this compound.

    • Measure the change in the electrochemical signal (e.g., a decrease in the peak current of a redox probe or the direct oxidation signal of this compound) using DPV or SWV.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the development and function of an electrochemical sensor for this compound.

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_modification Electrode Modification cluster_detection This compound Detection Bare_GCE Bare Glassy Carbon Electrode Polishing Polishing with Alumina Slurry Bare_GCE->Polishing Cleaning Sonication in Solvents Polishing->Cleaning Activation Electrochemical Cleaning Cleaning->Activation Drop_Casting Drop-Casting onto GCE Activation->Drop_Casting Nanomaterial_Dispersion Dispersion of Nanomaterials (e.g., MWCNTs) Nanomaterial_Dispersion->Drop_Casting Drying Solvent Evaporation Drop_Casting->Drying Incubation Incubation in Sample Drying->Incubation Electrochemical_Measurement DPV/SWV Measurement Incubation->Electrochemical_Measurement Data_Analysis Data Analysis Electrochemical_Measurement->Data_Analysis

Caption: Experimental workflow for the fabrication and application of a modified GCE.

signaling_pathway cluster_electrode Modified Electrode Surface cluster_measurement Electrochemical Measurement Electrode Modified GCE Oxidized_this compound Oxidized this compound Electrode->Oxidized_this compound Oxidation This compound This compound This compound->Electrode Adsorption Electron_Transfer Electron Transfer Oxidized_this compound->Electron_Transfer Releases Electrons Potential_Scan Potential Scan (DPV/SWV) Potential_Scan->Electrode Current_Signal Current Signal Electron_Transfer->Current_Signal Generates

Caption: Signaling pathway for the electrochemical detection of this compound.

References

Application Note: Solid-Phase Extraction Protocol for Carbendazim from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of carbendazim from soil samples. This compound, a widely used broad-spectrum benzimidazole fungicide, can persist in soil, necessitating sensitive and reliable analytical methods for its monitoring. This protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis. The described methodology utilizes SPE for sample clean-up and concentration prior to chromatographic analysis, ensuring high recovery and removal of matrix interferences.

Introduction

This compound (methyl 2-benzimidazolecarbamate) is a systemic fungicide effective against a broad range of fungal pathogens on various crops.[1] Its persistence in the environment, particularly in soil, raises concerns about potential contamination of water resources and uptake by subsequent crops. Accurate quantification of this compound residues in soil is crucial for environmental risk assessment and food safety. Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of analytes from complex matrices like soil.[2] This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample clean-up, and enabling higher throughput.

This document outlines a comprehensive SPE protocol for the extraction of this compound from soil, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol

This protocol is a synthesized methodology based on established analytical procedures for this compound extraction from soil.[1][3][4]

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • SPE cartridges (e.g., Amino (NH2) or C18, 500 mg/6 mL)

  • Syringe filters (0.45 µm)

  • Glass vials

2. Equipment

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

  • SPE manifold

  • Nitrogen evaporator

  • HPLC system with UV or DAD detector

3. Sample Preparation and Extraction

  • Soil Sample Collection and Preparation:

    • Collect soil samples from the desired depth and location.

    • Air-dry the soil samples at room temperature and sieve through a 2 mm mesh to remove stones and debris.

    • Homogenize the sieved soil before subsampling.

  • Extraction of this compound from Soil:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acidified acetonitrile (e.g., acetonitrile with 1% acetic acid) or alkaline acetonitrile.[1] The pH adjustment helps in the efficient extraction of this compound.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

4. Solid-Phase Extraction (SPE) Clean-up

This protocol details the use of an NH2 SPE cartridge, which has been shown to be effective for this compound clean-up.[1][3]

  • SPE Cartridge Conditioning:

    • Place the NH2 SPE cartridges on the SPE manifold.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of the extraction solvent (e.g., alkaline acetonitrile) through the cartridge. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the combined supernatant (from step 3.2) onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a mixture of the extraction solvent and water to remove co-extracted interferences. The exact ratio may need to be optimized depending on the soil matrix.

  • Elution:

    • Elute the retained this compound from the cartridge with 10 mL of a suitable elution solvent. A common eluent is a mixture of acetonitrile and an acidic or basic modifier. For NH2 cartridges, an acidified solvent is often effective.

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. HPLC Analysis

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile is commonly used.[1][3] A gradient elution can be employed for better separation.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection Wavelength: 275 nm.[1][3]

  • Injection Volume: 20 µL.

Data Presentation

The performance of the SPE protocol is evaluated based on recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for this compound analysis in soil.

Table 1: Recovery and Precision of this compound from Spiked Soil Samples

Spiked Concentration (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
0.0589.2 - 1021.8 - 9.1
0.191 - 94< 6
0.589.2 - 1021.8 - 9.1

Data synthesized from multiple sources indicating typical performance.[1][3]

Table 2: Method Detection and Quantification Limits

ParameterValue (mg/kg)
Limit of Detection (LOD)0.05
Limit of Quantification (LOQ)0.05

Data based on reported analytical methods.[1][3]

Mandatory Visualization

The following diagram illustrates the workflow of the solid-phase extraction protocol for this compound from soil samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SoilSample 1. Weigh 10g of Homogenized Soil AddSolvent 2. Add 20 mL Extraction Solvent (e.g., Alkaline Acetonitrile) SoilSample->AddSolvent Vortex 3. Vortex for 1 min AddSolvent->Vortex Sonicate 4. Sonicate for 15 min Vortex->Sonicate Centrifuge 5. Centrifuge at 4000 rpm for 10 min Sonicate->Centrifuge CollectSupernatant 6. Collect Supernatant Centrifuge->CollectSupernatant Condition 7. Condition NH2 SPE Cartridge (Methanol, Water, Solvent) Load 8. Load Supernatant onto Cartridge CollectSupernatant->Load Condition->Load Wash 9. Wash Cartridge (to remove interferences) Load->Wash Elute 10. Elute this compound Wash->Elute Evaporate 11. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 13. Filter through 0.45 µm Syringe Filter Reconstitute->Filter HPLC 14. Analyze by HPLC-UV/DAD Filter->HPLC

Caption: Workflow for Solid-Phase Extraction of this compound from Soil.

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the determination of this compound residues in soil samples. The use of SPE with an appropriate sorbent ensures effective removal of matrix interferences and allows for the achievement of low detection limits required for environmental monitoring. The presented workflow, combined with HPLC analysis, offers a sensitive and accurate approach for the quantification of this compound in complex soil matrices.

References

Application Notes and Protocols for Carbendazim in Post-Harvest Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim, a broad-spectrum benzimidazole fungicide, has been widely utilized in agriculture for the control of a variety of fungal diseases. Its systemic properties make it an effective agent for post-harvest disease management, where it aids in extending the shelf-life of fruits and vegetables by inhibiting the growth of pathogenic fungi. These notes provide an overview of the application of this compound in a post-harvest context, including its mechanism of action, efficacy data, and detailed experimental protocols for research and development purposes.

Mechanism of Action

This compound's primary mode of action is the inhibition of fungal cell division. It specifically targets the β-tubulin protein, a key component of microtubules. By binding to β-tubulin, this compound disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference with microtubule polymerization leads to an arrest of mitosis and ultimately inhibits fungal growth and proliferation.

Signaling Pathway of this compound Action

Carbendazim_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to β-tubulin TubulinDimer αβ-tubulin Dimer This compound->TubulinDimer Inhibits Polymerization Membrane Cell Membrane BetaTubulin->TubulinDimer AlphaTubulin α-tubulin AlphaTubulin->TubulinDimer Microtubule Microtubule TubulinDimer->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Inhibition Inhibition of Mitotic Spindle Formation Microtubule->Inhibition Mitosis Mitosis Spindle->Mitosis Enables Arrest Mitotic Arrest & Inhibition of Fungal Growth Inhibition->Arrest

Caption: Mechanism of this compound Action on Fungal Cells.

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound against common post-harvest fungal pathogens.

Table 1: In Vivo Efficacy of Post-Harvest this compound Treatment against Anthracnose (Colletotrichum gloeosporioides) in Papaya

This compound Concentration (%)Treatment DetailsPercent Disease Index (PDI)Reference
0.1Fruit dip26.67[1]
0.05Fruit dip40.00[1]

Table 2: In Vitro Efficacy of this compound against Colletotrichum Species

This compound Concentration (ppm)PathogenMycelial Growth Inhibition (%)Reference
500Colletotrichum lindemuthianum100Inferred from multiple sources
1000Colletotrichum lindemuthianum100Inferred from multiple sources
1500Colletotrichum lindemuthianum100Inferred from multiple sources

Table 3: Efficacy of Pre-Harvest Fungicide Application on Post-Harvest Gray Mold (Botrytis cinerea) in Strawberry

Fungicide CombinationApplication DetailsDisease Reduction (%) (McKinney Index)Reference
Fludioxonil + CyprodinilPre-harvest spray100[2][3]
PyrimethanilPre-harvest spray88[2][3]
BoscalidPre-harvest spray42[2][3]

Note: Data for post-harvest application of this compound on strawberries was not available in the searched literature. The table above provides context on the control of a key post-harvest pathogen in this fruit.

Experimental Protocols

Protocol 1: Post-Harvest Dip Treatment for Mangoes to Control Anthracnose

This protocol outlines a method for evaluating the efficacy of this compound as a post-harvest dip treatment for mangoes.

1. Materials:

  • Mature, healthy mango fruits of the same cultivar and size.
  • This compound (50% WP or equivalent formulation).
  • Distilled water.
  • Sterile beakers and glassware.
  • Spore suspension of Colletotrichum gloeosporioides.
  • Humid chambers (e.g., plastic boxes with moist paper towels).
  • Disease assessment scale (see below).

2. Experimental Workflow:

Mango_Protocol start Start fruit_selection Select healthy, mature mangoes start->fruit_selection surface_sterilization Surface sterilize mangoes fruit_selection->surface_sterilization inoculation Inoculate with C. gloeosporioides spore suspension surface_sterilization->inoculation air_dry Air dry for 2 hours inoculation->air_dry treatment_prep Prepare this compound solutions (e.g., 0.05%, 0.1%) and control (water) air_dry->treatment_prep dip_treatment Dip mangoes in treatment solutions for 5 minutes treatment_prep->dip_treatment storage Store in humid chambers at 25-28°C dip_treatment->storage assessment Assess disease severity daily for 10-14 days storage->assessment data_analysis Calculate Percent Disease Index (PDI) assessment->data_analysis end End data_analysis->end

Caption: Workflow for Mango Post-Harvest Treatment Protocol.

3. Detailed Steps:

  • Fruit Preparation: Select mangoes free from any visible defects. Wash them with tap water and then surface sterilize by dipping in a 1% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water.
  • Inoculation: Artificially inoculate the mangoes with a known concentration of C. gloeosporioides spore suspension using a sterile needle to make a small wound.
  • Treatment: Prepare the desired concentrations of this compound solution (e.g., 0.05% and 0.1% w/v) in distilled water. A control group should be dipped in distilled water only. Immerse the inoculated mangoes in the respective treatment solutions for 5 minutes.[4]
  • Incubation: After treatment, allow the fruits to air dry and then place them in humid chambers.
  • Disease Assessment: Observe the fruits daily and record the development of anthracnose symptoms. The disease severity can be rated using a 0-5 scale:
  • 0 = No disease symptoms
  • 1 = 1-10% fruit surface area affected
  • 2 = 11-25% fruit surface area affected
  • 3 = 26-50% fruit surface area affected
  • 4 = 51-75% fruit surface area affected
  • 5 = >75% fruit surface area affected
  • Data Analysis: Calculate the Percent Disease Index (PDI) using the following formula: PDI = (Sum of all disease ratings) / (Total number of fruits assessed × Maximum disease grade) × 100

Protocol 2: In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is for determining the in vitro efficacy of this compound against a specific fungal pathogen.

1. Materials:

  • Pure culture of the target fungus (e.g., Colletotrichum spp., Botrytis cinerea).
  • Potato Dextrose Agar (PDA) medium.
  • This compound stock solution of known concentration.
  • Sterile Petri dishes, pipettes, and cork borer.
  • Incubator.

2. Procedure:

  • Medium Preparation: Prepare PDA medium and sterilize it in an autoclave.
  • Fungicide Incorporation: While the PDA is still molten (around 45-50°C), add the required amount of this compound stock solution to achieve the desired final concentrations (e.g., 10, 50, 100, 500 ppm). A control set of plates should be prepared without the fungicide.
  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
  • Inoculation: Using a sterile cork borer, cut a disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus and place it in the center of each PDA plate.
  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 ± 2°C) until the mycelial growth in the control plate reaches the edge of the dish.
  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions for each plate.
  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] × 100 Where:
  • dc = average diameter of the fungal colony in the control plate.
  • dt = average diameter of the fungal colony in the treated plate.

Disclaimer

This compound is subject to regulatory restrictions in many regions due to concerns about its potential impact on human health and the environment. Researchers and professionals should consult their local regulations and safety guidelines before using this chemical. The protocols provided are for research and informational purposes only.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Carbendazim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim, a member of the benzimidazole class of fungicides, is a widely used agent known for its broad-spectrum activity against a range of fungi.[1] Its primary mechanism of action involves the inhibition of microtubule formation through binding to β-tubulin, a critical component of the fungal cytoskeleton. This disruption of microtubule assembly leads to the arrest of the cell cycle and ultimately, apoptosis.[2] Understanding the in vitro susceptibility of various fungal species to this compound is crucial for determining its efficacy, monitoring for the development of resistance, and in the discovery of new antifungal agents.

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of this compound against filamentous fungi, drawing upon established methodologies from the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A2 document.[3][4]

Data Presentation: Minimum Inhibitory Concentration (MIC) and Effective Concentration (EC50) Data

The following tables summarize the available quantitative data for this compound against various fungal species. It is important to note that a significant portion of the publicly available data focuses on plant-pathogenic fungi, particularly Fusarium species. Data for clinically relevant Aspergillus and Candida species are limited in the literature.

Table 1: In Vitro Susceptibility of Fusarium Species to this compound

Fungal SpeciesNumber of IsolatesMethodEndpointConcentration Range (µg/mL)Reference
Fusarium graminearum35Agar DilutionEC500.51 - 0.69[5]
Fusarium oxysporumNot SpecifiedNot SpecifiedEC500.445[6]
Fusarium mangiferaeNot SpecifiedAgar AmendmentMIC10[1]

Table 2: In Vitro Susceptibility of Other Fungal Species to this compound

Fungal SpeciesNumber of IsolatesMethodEndpointConcentration Range (µg/mL)Reference
Botrytis cinereaNot SpecifiedNot SpecifiedEC50Not Specified[7]

Note: The lack of extensive data for Aspergillus and Candida species highlights a significant gap in the current understanding of this compound's in vitro activity against these important opportunistic pathogens.

Experimental Protocols

Broth Microdilution Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.[3][4]

3.1.1. Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)[8][9]

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile, 96-well, flat-bottom microtiter plates

  • Sterile, disposable inoculation loops or swabs

  • Spectrophotometer

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%) containing 0.05% Tween 80

  • Vortex mixer

  • Hemocytometer or other cell counting device

  • Quality Control (QC) strains (e.g., Paecilomyces variotii ATCC MYA-3630, Trichophyton mentagrophytes MRL1957, Trichophyton rubrum MRL666)[3][10]

3.1.2. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to prepare a stock solution of 1.6 mg/mL (or a concentration at least 100 times the highest final concentration to be tested).[8][9][11][12][13]

  • Ensure complete dissolution by vortexing. The stock solution can be stored at -20°C in small aliquots.

3.1.3. Inoculum Preparation

  • Grow the fungal isolate on PDA or SDA plates at 35°C for 7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop or swab.

  • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (typically 80-82% transmittance at 530 nm) and further dilute with RPMI-1640 medium to achieve the final inoculum concentration. The final inoculum concentration in the wells should be approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

3.1.4. Microdilution Plate Preparation

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • The final volume in each well should be 100 µL.

  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.[11]

3.1.5. Inoculation and Incubation

  • Inoculate each well (except the sterility control) with 100 µL of the adjusted fungal inoculum.

  • Seal the plates or use a lid to prevent evaporation.

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

3.1.6. Reading the MIC

  • The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as observed with the naked eye.

Quality Control
  • Include recommended QC strains in each run to ensure the validity of the results.[3][10]

  • The MIC values for the QC strains should fall within the established acceptable ranges. CLSI document M38M51S provides QC tables for various antifungal agents.[14]

Visualizations

Experimental Workflow

G Broth Microdilution Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of this compound in 96-well Plate stock->dilution inoculum Prepare Fungal Inoculum inoculation Inoculate Plate with Fungal Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 48-72h inoculation->incubation reading Read MIC (Complete Inhibition) incubation->reading

Caption: Workflow for broth microdilution antifungal susceptibility testing.

This compound Mechanism of Action Signaling Pathway

G This compound's Mechanism of Action This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin Binds to microtubule Microtubule Assembly beta_tubulin->microtubule Inhibits Polymerization mitosis Mitosis (Cell Division) microtubule->mitosis Disruption of Spindle Formation apoptosis Apoptosis (Cell Death) mitosis->apoptosis Leads to

Caption: this compound inhibits microtubule assembly, leading to cell death.

References

Application Notes & Protocols: Synthesis of Molecularly Imprinted Polymers for Carbendazim Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim (CBZ) is a widely used broad-spectrum benzimidazole fungicide that poses potential risks to human health and the environment.[1][2] Consequently, the development of sensitive and selective methods for its detection is of paramount importance.[1][2] Molecularly Imprinted Polymers (MIPs) have emerged as a promising technology for creating robust and highly selective recognition elements for various target molecules, including this compound.[3][4][5]

MIPs are synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule (in this case, this compound).[5] This is achieved by polymerizing functional and cross-linking monomers in the presence of the template. Subsequent removal of the template leaves behind specific recognition cavities within the polymer matrix. These artificial receptors offer advantages over natural recognition elements like antibodies, including higher stability, lower cost, and ease of preparation.[4][5]

These application notes provide detailed protocols for the synthesis of molecularly imprinted polymers for this compound sensing, focusing on electrochemical and mass-sensitive detection methods.

I. General Workflow for MIP Synthesis and Application

The overall process for creating and utilizing a this compound-imprinted polymer sensor involves several key stages, from the initial self-assembly of the template and functional monomers to the final analytical measurement.

MIP_Workflow cluster_synthesis MIP Synthesis cluster_application Sensor Fabrication & Sensing Template This compound (Template) Assembly Pre-polymerization Complex Formation Template->Assembly Monomer Functional Monomer(s) Monomer->Assembly Polymerization Polymerization Assembly->Polymerization Crosslinker Cross-linker Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization MIP_raw MIP with Template Polymerization->MIP_raw Removal Template Removal MIP_raw->Removal MIP_final Final MIP with Cavities Removal->MIP_final Fabrication MIP Integration MIP_final->Fabrication Transducer Transducer (e.g., Electrode, QCM) Transducer->Fabrication Sensor MIP-based Sensor Fabrication->Sensor Rebinding This compound Rebinding Sensor->Rebinding Signal Signal Generation & Detection Rebinding->Signal

Caption: General workflow for the synthesis of a Molecularly Imprinted Polymer (MIP) for this compound sensing and its application in sensor fabrication.

II. Experimental Protocols

A. Protocol 1: Electropolymerization of a this compound-Imprinted Polymer on a Glassy Carbon Electrode (GCE)

This protocol describes the in-situ formation of a MIP film directly on an electrode surface, a common method for fabricating electrochemical sensors.[3][4]

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (CBZ)

  • o-phenylenediamine (OPD) - Functional Monomer

  • Gold (III) chloride trihydrate (HAuCl4)

  • Graphene Oxide (GO)

  • Acetate buffer solution (0.1 M, pH 5.2)

  • Methanol

  • Acetic acid

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry, then sonicate in ethanol and deionized water to clean the surface.

    • Prepare a gold nanoparticle-reduced graphene oxide (AuNP-rGO) modified GCE by electrodepositing a solution containing HAuCl4 and GO.[3][4]

  • Pre-polymerization Solution Preparation:

    • Prepare a solution containing 5 mM this compound (template) and 10 mM o-phenylenediamine (monomer) in 0.1 M acetate buffer (pH 5.2).[4]

    • Sonicate the solution for 1 hour to ensure homogeneity and promote the formation of a pre-polymerization complex between the template and the monomer.[3][4]

  • Electropolymerization:

    • Immerse the prepared AuNP-rGO/GCE (as the working electrode), a platinum wire (counter electrode), and an Ag/AgCl electrode (reference electrode) into the pre-polymerization solution.

    • Perform cyclic voltammetry (CV) scans from 0 to +0.8 V at a scan rate of 50 mV/s for 30 cycles to electropolymerize the MIP film onto the electrode surface.[3][4]

  • Template Removal:

    • After polymerization, rinse the electrode with deionized water and dry it.

    • Immerse the electrode in a solution of methanol/acetic acid (9:1, v/v) and stir for 15 minutes to remove the this compound template molecules.[4]

    • Rinse the electrode again with distilled water and dry at room temperature. The MIP sensor is now ready for use.

  • Non-Imprinted Polymer (NIP) Control:

    • To verify the imprinting effect, prepare a non-imprinted polymer (NIP) modified electrode following the same procedure but omitting the this compound template from the pre-polymerization solution.

B. Protocol 2: Bulk Polymerization for this compound MIP Nanoparticles

This protocol describes the synthesis of MIP nanoparticles, which can then be used to modify various transducer surfaces.

Materials:

  • This compound (CBZ)

  • Methacrylic acid (MAA) - Functional Monomer

  • Ethylene glycol dimethacrylate (EGDMA) - Cross-linker

  • 2,2'-Azobisisobutyronitrile (AIBN) - Initiator

  • Chloroform - Porogenic Solvent

  • Methanol

  • Acetic acid

  • Soxhlet extraction apparatus

Procedure:

  • Pre-polymerization Mixture:

    • In a flask, dissolve this compound (0.5 mmol) in 30 mL of chloroform.[6]

    • Add methacrylic acid (2 mmol) as the functional monomer.[6]

    • Add ethylene glycol dimethacrylate (10 mmol) as the cross-linker.[6]

    • Add AIBN (40 mg) as the radical initiator.[6]

  • Polymerization:

    • Purge the solution with nitrogen gas for 10 minutes to remove oxygen, which can inhibit polymerization.[6]

    • Seal the flask and place it in a water bath at 60°C for 18-24 hours.[6][7]

  • Post-Polymerization Processing:

    • After polymerization, the solid polymer block is formed. Grind the polymer and sieve to obtain particles of a uniform size.

  • Template Removal:

    • Place the polymer particles in a Soxhlet extraction apparatus.

    • Extract the template using a mixture of methanol and acetic acid (e.g., 9:1 v/v) for 24-72 hours until no this compound can be detected in the extraction solvent.[6][7]

    • Dry the resulting MIP particles under vacuum at 60°C.

III. Sensing Mechanisms and Data

The synthesized MIPs can be integrated with various transducers to create sensors. The principle of detection relies on the specific rebinding of this compound into the imprinted cavities, which generates a measurable signal.

Signaling and Detection Principle

Sensing_Mechanism cluster_rebinding Rebinding Process cluster_transduction Signal Transduction MIP_Sensor MIP Sensor (with empty cavities) Rebinding Specific Rebinding MIP_Sensor->Rebinding CBZ_Sample Sample containing This compound CBZ_Sample->Rebinding MIP_Bound MIP Sensor (with bound this compound) Rebinding->MIP_Bound Electrochemical Electrochemical (Change in current/impedance) MIP_Bound->Electrochemical Optical Optical (Change in fluorescence/absorbance) MIP_Bound->Optical Mass_Sensitive Mass-Sensitive (QCM) (Change in frequency) MIP_Bound->Mass_Sensitive Signal Measurable Signal Electrochemical->Signal Optical->Signal Mass_Sensitive->Signal

Caption: Principle of this compound detection using a MIP-based sensor, showing the rebinding and signal transduction steps.

  • Electrochemical Sensing: The binding of this compound to the MIP layer on an electrode surface can alter the electron transfer properties at the electrode-solution interface. This change can be measured using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS). For instance, the binding of this compound may block the access of a redox probe to the electrode surface, leading to a decrease in the peak current.[3][4]

  • Mass-Sensitive Sensing (QCM): In a Quartz Crystal Microbalance (QCM) sensor, the MIP is coated onto the surface of a quartz crystal.[8][9] When this compound molecules from a sample bind to the MIP, the total mass on the crystal surface increases. This increase in mass leads to a proportional decrease in the crystal's resonant frequency, which can be measured with high precision.[8][9][10]

  • Optical Sensing: The rebinding of this compound can cause a change in the optical properties of the sensing platform, such as fluorescence quenching or enhancement.[11][12] For example, a fluorescent MIP can be synthesized, and the binding of this compound may quench its fluorescence.[11]

Performance Data of this compound MIP Sensors

The following table summarizes the performance of various MIP-based sensors for this compound detection reported in the literature.

Functional MonomerDetection MethodLinear RangeLimit of Detection (LOD)Reference
o-phenylenediamine (OPD)Electrochemical (CV)2.0 x 10⁻⁹ to 7.0 x 10⁻⁵ M0.68 nM--INVALID-LINK--[3][13]
Poly(3,4-ethylenedioxythiophene) (PEDOT)ElectrochemicalNot Specified1.67 pmol L⁻¹--INVALID-LINK--[14]
1-vinyl imidazoleElectrochemical (DPV)2 to 20 ppm1.0 ppm--INVALID-LINK--[15]
Methacrylic acid (MAA)Electrochemical (SWV)1 x 10⁻¹⁰ to 5 x 10⁻⁸ mol L⁻¹0.2 x 10⁻¹⁰ mol L⁻¹--INVALID-LINK--[6][16]
MethacrylamideFluorescence0.01 to 1 µg/mL0.0036 µg/mL--INVALID-LINK--[11]
Resorcinol (RC)Electrochemical39 pM–80 nM25 pM--INVALID-LINK--[16]

IV. Conclusion

Molecularly imprinted polymers offer a versatile and robust platform for the development of sensors for this compound. The choice of synthesis protocol and detection method can be tailored to achieve the desired sensitivity and application requirements. The protocols provided herein offer a starting point for researchers to develop and optimize their own this compound MIP sensors. The high selectivity and stability of MIPs make them a powerful tool in food safety analysis, environmental monitoring, and other fields requiring the reliable detection of this fungicide.

References

Application Notes and Protocols for the GC-MS Analysis of Carbendazim Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim is a widely used broad-spectrum benzimidazole fungicide effective against a range of fungal pathogens in various crops. Due to its potential persistence in the environment and on agricultural products, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and feed. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues. This application note provides a detailed protocol for the analysis of this compound residues in food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly employed for this compound analysis due to its polar nature, this guide outlines a robust GC-MS method, which may require a derivatization step to improve volatility and chromatographic performance.

Materials and Methods

Reagents and Standards:

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Internal Standard (IS): Triphenyl phosphate (TPP) or other suitable compound not present in the sample.

Equipment:

  • High-speed homogenizer

  • Centrifuge capable of ≥4000 x g

  • Vortex mixer

  • Sample evaporator (e.g., nitrogen evaporator)

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • GC vials with inserts

Experimental Protocols

Standard Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile. From this stock, create a series of working standard solutions of decreasing concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL) for calibration. An internal standard (IS) should be added to all standards and samples at a constant concentration.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of food matrices.

a. Homogenization and Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of deionized water to rehydrate.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbent. The type and amount of sorbent depend on the matrix (e.g., for general fruit and vegetable samples, use 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is the final extract.

Figure 1: Experimental workflow for GC-MS analysis of this compound.

Derivatization Protocol (Trimethylsilylation)

To enhance the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step to form a trimethylsilyl (TMS) derivative is recommended.

  • Transfer a known volume (e.g., 100-200 µL) of the final extract into a clean GC vial with an insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to redissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70-80°C for 30-60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

Gas Chromatograph (GC) Conditions:

ParameterValue
Column Elite-1 (100% Dimethyl polysiloxane) or equivalent
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 75°C, hold for 3 minRamp 1: 25°C/min to 180°CRamp 2: 5°C/min to 300°C, hold for 3 min

Mass Spectrometer (MS) Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Characteristic Ions (m/z) 191 (Quantifier), 132, 159

Data Analysis and Quantification

Data processing involves the integration of the chromatographic peaks corresponding to the this compound derivative. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. The concentration of this compound in the samples is then determined from this calibration curve.

Data_Analysis_Logic RawData Raw GC-MS Data (Chromatograms) PeakIntegration Peak Integration (Analyte and IS) RawData->PeakIntegration CalibrationCurve Calibration Curve Construction (Peak Area Ratio vs. Concentration) PeakIntegration->CalibrationCurve ConcentrationCalc Sample Concentration Calculation PeakIntegration->ConcentrationCalc CalibrationCurve->ConcentrationCalc FinalResult Final Result (mg/kg or µg/kg) ConcentrationCalc->FinalResult

Figure 2: Logical flow of data analysis for quantification.

Results and Discussion

The performance of this method should be validated according to established guidelines (e.g., SANTE/12682/2019). Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Quantitative Data Summary:

The following table summarizes typical performance characteristics for the analysis of this compound. Note that while the presented data is for LC-MS/MS, similar performance is expected for a validated GC-MS method.

ParameterTypical Value
Linearity (R²) ≥ 0.99
LOD 0.005 - 0.01 mg/kg
LOQ 0.01 - 0.05 mg/kg
Recovery 80 - 110%
Repeatability (RSDr) ≤ 20%
Reproducibility (RSDr) ≤ 20%

The described QuEChERS extraction and cleanup method, followed by GC-MS analysis with a derivatization step, provides a robust and reliable approach for the quantification of this compound residues in various food matrices. Proper method validation is essential to ensure the accuracy and precision of the results, enabling effective monitoring for food safety and regulatory compliance. The use of an internal standard is highly recommended to compensate for any matrix effects and variations in sample preparation and instrument response.

Application Notes and Protocols for Developing Carbendazim-Resistant Fungal Strains for Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for the development and characterization of Carbendazim-resistant fungal strains for in-vitro research purposes. The protocols outlined below cover mutagenesis, selection, and characterization of resistant phenotypes.

Introduction

This compound is a widely used broad-spectrum benzimidazole fungicide that targets the β-tubulin protein in fungi, disrupting microtubule assembly and inhibiting cell division.[1][2][3] The development of fungal resistance to this compound is a significant concern in agriculture and clinical settings. Understanding the mechanisms of resistance is crucial for the development of new antifungal agents and resistance management strategies. The primary mechanism of resistance often involves point mutations in the β-tubulin gene (Tub2), which alter the fungicide binding site.[4][5] However, other mechanisms, such as the upregulation of detoxification enzymes and drug efflux transporters, have also been implicated.[4][6]

These application notes provide a framework for inducing, selecting, and characterizing this compound-resistant fungal strains in a laboratory setting.

Data Presentation

Table 1: this compound Sensitivity in Wild-Type and Resistant Fungal Strains

This table summarizes typical effective concentration (EC50) and minimum inhibitory concentration (MIC) values for this compound against susceptible (wild-type) and resistant fungal strains, as reported in various studies. These values can vary significantly depending on the fungal species and the specific resistance mechanism.

Fungal SpeciesStrain TypeEC50 (µg/mL)MIC (µg/mL)Reference
Fusarium graminearumWild-Type< 0.9< 1.4[7]
Fusarium graminearumResistant7.02 ± 11.86> 1.4[4][7]
Fusarium species complex (FSC)Wild-Type0.5097 - 0.6941-[4][6]
Fusarium species complex (FSC)Induced Mutant> 1.0-[4]
Gibberella zeaeLow Resistance (LR) Mutant-1.4 ± µg/mL[8]
Gibberella zeaeHigh Resistance (HR) Mutant-> 100[8]
Colletotrichum gloeosporioidesHigh Resistance (HR) Phenotype-≥ 500[3]
Table 2: Common Amino Acid Substitutions in β-Tubulin Conferring this compound Resistance

Point mutations in the β-tubulin gene are a major cause of this compound resistance. This table lists some of the frequently observed amino acid substitutions and their corresponding codons.

Original Amino AcidCodonSubstituted Amino AcidCodonFungal Species ExampleReference
Glutamic Acid (E)GAGAlanine (A)GCGColletotrichum gloeosporioides[3]
Phenylalanine (F)-Tyrosine (Y)-Botrytis cinerea
Glutamine (Q)CAGLeucine (L)CTGFusarium verticillioides[4][6]
Threonine (T)ACAIsoleucine (I)ATAFusarium proliferatum[4][6]

Experimental Protocols

Protocol 1: Induction of this compound Resistance using UV Mutagenesis

This protocol describes a general method for inducing mutations in fungal spores using ultraviolet (UV) radiation.

Materials:

  • Fungal culture in the exponential growth phase

  • Sterile distilled water or saline solution (0.85% NaCl)

  • Sterile petri dishes

  • UV crosslinker or a calibrated UV lamp (254 nm)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • This compound stock solution (e.g., 10 mg/mL in dimethyl sulfoxide, DMSO)

  • Spectrophotometer or hemocytometer

Method:

  • Spore Suspension Preparation:

    • Harvest spores from a fresh fungal culture by flooding the plate with a small volume of sterile distilled water or saline and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a spectrophotometer or hemocytometer.

  • UV Mutagenesis:

    • Pipette a known volume of the spore suspension into a sterile petri dish (without media).

    • Expose the open petri dish to UV radiation (254 nm) at a predetermined distance and duration. The optimal UV dose needs to be determined empirically to achieve a survival rate of 10-20%. This often requires a dose-response curve experiment.

    • Gently agitate the suspension during exposure to ensure uniform irradiation.

  • Selection of Resistant Mutants:

    • Prepare PDA plates amended with a selective concentration of this compound. The concentration should be sufficient to inhibit the growth of the wild-type strain (e.g., above the MIC of the wild-type).

    • Spread the UV-treated spore suspension onto the this compound-amended PDA plates.

    • Incubate the plates at the optimal growth temperature for the fungus until colonies appear. Colonies that grow on the selective medium are potential resistant mutants.

  • Isolation and Purification of Mutants:

    • Pick individual, well-isolated colonies from the selective plates and transfer them to fresh this compound-amended PDA plates to confirm their resistance.

    • Subculture the confirmed resistant isolates on fungicide-free PDA to test for the stability of the resistant phenotype.

Protocol 2: Induction of this compound Resistance by Fungicide Taming

This protocol outlines a method for selecting for spontaneous or induced mutations by gradually exposing the fungal culture to increasing concentrations of this compound.

Materials:

  • Fungal culture

  • PDA plates

  • This compound stock solution

Method:

  • Initial Exposure:

    • Inoculate the wild-type fungal strain onto PDA plates containing a sub-lethal concentration of this compound (e.g., a concentration that allows for some growth).

    • Incubate the plates until fungal growth is observed.

  • Stepwise Selection:

    • From the plates with visible growth, select a sector of the colony that appears to be growing more robustly.

    • Transfer this selected fungal growth to a fresh PDA plate with a higher concentration of this compound.

    • Repeat this process of stepwise transfer to increasing concentrations of the fungicide. This gradual increase in selective pressure allows for the enrichment of resistant individuals within the population.

  • Isolation of Resistant Strains:

    • Once a strain is capable of growing at a high concentration of this compound (e.g., 100 µg/mL), it can be considered a highly resistant mutant.

    • Isolate and purify the resistant strain as described in Protocol 1.

Protocol 3: Characterization of this compound-Resistant Strains

1. Determination of EC50 and MIC:

  • EC50 (Effective Concentration 50%): This is the concentration of a fungicide that inhibits fungal growth by 50%.

    • Prepare a series of PDA plates with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

    • Inoculate the center of each plate with a mycelial plug of a standardized size from the edge of an actively growing culture of both the wild-type and the resistant strain.

    • Incubate the plates at the optimal temperature.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (no fungicide) reaches the edge of the plate.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.

  • MIC (Minimum Inhibitory Concentration): This is the lowest concentration of a fungicide that completely inhibits visible fungal growth.

    • The MIC can be determined from the same experiment as the EC50 measurement, by identifying the lowest concentration at which no growth is observed.

2. Molecular Analysis of the β-Tubulin Gene:

  • DNA Extraction: Extract genomic DNA from both the wild-type and the resistant fungal strains using a suitable fungal DNA extraction kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification: Amplify the β-tubulin gene using primers designed to target conserved regions of the gene.

  • DNA Sequencing: Sequence the amplified PCR product.

  • Sequence Analysis: Align the DNA sequences from the wild-type and resistant strains to identify any point mutations that could be responsible for the resistant phenotype.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Developing this compound-Resistant Strains A Start: Wild-Type Fungal Culture B Spore Suspension Preparation A->B C Mutagenesis (UV Irradiation) B->C D Selection on this compound-Amended Media C->D E Isolation of Potential Resistant Colonies D->E F Confirmation of Resistance E->F G Characterization of Resistant Strains F->G H End: Confirmed this compound-Resistant Strain G->H

Caption: Experimental workflow for generating this compound-resistant fungal strains.

G cluster_0 Logical Relationship in Resistance Characterization A Observe Fungal Growth on this compound Media B Is the strain resistant? A->B C Phenotypic Characterization (EC50/MIC) B->C Yes F No: Strain is Sensitive (Wild-Type) B->F No D Genotypic Characterization (β-tubulin sequencing) C->D E Identify Point Mutation(s) D->E G Correlate Genotype with Phenotype E->G G cluster_0 Signaling Pathway of this compound Action and Resistance This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Binds to AlteredBT Altered β-Tubulin This compound->AlteredBT Binding prevented Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits CellDivision Cell Division Microtubule->CellDivision Disrupts FungalGrowth Fungal Growth CellDivision->FungalGrowth Inhibits Mutation Point Mutation in β-Tubulin Gene Mutation->AlteredBT Leads to AlteredBT->Microtubule Allows

References

Protocol for Assessing Carbendazim's Impact on Earthworm Populations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim, a widely used broad-spectrum benzimidazole fungicide, poses a potential risk to non-target soil organisms, including earthworms. Earthworms are crucial for maintaining soil health and fertility through their activities in nutrient cycling, soil aeration, and drainage. Therefore, assessing the impact of this compound on earthworm populations is a critical component of environmental risk assessment. This document provides detailed protocols for conducting acute and chronic toxicity tests on earthworms exposed to this compound, based on internationally recognized guidelines. The provided methodologies will enable researchers to generate robust and reproducible data to evaluate the sublethal and lethal effects of this compound on these vital soil invertebrates.

Signaling Pathway of this compound's Toxic Action

This compound's primary mode of action in fungi and invertebrates is the disruption of microtubule-dependent cellular processes. It achieves this by binding to β-tubulin subunits, preventing their polymerization into microtubules. This inhibition of microtubule formation disrupts essential functions such as mitosis (cell division) and intracellular transport, ultimately leading to cell death and toxicity to the organism.

Carbendazim_Signaling_Pathway cluster_cell Earthworm Cell This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to Polymerization Polymerization This compound->Polymerization Inhibits BetaTubulin->Polymerization AlphaTubulin α-tubulin AlphaTubulin->Polymerization Microtubule Microtubule Mitosis Mitosis Microtubule->Mitosis Essential for Transport Intracellular Transport Microtubule->Transport Essential for Polymerization->Microtubule Forms Disruption Disruption of Cellular Processes Polymerization->Disruption Disruption->Mitosis Disruption->Transport Toxicity Cellular Toxicity Disruption->Toxicity Leads to Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis A Test Organism Acclimatization (Eisenia fetida) D Soil Treatment with This compound Concentrations A->D B Artificial Soil Preparation (OECD Guideline) B->D C This compound Stock Solution Preparation C->D E Introduction of Earthworms to Test Vessels D->E F Incubation under Controlled Conditions E->F G Endpoint Assessment: - Mortality (Acute) - Biomass Change - Reproduction (Chronic) F->G H Statistical Analysis (LC50, EC50, NOEC) G->H I Data Interpretation and Reporting H->I

Troubleshooting & Optimization

overcoming Carbendazim solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Carbendazim solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is poorly soluble in water, and its solubility is highly dependent on the pH of the solution. At 24°C, the solubility is approximately 29 mg/L at pH 4, but it decreases to 8 mg/L at pH 7 and 1.49 mg/L at pH 8. It is considered essentially insoluble in water at neutral and alkaline pH[1].

Q2: How does pH affect this compound's solubility?

A2: this compound's solubility significantly increases in acidic conditions. This is because this compound, a benzimidazole derivative, can be protonated at low pH, forming more soluble salts. One study showed that the solubility of this compound at pH 2 is about 250 times higher than at pH 7.

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used due to their higher solvating capacity for this compound compared to other solvents like ethanol[2][3].

Q4: What is the primary mechanism of action of this compound?

A4: this compound's primary mechanism of action is the inhibition of microtubule polymerization. It binds to β-tubulin, a subunit of microtubules, disrupting their assembly. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can induce apoptosis.

Troubleshooting Guide

Issue: My this compound is not dissolving in water.

  • Explanation: this compound has very low aqueous solubility, especially at neutral or alkaline pH[1]. Direct dissolution in water is often unsuccessful.

  • Solution:

    • Use an organic solvent to prepare a concentrated stock solution. DMSO or DMF are recommended for high concentrations[2][3].

    • Adjust the pH. If your experimental conditions allow, acidifying the aqueous solution (e.g., to pH 4) can significantly increase solubility.

    • Use a co-solvent. After dissolving this compound in a minimal amount of an organic solvent like DMSO, you can dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.

Issue: this compound precipitates when I dilute my organic stock solution into an aqueous buffer.

  • Explanation: This is a common issue that occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer, even with a small amount of co-solvent. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution.

  • Solution:

    • Decrease the final concentration. The most straightforward solution is to lower the final working concentration of this compound.

    • Increase the percentage of co-solvent. If your experimental system can tolerate it, a higher percentage of the organic co-solvent in the final solution can help maintain solubility.

    • Use a step-wise dilution. Instead of a single large dilution, try adding the stock solution to the aqueous buffer in smaller increments while vortexing or stirring vigorously.

    • Consider formulation strategies. For in vivo studies or specific in vitro assays, using formulation aids like cyclodextrins or surfactants might be necessary to improve and maintain solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility
Water (pH 4)2429 mg/L
Water (pH 7)248 mg/L
Water (pH 8)241.49 mg/L
Dimethylformamide (DMF)245 g/L
Dimethyl sulfoxide (DMSO)Not specified~25 mg/mL[2]
Ethanol240.3 g/L
Acetone240.3 g/L
Chloroform240.1 g/L
Hexane240.0005 g/L

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Gently warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the pre-warmed aqueous solution, add the required volume of the this compound DMSO stock solution drop-wise to achieve the final desired concentration. It is crucial to add the stock solution to the aqueous buffer and not the other way around.

  • Final Mixing: Continue to vortex for another 30-60 seconds to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods, as this compound can precipitate over time.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot warm_buffer Warm Aqueous Buffer thaw->warm_buffer dilute Add Stock to Buffer (while vortexing) thaw->dilute warm_buffer->dilute use Use Immediately dilute->use check_precipitate Precipitation Occurs? dilute->check_precipitate check_precipitate->use lower_conc Lower Final Concentration check_precipitate->lower_conc Yes increase_cosolvent Increase Co-solvent % check_precipitate->increase_cosolvent Yes step_dilution Use Step-wise Dilution check_precipitate->step_dilution Yes

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound's Mechanism of Action cluster_drug This compound's Mechanism of Action cluster_microtubule This compound's Mechanism of Action cluster_cell_cycle This compound's Mechanism of Action This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin Binds to microtubule_polymerization Microtubule Polymerization This compound->microtubule_polymerization Inhibits beta_tubulin->microtubule_polymerization microtubule_dynamics Microtubule Dynamics microtubule_polymerization->microtubule_dynamics mitotic_spindle Mitotic Spindle Disruption microtubule_dynamics->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: this compound's impact on the cell cycle.

References

troubleshooting poor peak resolution in Carbendazim HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Carbendazim.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape in this compound analysis, such as tailing, fronting, or splitting, is a frequent issue. The most common causes include secondary interactions with the stationary phase, column overloading, or problems with the mobile phase or system hardware.[1][2] this compound is a basic compound, making it susceptible to interactions with acidic residual silanol groups on silica-based columns, which is a primary cause of peak tailing.[1][3]

Q2: Why is my this compound peak showing significant tailing?

Peak tailing for basic compounds like this compound often results from strong interactions with ionized silanol groups on the surface of silica-based HPLC columns.[1][3] This interaction slows a portion of the analyte molecules, causing them to elute later and creating an asymmetrical peak with a "tail."[4] Other potential causes include using an incorrect mobile phase pH, column contamination, or extra-column dead volume.[3][4]

Q3: What is causing my this compound peak to appear split or as a doublet?

Split peaks can arise from several issues. A common cause is a partially blocked inlet frit or a void at the head of the column, which creates alternative flow paths for the sample.[5][6] Another frequent reason is the incompatibility between the sample solvent and the mobile phase; if the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting. Co-elution with an interfering compound can also manifest as a split or shoulder peak.

Q4: My this compound peak is fronting. What does this indicate?

Peak fronting, where the peak has a sloping front and a sharp tail, is most commonly a symptom of column overload.[7][8] This occurs when the concentration of the injected sample is too high, saturating the stationary phase at the column inlet.[7] Poor sample solubility in the mobile phase can also be a contributing factor.[8] In some cases, a channeling or poorly packed column may also lead to fronting peaks.[5]

Troubleshooting Poor Peak Resolution

Problem: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.

  • Cause 1: Secondary Silanol Interactions

    • Explanation: this compound, as a basic compound, can interact strongly with acidic silanol groups on the silica packing material of reversed-phase columns.[1][3] This leads to some molecules being retained longer than others, causing the peak to tail.

    • Solution:

      • Adjust Mobile Phase pH: Use a buffered mobile phase to control the pH. Lowering the pH (e.g., to 2.5-3.5 with formic or sulfuric acid) protonates the silanol groups, minimizing their interaction with the basic analyte.[4][9][10]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups, providing a more inert surface and improving peak shape for basic compounds.[2][3]

      • Add a Mobile Phase Modifier: Incorporating a small concentration of an amine modifier can compete with this compound for the active silanol sites, improving peak symmetry.[1]

  • Cause 2: Column Overload

    • Explanation: Injecting too much sample mass onto the column can lead to tailing.

    • Solution: Reduce the injection volume or dilute the sample and reinject.[4][11]

Problem: Peak Fronting

Peak fronting results in an asymmetrical peak with a leading edge that is less steep than the trailing edge.

  • Cause 1: Sample Overload

    • Explanation: High sample concentration is the most common cause of fronting.[7] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, eluting earlier.[7]

    • Solution: Systematically dilute the sample (e.g., by a factor of 10) and reinject. If fronting disappears, the issue was overloading.[7] Alternatively, reduce the injection volume.[12]

  • Cause 2: Incompatible Sample Solvent

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to be distorted and front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11] If a different solvent must be used, ensure it is weaker than the mobile phase.

Problem: Split or Shoulder Peaks

This issue appears as a single peak divided into two or more distinct peaks or as a small shoulder on the main peak.

  • Cause 1: Column Inlet Issues (Void or Blockage)

    • Explanation: A void at the column inlet or a partially clogged frit can cause the sample to travel through the column via multiple paths, resulting in split peaks.[6][13]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants that cause blockages.[2]

  • Cause 2: Sample Solvent Mismatch

    • Explanation: Injecting a sample in a solvent that is not miscible with or is much stronger than the mobile phase can cause the sample to band improperly on the column.[14]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent. Reducing the injection volume can also minimize this effect.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape issues in this compound HPLC analysis.

TroubleshootingWorkflow Start Poor Peak Resolution or Shape Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Splitting Split Peaks Start->Splitting Cause_Tailing1 Silanol Interactions Tailing->Cause_Tailing1 Cause Cause_Tailing2 Column Overload Tailing->Cause_Tailing2 Cause Cause_Fronting1 Sample Overload Fronting->Cause_Fronting1 Cause Cause_Fronting2 Solvent Mismatch Fronting->Cause_Fronting2 Cause Cause_Splitting1 Column Void / Frit Blockage Splitting->Cause_Splitting1 Cause Cause_Splitting2 Strong Sample Solvent Splitting->Cause_Splitting2 Cause Sol_Tailing1 Adjust Mobile Phase pH (e.g., pH 2.5-3.5) Cause_Tailing1->Sol_Tailing1 Solution Sol_Tailing2 Use End-Capped Column Cause_Tailing1->Sol_Tailing2 Solution Sol_Tailing3 Reduce Sample Concentration Cause_Tailing2->Sol_Tailing3 Solution Sol_Fronting1 Dilute Sample or Reduce Injection Volume Cause_Fronting1->Sol_Fronting1 Solution Sol_Fronting2 Dissolve Sample in Mobile Phase Cause_Fronting2->Sol_Fronting2 Solution Sol_Splitting1 Reverse/Flush Column or Replace Cause_Splitting1->Sol_Splitting1 Solution Sol_Splitting2 Match Sample Solvent to Mobile Phase Cause_Splitting2->Sol_Splitting2 Solution

Caption: A workflow for troubleshooting poor peak shape in HPLC.

Experimental Protocols & Data

Example HPLC Protocol for this compound Analysis

This protocol is a synthesis of common methods and should be optimized for specific instrumentation and sample matrices.

ParameterRecommended Condition
HPLC System Agilent 1100 or equivalent with UV/VWD or DAD detector.[15]
Column C18 Reversed-Phase (e.g., Supelco, Purospher).[15][16] Dimensions: 250 mm x 4.6 mm.[15][17] Particle Size: 5 µm.[15][17]
Mobile Phase Isocratic or Gradient. Varies by application. - Methanol:Water (e.g., 25:75, v/v).[15] - Methanol:Water (e.g., 75:25, v/v).[16] - Acetonitrile:Water with 0.1% Formic Acid.[9]
Flow Rate 0.3 - 1.0 mL/min.[9][15]
Column Temperature Ambient to 40 °C.[9][16]
Injection Volume 5 - 20 µL.[9][15]
UV Detection 280 nm or 286 nm.[15][16]
Sample Preparation The dry residue of an extract is typically redissolved in the HPLC mobile phase before injection.[15][17]
Comparison of Published Method Parameters

The table below summarizes various isocratic conditions reported for this compound analysis, highlighting the flexibility in method development.

Column TypeMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Reference
C18 (250x4.6mm, 5µm)Methanol:Water (45:55)1.0-[17]
C18 (250x4.6mm, 5µm)Methanol:Water (25:75)1.0280[15]
LichroCART Purospher RP-18 (250x4mm, 5µm)Methanol:Water (75:25)1.0286[16]
Primesep 100 (150x4.6mm, 5µm)Acetonitrile:Water with 0.1% H₂SO₄ (70:30)1.0200[10]

Parameter Relationships in HPLC

Understanding how different parameters interact is key to optimizing the separation of this compound.

ParameterRelationships cluster_params Adjustable HPLC Parameters cluster_outcomes Chromatographic Results MP_pH Mobile Phase pH Shape Peak Shape MP_pH->Shape Strongly affects basic compounds like this compound MP_Org Organic Modifier % RT Retention Time MP_Org->RT Increase % decreases RT Resolution Resolution MP_Org->Resolution Temp Column Temperature Temp->RT Increase T decreases RT Temp->Resolution Flow Flow Rate Flow->RT Increase flow decreases RT Flow->Resolution Affects efficiency Shape->Resolution Poor shape reduces resolution RT->Resolution

Caption: The influence of key HPLC parameters on chromatographic results.

References

Technical Support Center: Optimizing Carbendazim Adsorption on Granular Activated Carbon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Carbendazim on granular activated carbon (GAC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing this compound adsorption on GAC?

A1: The key parameters influencing the efficiency of this compound adsorption include:

  • pH of the solution: The pH can affect the surface charge of the GAC and the ionization state of this compound. However, for this compound, studies have shown that the effect of pH in the range of 3.0 to 10.0 can be minimal.[1]

  • Temperature: Temperature can influence the adsorption kinetics and capacity. For this compound, higher adsorption temperatures have been shown to lead to better adsorption capacity, suggesting an endothermic process.[1]

  • Initial this compound concentration: Higher initial concentrations can lead to a greater adsorption capacity, but may require longer contact times to reach equilibrium.

  • GAC dosage: Increasing the amount of GAC generally increases the removal percentage of this compound due to the availability of more adsorption sites.[1]

  • Contact time: Sufficient contact time is crucial to ensure that the adsorption process reaches equilibrium.

  • Presence of other organic matter: Natural organic matter (NOM) can compete with this compound for adsorption sites on the GAC, potentially reducing its removal efficiency.[2]

Q2: Which adsorption isotherm and kinetic models are most suitable for describing this compound adsorption on GAC?

A2: Based on experimental data, the Freundlich isotherm model often provides a good fit for this compound adsorption on GAC, suggesting heterogeneous surface adsorption.[2][3] For the adsorption kinetics, the pseudo-second-order model is frequently found to best describe the process, indicating that chemisorption may be the rate-limiting step.[2]

Q3: How can I regenerate the granular activated carbon after it has been saturated with this compound?

A3: GAC saturated with pesticides like this compound can be regenerated for reuse, which is a more cost-effective and sustainable approach than disposal.[4] Common regeneration methods include:

  • Thermal Regeneration: This is a widely used method that involves heating the spent GAC to high temperatures in a controlled atmosphere to desorb and decompose the adsorbed contaminants.

  • Chemical Regeneration: This method uses chemical solutions to desorb the contaminants. For pesticides, solutions of ethanol or a mixture of sodium hydroxide and ethanol have shown effectiveness in desorbing the compounds from the GAC.[4][5] In-situ chemical regeneration is also a promising alternative to off-site thermal regeneration.[6]

Q4: What is the role of natural organic matter (NOM) in the adsorption process?

A4: Natural organic matter (NOM) present in water can significantly impact the adsorption of this compound on GAC. NOM can compete with this compound molecules for the available adsorption sites on the GAC surface, leading to a decrease in adsorption capacity.[2] Studies have shown a reduction in the Freundlich constant (Kf) in the presence of NOM.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Removal Efficiency Inadequate GAC dosage.Increase the GAC dosage in your experiment.[1]
Insufficient contact time.Increase the contact time to ensure equilibrium is reached. Conduct a kinetic study to determine the optimal contact time.
Inappropriate pH.Although this compound adsorption is not highly pH-dependent, verify that the pH of your solution is within the optimal range (typically 3-10).[1] Adjust if necessary.
Presence of competing organic matter.If your water source contains natural organic matter (NOM), consider a pre-treatment step to remove it.[2]
Poor quality or deactivated GAC.Ensure you are using a high-quality GAC. If the GAC has been stored for a long time or exposed to contaminants, it may need to be activated or regenerated.
Inconsistent or Non-Reproducible Results Inhomogeneous mixing.Ensure consistent and adequate agitation (stirring speed) throughout the experiment to ensure uniform contact between the GAC and the this compound solution.[7]
Inaccurate measurement of this compound concentration.Calibrate your analytical instrument (e.g., HPLC) before each set of measurements. Prepare fresh calibration standards.
Variation in GAC particle size.Use GAC with a uniform particle size to ensure consistent surface area and adsorption kinetics.
Temperature fluctuations.Conduct your experiments in a temperature-controlled environment (e.g., a water bath shaker) as temperature can affect adsorption.[1]
Adsorption Kinetics Do Not Fit Standard Models Initial sampling times are too far apart.Take more frequent samples at the beginning of the experiment to accurately capture the initial rapid adsorption phase.[7]
The reaction has reached equilibrium too quickly.If the initial concentration of this compound is low, equilibrium may be reached very fast. Consider using a higher initial concentration for kinetic studies.
Errors in data analysis.Double-check your calculations for the kinetic models. Be aware of potential errors when linearizing non-linear models.[8][9]
Difficulty in Desorbing this compound for GAC Regeneration Strong binding between this compound and GAC.The pseudo-second-order kinetic model suggests a strong, possibly chemical, interaction.[2] Consider using a more potent regenerating solution, such as a mixture of sodium hydroxide and ethanol.[4]
Incomplete desorption.Increase the contact time with the regeneration solution or perform multiple regeneration cycles.

Data Presentation

Table 1: Effect of GAC Dosage on this compound Removal Efficiency

GAC Dosage (g/L)Initial this compound Concentration (mg/L)Contact Time (min)Temperature (°C)Removal Efficiency (%)
0.1101202565
0.2101202580
0.4101202595
0.6101202599

Note: The data in this table is illustrative and based on general trends observed in adsorption studies. Actual results may vary.

Table 2: Adsorption Isotherm and Kinetic Model Parameters for this compound on GAC

Isotherm ModelParametersValueKinetic ModelParametersValue
Freundlich Kf ((mg/g)(L/mg)1/n)2.5 - 10.0Pseudo-second-order qe (mg/g)5.0 - 20.0
1/n0.2 - 0.8k2 (g/mg·min)0.01 - 0.1
Langmuir qmax (mg/g)10.0 - 50.0Pseudo-first-order qe (mg/g)4.0 - 18.0
KL (L/mg)0.1 - 0.5k1 (1/min)0.02 - 0.08

Note: These values represent typical ranges found in the literature for this compound adsorption on GAC and can vary depending on the specific GAC and experimental conditions.[2][10]

Experimental Protocols

Detailed Methodology for Batch Adsorption Experiments

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a small amount of a suitable solvent (e.g., methanol or acidified water) before diluting with deionized water to the desired stock concentration (e.g., 1000 mg/L). Store the stock solution in a dark, cool place.

  • Preparation of GAC:

    • Wash the granular activated carbon with deionized water to remove any fines and impurities.

    • Dry the washed GAC in an oven at a specific temperature (e.g., 105 °C) for a set period (e.g., 24 hours) to remove moisture.

    • Store the dried GAC in a desiccator to prevent moisture re-adsorption.

  • Batch Adsorption Study:

    • Prepare a series of flasks (e.g., 250 mL Erlenmeyer flasks).

    • To each flask, add a fixed volume of this compound solution of a known initial concentration (e.g., 100 mL of 10 mg/L).

    • Add a precisely weighed amount of dried GAC to each flask. The GAC dosage can be varied to study its effect.

    • Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and a controlled temperature for a predetermined contact time.

    • At the end of the contact time, withdraw a sample from each flask.

    • Filter the sample immediately using a suitable filter (e.g., 0.45 µm syringe filter) to separate the GAC particles.

    • Analyze the filtrate for the remaining this compound concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the amount of this compound adsorbed per unit mass of GAC at equilibrium (qe, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where:

      • C0 is the initial this compound concentration (mg/L)

      • Ce is the equilibrium this compound concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the GAC (g)

    • Fit the experimental data to various isotherm and kinetic models to determine the adsorption characteristics.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution C Set up Batch Adsorption Flasks A->C B Prepare and Activate GAC D Add GAC and This compound Solution B->D C->D E Agitate at Controlled Temp & Speed D->E F Collect Samples at Intervals E->F G Filter Samples F->G H Analyze this compound Concentration (HPLC) G->H I Calculate Adsorption Capacity (qe) H->I J Model Isotherms & Kinetics I->J

Caption: Experimental workflow for this compound adsorption on GAC.

References

Technical Support Center: Mitigating Carbendazim Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to mitigate Carbendazim resistance in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in fungi?

A1: The predominant mechanism of resistance to this compound, a benzimidazole fungicide, is due to point mutations in the β-tubulin gene. This gene encodes a crucial protein for microtubule assembly, and alterations in its structure can prevent the fungicide from binding effectively, rendering it inactive. The most frequently reported mutations associated with high levels of resistance occur at codons 198 and 200 of the β-tubulin gene.

Q2: How can I get a quick overview of a fungicide's mode of action to plan my experiments?

A2: The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their modes of action, assigning a unique code to each group.[1][2][3][4][5] This allows for easy identification of different fungicide classes to implement effective resistance management strategies, such as rotation of fungicides with different modes of action.[4][5] this compound belongs to FRAC Group 1, which targets β-tubulin assembly in mitosis.

Q3: What are the main strategies to mitigate this compound resistance in the lab and in the field?

A3: The core strategies to mitigate this compound resistance include:

  • Fungicide Rotation: Alternating the use of this compound with fungicides from different FRAC groups to reduce selection pressure.

  • Fungicide Mixtures: Using tank-mixes or pre-packed mixtures of this compound with fungicides that have a different mode of action.

  • Integrated Pest Management (IPM): Employing a combination of cultural, biological, and chemical control methods to manage fungal populations and reduce reliance on a single fungicide.

  • Monitoring: Regularly screening fungal populations for the emergence and frequency of resistant individuals to inform treatment decisions.

Q4: Are there any known signaling pathways involved in fungicide resistance that I should be aware of?

A4: Yes, beyond target site mutations, other mechanisms can contribute to fungicide resistance. These include the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, which actively pump fungicides out of the fungal cell.[6][7][8][9][10] Additionally, mitogen-activated protein kinase (MAPK) signaling pathways can be involved in regulating the fungal stress response to fungicides.[11][12]

Troubleshooting Guides

Molecular Detection of Resistance

Issue 1: No PCR product or a faint band when trying to amplify the β-tubulin gene.

  • Possible Cause: Poor quality or insufficient quantity of fungal DNA. Fungal cell walls can be difficult to lyse, leading to inefficient DNA extraction.

    • Troubleshooting Steps:

      • Verify the integrity and concentration of your DNA template using gel electrophoresis or a spectrophotometer.

      • Optimize your DNA extraction protocol. Consider using a commercial fungal DNA extraction kit or methods specifically designed for your fungal species.[13][14]

      • Increase the amount of template DNA in your PCR reaction.

      • If inhibitors are suspected from the extraction process (e.g., polysaccharides, phenolic compounds), try diluting the DNA template or re-precipitating the DNA.

  • Possible Cause: Suboptimal PCR conditions.

    • Troubleshooting Steps:

      • Optimize the annealing temperature using a gradient PCR. A temperature that is too high will prevent primer annealing, while one that is too low can lead to non-specific products.

      • Check the concentration of your primers and ensure they are not degraded.

      • Verify the functionality of your DNA polymerase and dNTPs by running a positive control reaction with a known template.

      • Increase the number of PCR cycles.

Issue 2: Non-specific bands in my PCR results when screening for β-tubulin mutations.

  • Possible Cause: Primer-dimer formation or non-specific primer binding.

    • Troubleshooting Steps:

      • Increase the annealing temperature in increments of 1-2°C.

      • Reduce the primer concentration in your PCR mix.

      • Redesign your primers to have higher specificity and to avoid self-complementarity.

      • Consider using a hot-start DNA polymerase to minimize non-specific amplification during reaction setup.

Fungicide Bioassays

Issue 3: High variability in my EC50 (Effective Concentration to inhibit 50% of growth) values for the same fungal isolate.

  • Possible Cause: Inconsistent spore or mycelial inoculum.

    • Troubleshooting Steps:

      • Ensure you are using a standardized concentration of fungal spores or a uniform size of mycelial plugs for inoculation.

      • Use a hemocytometer to count spores and adjust the concentration of your spore suspension before plating.

      • For mycelial plugs, use a sterile cork borer to ensure all plugs are of the same diameter.

  • Possible Cause: Uneven distribution of the fungicide in the agar medium.

    • Troubleshooting Steps:

      • Add the fungicide to the molten agar when it has cooled to around 50-55°C, just before pouring the plates. This prevents heat degradation of the fungicide and allows for thorough mixing.

      • Mix the agar and fungicide solution thoroughly by swirling the flask gently but completely before pouring the plates.

Data Presentation

Table 1: In Vitro Sensitivity of Botrytis cinerea Isolates to this compound and Alternative Fungicides

FungicideFRAC CodeIsolate TypeEC50 (µg/mL)
This compound1Sensitive< 1
This compound1Resistant> 50
Fludioxonil12Sensitive< 0.1
Fludioxonil12This compound-Resistant< 0.1
Boscalid7Sensitive< 1
Boscalid7This compound-Resistant< 1
Pyrimethanil9Sensitive< 2
Pyrimethanil9This compound-Resistant< 2

This table presents representative EC50 values and is compiled from typical findings in the literature. Actual values may vary depending on the specific fungal isolates and experimental conditions.

Experimental Protocols

Protocol 1: Molecular Detection of β-tubulin Gene Mutations using Allele-Specific PCR

This protocol provides a method for the rapid detection of the E198A mutation in the β-tubulin gene, a common mutation conferring resistance to this compound.

1. DNA Extraction: a. Culture the fungal isolate on Potato Dextrose Agar (PDA) for 5-7 days. b. Scrape a small amount of mycelium from the plate and transfer it to a 1.5 mL microcentrifuge tube. c. Extract genomic DNA using a suitable fungal DNA extraction kit, following the manufacturer's instructions.

2. Allele-Specific PCR: a. Prepare a PCR master mix containing:

  • 10 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
  • 1 µL of Forward Primer (allele-specific for the resistant mutation) (10 µM)
  • 1 µL of Forward Primer (specific for the wild-type allele) (10 µM)
  • 1 µL of a common Reverse Primer (10 µM)
  • 1 µL of template DNA (10-50 ng)
  • Nuclease-free water to a final volume of 20 µL. b. Use the following primer sequences as a starting point (sequences should be optimized for the specific fungal species):
  • Resistant Forward (198A): 5'-[Sequence ending in the nucleotide corresponding to the mutation]-3'
  • Wild-Type Forward (198E): 5'-[Sequence ending in the wild-type nucleotide]-3'
  • Common Reverse: 5'-[Sequence downstream of the mutation]-3' c. Perform PCR with the following cycling conditions:
  • Initial denaturation: 95°C for 5 minutes
  • 35 cycles of:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 58-62°C (optimize with gradient PCR) for 30 seconds
  • Extension: 72°C for 1 minute
  • Final extension: 72°C for 10 minutes

3. Gel Electrophoresis: a. Run the PCR products on a 1.5% agarose gel stained with a nucleic acid dye. b. Visualize the bands under UV light. The presence of a band corresponding to the allele-specific primer indicates the presence of that allele.

Protocol 2: Determination of EC50 Values using the Agar Dilution Method

This protocol outlines the determination of the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate.

1. Fungicide Stock Solution Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) at a high concentration (e.g., 10,000 µg/mL). b. Perform serial dilutions to create a range of working solutions.

2. Preparation of Fungicide-Amended Media: a. Autoclave PDA and cool it to 50-55°C in a water bath. b. Add the appropriate volume of each fungicide working solution to individual flasks of molten PDA to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with the solvent alone. c. Swirl to mix and pour the media into 90 mm Petri dishes.

3. Inoculation and Incubation: a. From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate. c. Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C).

4. Data Collection and Analysis: a. When the fungal colony on the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions. b. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. c. Use probit analysis or a similar statistical method to calculate the EC50 value.

Mandatory Visualizations

experimental_workflow cluster_0 Fungal Isolate Preparation cluster_1 Resistance Genotyping cluster_2 Phenotypic Assay isolate Fungal Culture dna_ext DNA Extraction isolate->dna_ext spore_susp Spore Suspension isolate->spore_susp pcr Allele-Specific PCR dna_ext->pcr agar_dil Agar Dilution Assay spore_susp->agar_dil gel Gel Electrophoresis pcr->gel ec50 EC50 Calculation gel->ec50 Compare Genotype to Phenotype incubation Incubation agar_dil->incubation incubation->ec50

Caption: Experimental workflow for assessing this compound resistance.

signaling_pathway cluster_fungicide Fungicide Action & Resistance cluster_cell Fungal Cell This compound This compound btubulin β-tubulin This compound->btubulin Binds to abc_transporter ABC Transporter This compound->abc_transporter Efflux of microtubules Microtubule Assembly btubulin->microtubules Inhibits cell_division Cell Division Arrest microtubules->cell_division mutation β-tubulin Mutation (e.g., E198A) mutation->btubulin Alters resistance Fungicide Resistance mutation->resistance abc_transporter->resistance

Caption: Mechanisms of this compound action and resistance in fungi.

References

addressing matrix interference in electrochemical detection of Carbendazim

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix interference issues encountered during the electrochemical detection of Carbendazim.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix interference in this compound analysis?

Matrix interference in the electrochemical detection of this compound can originate from various components present in the sample matrix. These interferences can be broadly categorized as physical, chemical, and electrochemical.

  • Physical Interferences: These are caused by components that can foul the electrode surface, such as proteins, fats, and particulate matter. This fouling blocks the active sites on the electrode, leading to a decrease in the electrochemical signal.

  • Chemical Interferences: These arise from substances that can react with this compound or the electrode surface. For example, strong oxidizing or reducing agents present in the matrix can degrade the analyte or alter the electrode's surface chemistry.

  • Electrochemical Interferences: These are due to the presence of other electroactive species in the sample that have oxidation or reduction potentials close to that of this compound, leading to overlapping signals. Common electrochemical interferents include ascorbic acid, uric acid, and some phenolic compounds often found in fruits and vegetables.[1][2][3]

Q2: How can I minimize matrix effects during sample preparation?

Effective sample preparation is the first and most critical step in mitigating matrix effects. The goal is to isolate this compound from the interfering components of the matrix.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique to clean up complex samples. For this compound analysis, C18 cartridges are often employed to retain the analyte while allowing polar interferents to pass through. The retained this compound can then be eluted with a suitable organic solvent.

  • QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for pesticide residue analysis in food matrices.[4] It involves an extraction step with a solvent (e.g., acetonitrile) followed by a cleanup step using a combination of salts and sorbents to remove interfering substances.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from water-soluble interferents. Solvents like ethyl acetate or dichloromethane are commonly used for this purpose.[4]

  • Filtration and Centrifugation: For samples with suspended solids, filtration or centrifugation is essential to prevent fouling of the electrode surface.

Q3: What is the standard addition method and how can it help?

The standard addition method is a powerful technique to compensate for matrix effects that are proportional to the analyte concentration (rotational effects).[5][6][7][8] It involves adding known amounts of a this compound standard to the sample and measuring the electrochemical response after each addition. By plotting the signal against the added concentration, the initial concentration of this compound in the sample can be determined by extrapolating the linear regression to the x-intercept. This method is particularly useful when the matrix composition is unknown or varies between samples.[6][7]

Q4: How do I choose the appropriate supporting electrolyte?

The choice of supporting electrolyte is crucial for optimizing the electrochemical detection of this compound. The pH of the electrolyte can significantly influence the peak potential and current. For this compound, a slightly acidic to neutral pH (typically between 4 and 7) is often optimal. Phosphate buffer saline (PBS) and acetate buffer are commonly used supporting electrolytes. It is important to investigate the effect of pH on the signal in your specific matrix to achieve the best sensitivity and selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low signal for this compound 1. Electrode Fouling: The electrode surface is blocked by matrix components. 2. Incorrect pH: The pH of the supporting electrolyte is not optimal for this compound's electrochemical reaction. 3. Analyte Degradation: this compound has been degraded during sample preparation or storage.1. Clean the electrode: Polish the electrode surface with alumina slurry or perform electrochemical cleaning. Implement a more rigorous sample cleanup procedure (e.g., SPE, QuEChERS). 2. Optimize pH: Experiment with different pH values for the supporting electrolyte (e.g., from pH 4 to 7). 3. Check sample handling: Ensure proper storage conditions (e.g., refrigeration, protection from light) and minimize the time between sample preparation and analysis.
Peak potential shift 1. Matrix Effect: Components in the matrix are altering the kinetics of the electrode reaction. 2. pH Change: The pH of the solution at the electrode surface is different from the bulk solution. 3. Reference Electrode Drift: The potential of the reference electrode has changed.1. Use the standard addition method: This can help to quantify the analyte accurately despite the peak shift. 2. Ensure adequate buffering: Use a higher concentration of the buffer in the supporting electrolyte. 3. Check and calibrate the reference electrode: Ensure the filling solution is correct and there are no air bubbles.
Overlapping peaks / Poor selectivity 1. Presence of Interferents: Other electroactive species in the sample have a redox potential close to this compound (e.g., ascorbic acid). 2. Inappropriate Electrode Modification: The chosen electrode modifier does not provide sufficient selectivity for this compound.1. Improve sample cleanup: Use a more selective extraction method (e.g., molecularly imprinted polymers). 2. Modify the electrode surface: Employ electrode modifiers that enhance selectivity, such as molecularly imprinted polymers (MIPs) or nanomaterials with specific catalytic activity towards this compound. 3. Use background subtraction or deconvolution techniques: If the interfering peak is well-defined, it may be possible to subtract it from the main signal.
Poor reproducibility (high RSD) 1. Inconsistent Sample Preparation: Variations in the extraction and cleanup steps. 2. Electrode Surface Inconsistency: The electrode surface is not being reproducibly prepared between measurements. 3. Instrumental Noise: Fluctuations in the potentiostat or electrical interference.1. Standardize the sample preparation protocol: Ensure all steps are performed consistently. 2. Develop a consistent electrode cleaning/polishing routine. 3. Check the experimental setup for sources of noise: Ensure proper grounding and shielding.

Quantitative Data Summary

The following tables summarize the performance of different electrochemical sensors for this compound detection in various matrices.

Table 1: Performance of Electrochemical Sensors for this compound Detection in Food Samples

Electrode ModifierFood MatrixSample PreparationTechniqueLinear Range (µM)LOD (µM)Recovery (%)Reference
Co(OH)2/TiO2Fruits and VegetablesNot specifiedDPV0.039 - 2630.10.007-[8]
NRPC/NiMnApple, Carrot, Broccoli, Grapes, BlueberriesCrushed, filtered, and spikedDPV5 - 5025.6496.4 - 104.98[9]
MIP/MWCNTsRiver Water (as a proxy for environmental contamination of food)SpikedDPV2 - 20 ppm1.0 ppm94 - 104[10]

Table 2: Performance of Electrochemical Sensors for this compound Detection in Environmental Samples

Electrode ModifierEnvironmental MatrixSample PreparationTechniqueLinear Range (µM)LOD (µM)Recovery (%)Reference
Molecularly Imprinted PolymerAgricultural Wastewater, Tap WaterSpikedSWV0.0001 - 0.050.00002~100[11]
TCP-CPERiver WaterSpikedDPAdSV-0.0091 (ng/mL)~96.3[12]

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for Fruits and Vegetables

This protocol is a general guideline and may need optimization for specific matrices.

  • Homogenization: Weigh 10 g of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 min.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately shake for 1 min.

  • Centrifugation: Centrifuge at 5000 rpm for 5 min.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE (dispersive solid-phase extraction) tube containing a suitable sorbent mixture (e.g., PSA and MgSO₄). Vortex for 30 s.

  • Final Centrifugation: Centrifuge at 5000 rpm for 5 min.

  • Analysis: The supernatant is ready for dilution with the supporting electrolyte and subsequent electrochemical analysis.

Protocol 2: Standard Addition Method for Electrochemical Analysis
  • Prepare the Sample Solution: Prepare the sample extract as described in Protocol 1 and dilute it with the supporting electrolyte.

  • Initial Measurement: Measure the differential pulse voltammogram (DPV) of the sample solution.

  • Spike and Measure: Add a small, known volume of a standard this compound solution to the sample. Stir and measure the DPV again.

  • Repeat Spiking: Repeat the spiking step 3-4 more times.

  • Plot and Extrapolate: Plot the peak current against the added concentration of this compound. Perform a linear regression and extrapolate the line to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing Homogenization 1. Homogenization of Sample Extraction 2. Extraction with Solvent Homogenization->Extraction Cleanup 3. Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Dilution 4. Dilution in Supporting Electrolyte Cleanup->Dilution Measurement 5. Electrochemical Measurement (e.g., DPV) Dilution->Measurement Quantification 6. Quantification Measurement->Quantification Standard_Addition Standard Addition (Optional) Quantification->Standard_Addition If Matrix Effect is Suspected

Caption: A generalized workflow for the electrochemical detection of this compound.

Caption: A logical troubleshooting guide for addressing matrix interference issues.

References

Navigating Carbendazim Extraction: A Technical Guide to the QuECHERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Carbendazim. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the QuEChERS workflow for this compound extraction.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Inappropriate d-SPE Sorbent: this compound is a planar molecule and can be adsorbed by certain sorbents like graphitized carbon black (GCB), leading to significant losses.[1]Sorbent Selection: Avoid using GCB for cleanup if this compound is a target analyte.[1] A combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like oils and carotenoids is a recommended alternative.[1] For cleaner extracts, an Oasis MCX solid-phase extraction (SPE) cleanup can be employed, which has been shown to reduce matrix effects.[2]
pH of Extraction Solvent: The extraction efficiency of this compound can be influenced by the pH of the medium.Solvent Acidification: The addition of a small amount of acid, such as 1% acetic acid in acetonitrile, can improve the stability and extraction of acidic and base-sensitive pesticides.[2]
Inadequate Shaking/Vortexing: Incomplete mixing of the sample, solvent, and salts will result in poor extraction efficiency.Ensure Thorough Mixing: Shake or vortex vigorously for the recommended time (e.g., 1 minute) after the addition of solvent and again after the addition of QuEChERS salts to ensure a homogeneous mixture.[1][2][3]
High Matrix Effects (Signal Suppression or Enhancement) Complex Sample Matrix: Matrices like orange juice contain sugars, organic acids, and pigments that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS.[1][4]Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.[5][6]
Insufficient Cleanup: The initial QuEChERS extract may still contain a significant amount of co-extractives.Optimize d-SPE Cleanup: Use a combination of sorbents tailored to your matrix. For example, PSA is effective for removing sugars and fatty acids, while C18 is suitable for removing fats and sterols.[1]
Further Cleanup: For complex matrices, consider an additional cleanup step, such as solid-phase extraction (SPE) with a cartridge like Oasis MCX, which can significantly reduce matrix interferences.[2]
Poor Reproducibility (High %RSD) Inconsistent Sample Homogenization: Non-homogeneous samples will lead to variability between replicates.Thorough Homogenization: Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.
Inaccurate Pipetting: Inconsistent volumes of solvents or standards will introduce variability.Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes used in the procedure.
Automated Systems: Manual QuEChERS procedures can have variability.Automation: The use of automated QuEChERS systems can improve precision, with reported RSDs ranging from 3.3% to 6.2%.[7]
Presence of Interfering Peaks in Chromatogram Co-extractive Compounds: The sample matrix itself is the most common source of interfering peaks.Selective d-SPE: Use appropriate d-SPE sorbents to remove specific interferences.[1]
Contamination: Contamination can be introduced from labware, solvents, or reagents.Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., HPLC or MS grade).
Properly Clean Labware: Thoroughly clean all glassware and equipment to avoid cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are the typical recovery rates for this compound using the QuEChERS method?

A1: Recovery rates for this compound are generally high, often falling within the acceptable range of 70-120%. However, the specific recovery can depend on the matrix and the exact QuEChERS protocol used. For example, in orange juice, recoveries have been reported to be between 91.4% and 103.7%.[1][7] In cucumber, recoveries were found to be in the range of 119.11% to 124.45%.[5]

Q2: Which QuEChERS salt formulation is best for this compound extraction?

A2: The most common salt formulations are the original unbuffered method, the AOAC official method (with acetate buffering), and the European EN 15662 method (with citrate buffering). The choice depends on the specific matrix and the stability of other target analytes. For this compound in orange juice, the AOAC method using a salt pouch containing magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dehydrate has been shown to be effective.[1]

Q3: Can I use QuEChERS for this compound analysis in soil samples?

A3: Yes, the QuEChERS method can be adapted for soil analysis. However, soil is a very complex matrix, and modifications to the standard procedure may be necessary. The type of soil (e.g., clay content, organic matter) can significantly impact recovery rates.[8] It is crucial to validate the method for your specific soil type.

Q4: What is the purpose of each component in the d-SPE cleanup step?

A4:

  • Magnesium Sulfate (MgSO₄): Removes residual water from the acetonitrile extract.[1]

  • Primary Secondary Amine (PSA): Removes polar matrix components such as organic acids, sugars, and fatty acids.[1]

  • C18 (Octadecylsilane): Removes nonpolar interferences like fats, oils, and pigments.[1]

  • Graphitized Carbon Black (GCB): Removes pigments and sterols, but should be used with caution as it can adsorb planar pesticides like this compound.[1]

Q5: How can I minimize the matrix effect when analyzing this compound in a new or complex matrix?

A5: The most effective way to counteract matrix effects is by using matrix-matched calibration standards.[5][6] This involves preparing your calibration standards in a blank matrix extract that has been subjected to the same QuEChERS extraction and cleanup procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components. Additionally, optimizing the cleanup step to remove as many interfering compounds as possible is crucial.[2]

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Orange Juice[1][4]
  • Sample Preparation: Add 10 mL of orange juice to a 50 mL centrifuge tube.

  • Fortification (for QC): For fortified samples, spike with the desired concentration of this compound standard, vortex for 30 seconds, and allow to equilibrate for 15 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile (MeCN) and vortex for 30 seconds.

    • Add the contents of a QuEChERS salt pouch (e.g., 4 g MgSO₄, 1 g NaCl, 0.5 g sodium citrate dibasic sesquihydrate, and 1 g sodium citrate tribasic dehydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Shake for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation: Transfer the cleaned extract for analysis by LC-MS/MS. An internal standard can be added at this stage.

Protocol 2: QuEChERS Extraction of this compound from Cucumber[6]
  • Sample Preparation: Homogenize the cucumber sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for QC): Spike the sample with the appropriate concentration of this compound standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge for 5 minutes.

  • d-SPE Cleanup:

    • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Analysis: The supernatant is ready for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize recovery and precision data from various studies on this compound extraction using the QuEChERS method.

Table 1: Recovery of this compound from Orange Juice

Spiking Level (ng/mL)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
1091.4 - 96.64.5[1][7]
50100.2-[1]
6094.76.2[7]
10093.83.3[7]
250103.7-[1]

Table 2: Recovery of this compound from Cucumber

Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
0.010119.11< 3.5[5]
0.070124.45< 3.5[5]

Visualized Workflows

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step cluster_analysis Analysis Step start 1. Sample Homogenization add_solvent 2. Add Acetonitrile start->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer add_dspe 7. Add to d-SPE Tube (MgSO4, PSA, C18) transfer->add_dspe shake2 8. Shake add_dspe->shake2 centrifuge2 9. Centrifuge shake2->centrifuge2 final_extract 10. Collect Final Extract centrifuge2->final_extract analysis 11. LC-MS/MS Analysis final_extract->analysis

Caption: Standard QuEChERS workflow for this compound extraction.

Troubleshooting_Logic start Low this compound Recovery? check_sorbent Is GCB used in d-SPE? start->check_sorbent change_sorbent Replace GCB with PSA/C18 check_sorbent->change_sorbent Yes ok_sorbent Sorbent is appropriate check_sorbent->ok_sorbent No check_mixing Is mixing adequate? change_sorbent->check_mixing ok_sorbent->check_mixing improve_mixing Ensure vigorous shaking check_mixing->improve_mixing No ok_mixing Mixing is sufficient check_mixing->ok_mixing Yes check_ph Is solvent pH optimized? improve_mixing->check_ph ok_mixing->check_ph acidify_solvent Consider acidifying acetonitrile check_ph->acidify_solvent No ok_ph pH is optimal check_ph->ok_ph Yes

Caption: Troubleshooting logic for low this compound recovery.

References

dealing with Carbendazim degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbendazim. The information below addresses common challenges associated with this compound's stability and offers practical solutions for sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound (methyl benzimidazol-2-ylcarbamate) is a widely used broad-spectrum benzimidazole fungicide.[1] Its degradation during sample preparation is a significant concern because it can lead to inaccurate quantification of the analyte, resulting in underestimation of its concentration in the sample. The primary degradation product of this compound is 2-aminobenzimidazole (2-AB).[2]

Q2: What are the main factors that influence this compound's stability?

The stability of this compound is primarily affected by pH, temperature, and light. It is relatively stable in acidic conditions but degrades in neutral and alkaline environments.[3] Elevated temperatures and exposure to UV light can also accelerate its degradation.[4][5]

Q3: What is the main degradation product of this compound?

The most common degradation product of this compound is 2-aminobenzimidazole (2-AB).[2] Analytical methods should be designed to either minimize the formation of 2-AB or to quantify both this compound and 2-AB to account for any degradation.

Q4: How should I store my this compound standards and samples?

Stock solutions of this compound in organic solvents like methanol or dimethylformamide (DMF) should be stored at -20°C for long-term stability, for up to 4 years.[6] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[6] Sample extracts should also be stored at low temperatures and protected from light.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Degradation during extraction: Use of alkaline conditions or high temperatures.- Maintain acidic or neutral pH during extraction by adding an acid like formic or acetic acid. - Avoid high temperatures during extraction and evaporation steps. Use a gentle stream of nitrogen for solvent evaporation if possible.
Incomplete extraction: Inappropriate solvent or insufficient extraction time.- Use polar organic solvents like acetonitrile, methanol, or ethyl acetate, often acidified. - Ensure thorough homogenization and sufficient extraction time (e.g., vortexing, sonication).
Analyte loss during cleanup: Strong binding to the solid-phase extraction (SPE) sorbent.- Optimize the SPE elution solvent. A stronger or more polar solvent may be needed. - Consider alternative cleanup techniques like dispersive SPE (d-SPE) as used in the QuEChERS method.
Poor Peak Shape (Tailing or Broadening) in HPLC Interaction with silanol groups: The basic nature of this compound can lead to interactions with residual silanol groups on C18 columns.- Use a mobile phase with a low pH (e.g., containing formic acid or ammonium acetate) to protonate this compound and reduce silanol interactions. - Employ an end-capped HPLC column or a column specifically designed for basic compounds.
Matrix effects: Co-eluting matrix components interfering with the peak.- Improve sample cleanup to remove interfering compounds. - Use a matrix-matched calibration curve to compensate for matrix effects.
Inconsistent Results Sample heterogeneity: Uneven distribution of this compound in the sample matrix.- Thoroughly homogenize the entire sample before taking a subsample for extraction.
Degradation in stored extracts: Instability of this compound in the final extract solvent over time.- Analyze extracts as soon as possible after preparation. - If storage is necessary, keep extracts at low temperatures (e.g., -20°C) and in the dark. Evaluate the stability of this compound in the specific solvent and storage conditions used.
Formation of Emulsions during Liquid-Liquid Extraction (LLE) High lipid or particulate content in the sample. - Centrifuge the sample at high speed to break the emulsion. - Filter the emulsion through glass wool. - Add salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.[7]

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the degradation half-life of this compound under various conditions.

pHTemperature (°C)Half-life (days)
522>350[3]
550108[4]
57029[4]
722>350[3]
75043[4]
77012[4]
922124[3]
9501.4[4]
9700.3[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil using Acidified Methanol

This protocol is suitable for the extraction of this compound from soil samples.

Materials:

  • Soil sample, air-dried and sieved

  • Methanol, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acidified methanol (e.g., methanol containing 1% HCl).

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 2-6) with another 20 mL of acidified methanol and combine the supernatants.

  • Evaporate the combined extracts to near dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 2 mL) of the initial mobile phase for HPLC analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Extraction of this compound from Fruits and Vegetables using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction of pesticide residues from food matrices.

Materials:

  • Fruit or vegetable sample, homogenized

  • Acetonitrile, HPLC grade

  • Acetic acid, glacial

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add 4 g of anhydrous MgSO₄ and 1 g of anhydrous NaOAc.

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18. This is the dispersive solid-phase extraction (d-SPE) cleanup step.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the final extract, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial for analysis.

Visualizations

Carbendazim_Degradation_Pathway This compound This compound (C9H9N3O2) TwoAB 2-Aminobenzimidazole (2-AB) This compound->TwoAB Hydrolysis (alkaline conditions)

Caption: this compound degradation pathway to 2-aminobenzimidazole.

Sample_Preparation_Workflow cluster_0 Sample Preparation Start Homogenized Sample Extraction Extraction (e.g., Acidified Acetonitrile) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Cleanup (e.g., d-SPE with PSA/C18) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Analysis LC-MS/MS or HPLC Analysis Final_Extract->Analysis

Caption: General workflow for this compound sample preparation.

References

optimization of molecular docking simulations for Carbendazim-tubulin interaction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carbendazim-Tubulin Docking

Welcome to the technical support center for the optimization of molecular docking simulations involving this compound and tubulin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of docking this compound to tubulin?

A1: The main goal is to predict the binding conformation and affinity of this compound, a benzimidazole fungicide, to its target protein, β-tubulin.[1][2] This computational method helps in understanding the molecular basis of its antifungal activity and the mechanisms of fungicide resistance, which are often linked to mutations in the β-tubulin gene.[1][3]

Q2: Which PDB (Protein Data Bank) IDs are suitable for tubulin structures in these simulations?

A2: A common starting point is the PDB ID 1JFF , which contains the structure of β-tubulin.[4] However, the choice of PDB entry should be guided by the specific isoform of tubulin being studied (e.g., β₂-tubulin) and the research question.[1] It is crucial to use a structure that is relevant to the organism of interest.

Q3: What software is recommended for this compound-tubulin docking?

A3: AutoDock Vina is a widely used and effective open-source program for this type of protein-ligand docking due to its improved speed and accuracy.[5] Other commercial and academic software packages like Surflex-Dock, GOLD, or Glide are also utilized.[3][6] The choice often depends on user familiarity and available computational resources.

Q4: How should I prepare the tubulin and this compound structures before docking?

A4: Proper preparation is critical for accurate results.[7][8][9]

  • For Tubulin (Receptor): Start by removing water molecules, existing ligands, and any co-factors not essential for the binding interaction from the PDB file.[7][10] It's also necessary to add polar hydrogen atoms and assign partial charges.[7][9] Tools like AutoDock Tools (ADT) or UCSF Chimera can automate many of these steps.[9][10]

  • For this compound (Ligand): Obtain the 3D structure from databases like PubChem. Optimize its geometry, add hydrogens, assign charges, and define rotatable bonds to allow for conformational flexibility during the simulation.[7][8][9]

Q5: What is a grid box and how do I define it for the this compound-tubulin interaction?

A5: The grid box is a defined three-dimensional space around the protein's active site where the docking software will search for binding poses.[7][11][12] For a targeted docking, the grid box should be centered on and encompass the known binding site of benzimidazoles on tubulin.[13] If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[14][15][16] The dimensions should be large enough to allow the ligand to move and rotate freely within the site.[13]

Troubleshooting Guide

Problem 1: My docking simulation results in a positive or near-zero binding affinity score.

  • Possible Cause: A positive binding affinity (or docking score) suggests an unfavorable interaction. This could be due to incorrect protonation states of the ligand or protein residues, steric clashes, or the ligand being placed far from a viable binding pocket.

  • Solution:

    • Verify Preparation: Double-check that both the tubulin and this compound structures were correctly prepared, including the addition of hydrogens and assignment of charges.[8][9]

    • Inspect Binding Site: Ensure the grid box is correctly positioned over a known or predicted binding pocket.[12][17] Visualize the protein surface to confirm the presence of a suitable cavity.

    • Check for Steric Hindrance: Analyze the top-ranked poses. If the ligand is clashing with the protein, the grid box may be too small or centered incorrectly.

Problem 2: The Root Mean Square Deviation (RMSD) between my top poses is very high.

  • Possible Cause: High RMSD values between different docking poses indicate that the simulation is finding multiple, distinct binding modes that are energetically similar. This can happen with flexible ligands like this compound or in binding sites that are shallow or lack strong defining interactions.

  • Solution:

    • Increase exhaustiveness: In software like AutoDock Vina, increasing the exhaustiveness parameter allows for a more thorough search of the conformational space, which may lead to better convergence on a single, optimal pose.[18]

    • Perform Cluster Analysis: Group the resulting poses into clusters based on their RMSD.[19] The most populated cluster with the best binding energy is often considered the most reliable result.

    • Post-Docking Refinement: Consider using molecular dynamics (MD) simulations to refine the top-ranked poses and assess their stability over time.[7]

Problem 3: The best-ranked pose shows no hydrogen bonds or key interactions with tubulin.

  • Possible Cause: The scoring function may have prioritized hydrophobic or van der Waals interactions over hydrogen bonds. It's also possible that the ligand's orientation in the binding pocket is not optimal for forming these specific bonds. Molecular docking revealed hydrogen bonding between this compound and specific residues of wild-type β₂-tubulin.[1]

  • Solution:

    • Visual Inspection: Do not rely solely on the binding score.[20] Use visualization software like PyMOL or Discovery Studio to manually inspect the top poses.[21] Look for interactions with key residues known to be important for benzimidazole binding (e.g., residues at positions 138, 178, 198, or 236).[2][22]

    • Analyze Sub-optimal Poses: Examine poses with slightly less favorable scores. Sometimes, a pose with a marginally worse score may exhibit more biologically relevant interactions.[23]

    • Consider Induced Fit: Standard docking treats the protein as rigid. If the binding site is known to be flexible, consider using "induced fit docking" (IFD) or flexible docking protocols that allow for side-chain movements.[22][24]

Problem 4: My docking results are not consistent with experimental data (e.g., known resistance mutations).

  • Possible Cause: The simulation may not be accurately capturing the subtle energetic changes caused by a point mutation. For example, the E198A mutation in β₂-tubulin can confer resistance to this compound by altering the protein's configuration.[3] Standard scoring functions may not be sensitive enough to reflect this.

  • Solution:

    • Comparative Docking: Perform docking simulations on both the wild-type and mutated tubulin structures. The difference in binding energies should ideally correlate with the experimental observations.

    • Refine Scoring: Use more advanced scoring methods or post-processing techniques like MM/PBSA or MM/GBSA, which can provide more accurate estimates of binding free energy.[25]

    • Validate the Protocol: Before running the main experiment, validate your docking protocol by re-docking a known tubulin-ligand complex from the PDB.[4] A successful protocol should reproduce the crystallographic pose with an RMSD of less than 2.0 Å.[4][26]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data encountered in this compound-tubulin docking studies.

Table 1: Example Docking Results for this compound with Tubulin Isoforms

Target ProteinDocking Score (kcal/mol)Predicted Interacting ResiduesNumber of H-Bonds
Wild-Type β₂-Tubulin-7.8Asp177, Asn99, Thr1782-3
E198A Mutant β₂-Tubulin-5.3Altered from wild-type0-1
F200Y Mutant β₂-Tubulin-6.1Altered from wild-type1-2

Note: Values are illustrative and will vary based on the specific software, force field, and protocol used. A more negative score generally indicates stronger binding affinity.[19][20][26]

Table 2: Key Parameters for AutoDock Vina Simulation

ParameterRecommended ValuePurpose
center_x, center_y, center_zCoordinates of binding site centerDefines the center of the search space (grid box).
size_x, size_y, size_z25-30 ÅDefines the dimensions of the grid box in Angstroms.
exhaustiveness8 - 64Controls the thoroughness of the conformational search. Higher values increase accuracy but also computation time.[18]
num_modes9 - 20The number of binding modes (poses) to generate.[9]

Experimental Protocols

Detailed Protocol for a Standard Docking Workflow

This protocol outlines the key steps for performing a molecular docking simulation of this compound with tubulin using AutoDock Vina and visualization tools.[27]

1. Preparation of the Tubulin Receptor (PDBQT format): a. Download the desired tubulin structure (e.g., 1JFF) from the RCSB PDB database. b. Load the PDB file into a molecular modeling tool like UCSF Chimera or AutoDock Tools (ADT). c. Remove all non-essential molecules, including water, co-factors, and any existing ligands.[10] d. Add polar hydrogens to the protein structure. e. Compute and assign partial charges (e.g., Gasteiger charges). f. Save the cleaned, prepared protein structure in the PDBQT file format.

2. Preparation of the this compound Ligand (PDBQT format): a. Obtain the 3D structure of this compound from a database like PubChem or ZINC.[28] b. Load the ligand structure into ADT. c. Add hydrogens and assign partial charges. d. Detect the ligand's rotatable bonds to define its flexibility.[9] e. Save the prepared ligand in the PDBQT file format.

3. Definition of the Grid Box and Docking Parameters: a. Identify the binding site on the tubulin structure. This can be done based on literature reports or by finding the location of a co-crystallized ligand. b. In AutoDock Tools, define a grid box that encompasses this binding site.[11] Note the center coordinates (x, y, z) and the dimensions (size_x, size_y, size_z).[27] c. Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other settings like exhaustiveness and num_modes.

4. Execution of the Docking Simulation: a. Open a command-line terminal. b. Execute the AutoDock Vina program, providing the configuration file as input. The command is typically: vina --config conf.txt --log log.txt. c. The simulation will run, and Vina will write the output poses and their corresponding scores to a specified output file (e.g., output.pdbqt).

5. Analysis of Results: a. The output file will contain the specified number of binding modes, ranked by their binding affinity scores.[19] b. Load the receptor PDBQT file and the output ligand PDBQT file into a visualization program (PyMOL, Chimera, Discovery Studio). c. Analyze the top-ranked pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and tubulin residues.[26] d. Measure the distances of hydrogen bonds and evaluate how well the ligand's shape complements the binding pocket. e. Calculate the RMSD between the top pose and a known reference (if available) to validate the docking accuracy.[26] An RMSD value below 2.0 Å is generally considered a good result.[26]

Visualizations

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Obtain Tubulin Structure (PDB) PrepP Prepare Protein (Remove water, Add H, Assign Charges) PDB->PrepP LIG Obtain this compound Structure PrepL Prepare Ligand (Add H, Assign Charges, Set Torsions) LIG->PrepL Grid Define Grid Box (Center & Dimensions) PrepP->Grid Config Create Configuration File PrepL->Config Grid->Config Run Execute AutoDock Vina Config->Run Analyze Analyze Binding Affinity & Poses Run->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Validate Validate Results (RMSD) Visualize->Validate

G Start High RMSD or Poor Pose? Cause1 Possible Cause: Inadequate Conformational Search Start->Cause1 Cause2 Possible Cause: Receptor Rigidity Start->Cause2 Cause3 Possible Cause: Incorrect Grid Box Placement Start->Cause3 Cause4 Possible Cause: Poor Initial Ligand Geometry Start->Cause4 Solution1 Solution: Increase 'exhaustiveness' parameter in Vina Cause1->Solution1 Solution2 Solution: Use Flexible Docking or Induced Fit Docking (IFD) Cause2->Solution2 Solution3 Solution: Verify binding site location and re-center grid box Cause3->Solution3 Solution4 Solution: Re-run ligand preparation and energy minimization Cause4->Solution4

References

Validation & Comparative

A Comparative Analysis of Carbendazim and Thiabendazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of Carbendazim and Thiabendazole, two prominent benzimidazole fungicides. The information presented is curated from scientific literature to assist in research and development endeavors.

Executive Summary

This compound and Thiabendazole are systemic fungicides that share a common mechanism of action, targeting the β-tubulin protein in fungi and disrupting microtubule assembly. This interference with cellular division ultimately leads to fungal cell death. While both compounds are effective against a broad spectrum of ascomycetes and deuteromycetes, their efficacy can vary depending on the fungal species and the development of resistance. This guide presents a comparative overview of their performance, supported by experimental data.

Data Presentation

Table 1: Comparative Efficacy (EC₅₀ values in µg/mL) of this compound and Thiabendazole Against Various Fungi
Fungal SpeciesThis compound (EC₅₀ in µg/mL)Thiabendazole (EC₅₀ in µg/mL)Reference
Fusarium graminearum0.471.07[1]
Mycogone perniciosa0.031 - 0.097Not explicitly provided, but noted to be less effective than this compound in some cases.[2]
Botrytis cinereaHighly effective, but resistance is widespread.Effective, but resistance is also a concern.[3][4][5]
Fusarium oxysporum0.445Not explicitly provided in a direct comparative study.[6]
Penicillium italicumResistance observed.Resistance observed.[7]

Note: EC₅₀ values represent the concentration of a fungicide that inhibits 50% of the fungal growth. Lower values indicate higher efficacy. The efficacy of these fungicides can be significantly impacted by the development of resistance in fungal populations.

Table 2: Inhibition of Tubulin Polymerization in Fusarium graminearum
Compound (at 20 µM)Inhibition of α₁/β₂-tubulin PolymerizationInhibition of α₂/β₂-tubulin Polymerization
This compound90.9%93.5%
Thiabendazole81.6%20.1%

This data indicates that this compound is a more potent inhibitor of the polymerization of both tubulin isoforms in Fusarium graminearum compared to Thiabendazole.[1]

Mechanism of Action

Both this compound and Thiabendazole exert their antifungal activity by binding to the β-tubulin subunit of fungal cells. This binding disrupts the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintaining cell structure. By inhibiting microtubule formation, these fungicides effectively arrest the cell cycle, leading to the cessation of fungal growth and eventual cell death.[3][8] Thiabendazole has been shown to competitively inhibit the binding of radiolabeled this compound to tubulin, suggesting they share a similar binding site.

Experimental Protocols

Tubulin Polymerization Inhibition Assay

This protocol is based on the methodology described for assessing the effects of benzimidazole fungicides on in vitro tubulin polymerization.

Objective: To quantify the inhibitory effect of this compound and Thiabendazole on the polymerization of tubulin.

Materials:

  • Purified fungal tubulin (α and β subunits)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

  • This compound and Thiabendazole stock solutions (dissolved in DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture containing purified tubulin in polymerization buffer.

  • Add the test compound (this compound or Thiabendazole) at the desired concentration to the reaction mixture. A control with DMSO alone should be included.

  • Incubate the mixture at 37°C to initiate tubulin polymerization.

  • Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the extent of microtubule formation.

  • Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the fungicide to the control.

Mycelial Growth Inhibition Assay

This protocol outlines a general method for determining the EC₅₀ values of fungicides against filamentous fungi.

Objective: To determine the concentration of this compound and Thiabendazole that inhibits 50% of the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • This compound and Thiabendazole stock solutions

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA medium and amend it with a series of concentrations of this compound or Thiabendazole. A control with no fungicide should be included.

  • Pour the amended PDA into sterile petri dishes.

  • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a pure fungal culture onto the center of each plate.

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[9]

Visualizations

G cluster_0 Microtubule Dynamics cluster_1 Fungicide Action cluster_2 Cellular Consequences alpha_tubulin α-tubulin dimer αβ-tubulin Dimer alpha_tubulin->dimer beta_tubulin β-tubulin beta_tubulin->dimer This compound This compound beta_tubulin->this compound thiabendazole Thiabendazole beta_tubulin->thiabendazole microtubule Microtubule dimer->microtubule Polymerization microtubule->dimer Depolymerization inhibition Inhibition of Polymerization This compound->inhibition thiabendazole->inhibition inhibition->dimer mitosis_arrest Mitotic Arrest inhibition->mitosis_arrest cell_death Fungal Cell Death mitosis_arrest->cell_death

Caption: Mechanism of action of this compound and Thiabendazole.

G cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Measurement cluster_3 Data Analysis a Prepare Fungicide Stock Solutions b Prepare Amended PDA Plates a->b c Inoculate Plates with Fungal Mycelial Plugs b->c d Incubate at Optimal Temperature c->d e Measure Colony Diameter d->e f Calculate Percent Inhibition e->f g Determine EC50 Value f->g

Caption: Workflow for Mycelial Growth Inhibition Assay.

References

Detecting Carbendazim: A Comparative Guide to Electrochemical and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient detection of the fungicide Carbendazim is crucial due to its potential health risks and environmental persistence. This guide provides a comprehensive cross-validation of electrochemical and spectroscopic methods for this compound quantification, offering a detailed comparison of their performance, experimental protocols, and underlying principles.

This compound, a widely used broad-spectrum benzimidazole fungicide, is effective against a range of fungal diseases in agriculture and horticulture.[1][2] However, its residues in food and the environment are a significant concern, necessitating sensitive and reliable analytical methods for its monitoring.[1][3][4] While traditional chromatographic techniques are accurate, they can be time-consuming and costly.[1][3] Electrochemical and spectroscopic methods offer promising alternatives, providing rapid, sensitive, and cost-effective analysis.[1][4]

Performance Comparison: Electrochemical vs. Spectroscopic Methods

The choice of analytical method often depends on factors such as sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of various electrochemical and spectroscopic techniques for this compound detection based on published experimental data.

Table 1: Comparison of Electrochemical Methods for this compound Detection

Method/SensorLinear Range (µM)Limit of Detection (LOD) (µM)Sample Type(s)Recovery (%)Reference
ZnFe₂O₄/SWCNTs/GCE0.5 - 100.00.09Apple, Tomato, LeekNot Specified[1][5]
CMC-MWCNTs/GCE0.03 - 100.015Pear, KiwifruitComparable to HPLC[6]
Aptamer/Pt-rGO/GCE0.0005 - 0.0150.00041Skim Milk, Tap Water96 - 98[7]
NiFeLDH@HsGY-NH₂/MWCNTs0.05 - 50.000.01Not SpecifiedNot Specified[8]
Boron-Doped Diamond Electrode (BDDE)4.95 - 69.01.6Lemon Juice110[9]
MIP/MWCNTs Carbon Paste Electrode0.0001 - 0.050.00002Water, Fruit, UrineNot Specified[4]
NRPC/NiMn@GCE5 - 50Not SpecifiedApple, Carrot, Broccoli, Grapes, Blueberries, Tap Water96.40 - 104.98[10]

Table 2: Comparison of Spectroscopic Methods for this compound Detection

MethodLinear Range (µg/mL)Limit of Detection (LOD) (ng/mL)Sample Type(s)Recovery (%)Reference
Spectrophotometry (Method A)10 - 60Not SpecifiedFormulations, Water, Soil95.91 - 98.50[2]
Spectrophotometry (Method B)4 - 40Not SpecifiedFormulations, Water, SoilNot Specified[2]
SpectrofluorimetryNot Specified0.002 - 0.06Natural Water88.5 - 119.2[11]
White Light Reflectance Spectroscopy (WLRS) Immunosensor0.05 - 2 (µg/mL)20Fruit Juices89 - 110[12]
Terahertz Spectroscopy with Mean Shift Machine LearningNot Specified500 (ng/mL)Not SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key electrochemical and spectroscopic methods.

Electrochemical Detection using a Modified Glassy Carbon Electrode (GCE)

This protocol is a generalized procedure based on common practices in the cited literature.[5][6][7][10]

1. Electrode Preparation:

  • A bare glassy carbon electrode (GCE) is polished to a mirror-like finish using alumina slurries of decreasing particle size (e.g., 0.3 and 0.05 µm).[7]

  • The polished electrode is then sonicated in ethanol and deionized water to remove any adsorbed particles.[7]

  • The modifying material (e.g., a nanocomposite) is then cast onto the cleaned GCE surface and allowed to dry.

2. Electrochemical Measurement:

  • The modified GCE is immersed in an electrochemical cell containing a supporting electrolyte, typically a phosphate buffer solution (PBS) at a specific pH.[5][6][10]

  • A known concentration of this compound is added to the cell.

  • The electrochemical response is measured using techniques such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).[5][6][7] CV is used to study the electrochemical behavior, while DPV is often employed for quantitative analysis due to its higher sensitivity.[5][6]

  • For quantitative analysis, a calibration curve is constructed by plotting the peak current against the this compound concentration.

3. Real Sample Analysis:

  • Food or environmental samples (e.g., fruit juice, water) are appropriately pre-treated (e.g., filtration, dilution).[6][10]

  • The pre-treated sample is spiked with a known concentration of this compound.

  • The electrochemical measurement is performed, and the recovery percentage is calculated to assess the accuracy of the method.[7][10]

Spectrophotometric Determination of this compound

This protocol is based on the methods described by A. Suneetha and K. V. Kumar (2014).[2]

Method A: Oxidation followed by complex formation with 2,2-Bipyridyl-Fe(III)

1. Reagent Preparation:

  • This compound Standard Solution (100 µg/mL): 100 mg of pure this compound is dissolved in 100 mL of dimethylformamide to get a 1 mg/mL solution, which is then diluted to 100 µg/mL.[2]

  • Ferric Chloride (0.2%): 200 mg of FeCl₃ is dissolved in 100 mL of distilled water.[2]

  • 2,2-Bipyridyl (0.2%): 200 mg of 2,2-bipyridyl is dissolved in 100 mL of distilled water.[2]

2. Measurement Procedure:

  • Aliquots of the standard this compound solution are transferred to a series of 10 mL volumetric flasks.

  • To each flask, 1 mL of 0.2% ferric chloride and 1 mL of 0.2% 2,2-bipyridyl are added.

  • The volume is made up to the mark with distilled water.

  • The absorbance of the resulting orange-colored complex is measured at 512 nm against a reagent blank.[2]

  • A calibration curve is prepared by plotting absorbance versus concentration.

Method B: Redox reaction followed by complex formation with potassium ferricyanide and Ferric chloride

1. Reagent Preparation:

  • This compound Standard Solution (as in Method A).

  • Potassium Ferricyanide (0.2%): 200 mg of K₃[Fe(CN)₆] is dissolved in 100 mL of distilled water.

  • Ferric Chloride (0.2%): Prepared as in Method A.

2. Measurement Procedure:

  • Aliquots of the standard this compound solution are taken in a series of 10 mL volumetric flasks.

  • 1 mL of 0.2% potassium ferricyanide and 1 mL of 0.2% ferric chloride are added to each flask.

  • The volume is made up to the mark with distilled water.

  • The absorbance of the bluish-green colored product is measured at 478 nm against a reagent blank.[2]

  • A calibration curve is constructed.

Signaling Pathways and Experimental Workflows

Visualizing the principles and steps involved in these analytical methods can aid in their understanding and implementation.

cluster_electrochem Electrochemical Detection Workflow prep Electrode Preparation mod Electrode Modification prep->mod sample Sample Introduction mod->sample measure Electrochemical Measurement (CV/DPV) sample->measure analysis Data Analysis (Peak Current vs. Conc.) measure->analysis

Caption: A generalized workflow for the electrochemical detection of this compound.

cluster_spectro_A Spectrophotometry (Method A) This compound This compound complex Orange Colored Complex This compound->complex Oxidation fe3 Fe(III) fe3->complex bipy 2,2-Bipyridyl bipy->complex measure Measure Absorbance at 512 nm complex->measure

Caption: Signaling pathway for the spectrophotometric detection of this compound (Method A).

cluster_spectro_B Spectrophotometry (Method B) carbendazim_b This compound complex_b Bluish-Green Product carbendazim_b->complex_b Redox Reaction k3feccn6 K₃[Fe(CN)₆] k3feccn6->complex_b fe3_b Fe(III) fe3_b->complex_b measure_b Measure Absorbance at 478 nm complex_b->measure_b

Caption: Signaling pathway for the spectrophotometric detection of this compound (Method B).

Conclusion

Both electrochemical and spectroscopic methods offer viable and advantageous alternatives to traditional chromatographic techniques for the determination of this compound. Electrochemical sensors, particularly those modified with nanomaterials, demonstrate exceptional sensitivity with detection limits often in the nanomolar range, making them suitable for trace analysis.[4][6][7][8] Spectroscopic methods, while generally less sensitive, are often simpler, utilize readily available reagents, and are well-suited for routine analysis in quality control laboratories.[2] The choice between these methods will ultimately be guided by the specific requirements of the analysis, including the desired sensitivity, the sample matrix, and the available resources. This guide provides the foundational data and protocols to assist researchers in selecting and implementing the most appropriate method for their needs.

References

A Comparative Analysis of the Environmental Impact of Carbendazim and Other Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Carbendazim and other prominent benzimidazole fungicides, including Benomyl, Thiabendazole, and the related anthelmintic Fenbendazole. The information is curated to assist researchers, scientists, and professionals in drug development in understanding the ecological footprint of these compounds. This comparison is based on key environmental indicators such as persistence in soil and water, and toxicity to various non-target organisms. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language.

Overview of Benzimidazoles

Benzimidazoles are a class of systemic fungicides and anthelmintics that share a common mode of action: they disrupt the polymerization of β-tubulin, a crucial component of the cytoskeleton in fungal and invertebrate cells. This interference with microtubule formation inhibits cell division and leads to the death of the target organism.[1] While effective, their widespread use has raised environmental concerns due to their persistence and potential effects on non-target species.[2][3] Benomyl, for instance, is now banned or restricted in many countries due to its toxicity profile.[4]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data on the environmental fate and ecotoxicity of this compound and other selected benzimidazoles.

Table 1: Physicochemical Properties and Soil Persistence

CompoundLog K_ow_Soil Half-life (t_1/2_)Bioconcentration Factor (BCF)
This compound 1.49[5]6-12 months (bare soil)[5]27 (fish)[6]
Benomyl 1.36[5]6-12 months (degrades to this compound)[7]159 - 460 (fish)[8]
Thiabendazole 2.47403 days[5]-
Fenbendazole 3.2Moderately persistent-

Table 2: Aquatic Ecotoxicity

CompoundOrganismExposure TimeLC_50_ / EC_50_ (mg/L)
This compound Daphnia magna (Water Flea)48h0.087[5]
Oncorhynchus mykiss (Rainbow Trout)96h0.1 - 0.9[5]
Lepomis macrochirus (Bluegill Sunfish)96h5.5[5]
Ictalurus punctatus (Channel Catfish)96h0.007[5]
Benomyl Daphnia magna48h-
Oncorhynchus mykiss96hHighly toxic (values vary)[8]
Lepomis macrochirus96hHighly toxic (values vary)[8]
Thiabendazole Daphnia magna48h0.8436[9]
Oncorhynchus mykiss96h>200[5]
Lepomis macrochirus96h-
Fenbendazole Daphnia magna48h0.0165[9]
Oncorhynchus mykiss96h-
Albendazole Daphnia magna48h0.0679[9]

Table 3: Terrestrial Ecotoxicity

CompoundOrganismEndpointValue
This compound Eisenia andrei (Earthworm)LC_50_5.7 mg/kg soil[5]
HoneybeeToxicityRelatively non-toxic[5]
Colinus virginianus (Bobwhite Quail)Oral LC_50_2250 mg/kg[5]
Benomyl EarthwormLC_50_ (7-day)1.7 mg/L[8]
HoneybeeToxicityRelatively non-toxic[8]
Anas platyrhynchos (Mallard Duck)5-day dietary LC_50_>10,000 ppm[8]

Experimental Protocols

The data presented in the tables above are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the results are reproducible and comparable across different laboratories.

Soil Half-Life Determination (Based on OECD Guideline 307)

The determination of a pesticide's half-life in soil is crucial for assessing its persistence in the terrestrial environment.

Objective: To determine the rate of degradation of a test substance in soil under aerobic conditions.

Methodology:

  • Test System: Soil samples are collected from the field, sieved, and characterized (e.g., pH, organic carbon content, texture).

  • Test Substance Application: The test substance, often radiolabelled for easier detection, is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content for a specified period.

  • Sampling and Analysis: At regular intervals, subsamples of the soil are taken and extracted. The concentration of the parent compound and its major metabolites are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The rate of degradation is calculated, and the time taken for 50% of the substance to degrade (DT50) is determined. The half-life (t_1/2_) is then calculated assuming first-order kinetics.[10][11][12]

Acute Toxicity Test for Fish (Based on OECD Guideline 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC_50_) over a short exposure period.[5][6][13]

Objective: To determine the acute lethal toxicity of a substance to fish.

Methodology:

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under controlled conditions (temperature, pH, light).

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC_50_ value and its 95% confidence limits are calculated for each observation period using statistical methods.[5][6][13]

Acute Immobilisation Test for Daphnia sp. (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a key indicator species for freshwater invertebrates.[7]

Objective: To determine the concentration of a substance that immobilizes 50% of the exposed Daphnia (EC_50_).

Methodology:

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in water for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC_50_ value, the concentration at which 50% of the daphnids are immobilized, is calculated for the 48-hour exposure period.[7]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the environmental impact of benzimidazoles.

cluster_0 Benzimidazole Fungicide Action Benzimidazole Benzimidazole Free Tubulin Dimers Free Tubulin Dimers Benzimidazole->Free Tubulin Dimers Binds to β-tubulin Microtubule Polymerization Microtubule Polymerization Free Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Disrupts formation of Cell Division Arrest Cell Division Arrest Mitotic Spindle->Cell Division Arrest Leads to

Caption: Mechanism of action for benzimidazole fungicides.

cluster_1 Experimental Workflow: Soil Half-life Determination Soil Sampling Soil Sampling Pesticide Application Pesticide Application Soil Sampling->Pesticide Application Incubation Incubation Pesticide Application->Incubation Periodic Sampling Periodic Sampling Incubation->Periodic Sampling Extraction & Analysis Extraction & Analysis Periodic Sampling->Extraction & Analysis Data Analysis Data Analysis Extraction & Analysis->Data Analysis Half-life Calculation Half-life Calculation Data Analysis->Half-life Calculation

Caption: Workflow for determining soil half-life.

cluster_2 Potential Endocrine Disruption Pathway of this compound This compound This compound Androgen Receptor Androgen Receptor This compound->Androgen Receptor Binds to Aromatase (CYP19) Aromatase (CYP19) This compound->Aromatase (CYP19) Induces activity of Androgen Binding Androgen Binding Androgen Receptor->Androgen Binding Competes with natural androgens for Androgen to Estrogen Conversion Androgen to Estrogen Conversion Aromatase (CYP19)->Androgen to Estrogen Conversion Increases Altered Gene Expression Altered Gene Expression Androgen Binding->Altered Gene Expression Androgen to Estrogen Conversion->Altered Gene Expression Reproductive & Developmental Effects Reproductive & Developmental Effects Altered Gene Expression->Reproductive & Developmental Effects

Caption: Potential endocrine disruption by this compound.

Conclusion

The environmental impact of benzimidazole fungicides is a significant consideration for their continued use and for the development of new alternatives. This compound is characterized by its moderate to high persistence in soil and its varying toxicity to non-target organisms, with some aquatic species showing high sensitivity.[5] Its predecessor, Benomyl, which degrades to this compound, has been largely phased out in many regions due to its environmental and health concerns.[4] Thiabendazole exhibits high persistence in soil, while Fenbendazole has shown high toxicity to some aquatic invertebrates.[5][9] The shared mode of action across these compounds also raises concerns about the development of resistance in target fungal populations.[1] Furthermore, emerging evidence suggests that some benzimidazoles, like this compound, may act as endocrine disruptors, potentially affecting the reproductive and developmental health of wildlife.[10][11] This comparative guide highlights the need for a thorough environmental risk assessment for each compound within this class and underscores the importance of developing safer, more environmentally benign alternatives.

References

inter-laboratory comparison of Carbendazim residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Carbendazim Residue Analysis: A Guide for Researchers

This guide provides an objective comparison of laboratory performance in the analysis of this compound residues, aimed at researchers, scientists, and drug development professionals. The information is based on published proficiency testing data and validated analytical methodologies.

Data Presentation: Inter-laboratory Performance

An international proficiency test, IMEP-37, assessed the performance of 81 food control laboratories worldwide in determining pesticide residues in grapes, including this compound.[1] The results for this compound highlight the variability and general performance of laboratories in this type of analysis.

Table 1: Summary of Laboratory Performance for this compound in the IMEP-37 Proficiency Test [1]

Performance MetricResult
Number of Participating Laboratories81
Satisfactory Performance (z-score
Questionable Performance (2 <z-score
Unsatisfactory Performance (z-score
Assigned Value (Spiked Concentration)0.088 ± 0.004 mg/kg
Relative Standard Deviation of Participant Results25%

Note: The z-score is a measure of a laboratory's performance, calculated based on the deviation of the laboratory's result from the assigned value.

Experimental Protocols

A variety of analytical methods are employed for the determination of this compound residues in food matrices. High-performance liquid chromatography (HPLC) coupled with various detectors is a common technique.[2] The following is a representative experimental protocol based on methods described in the literature.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.

  • Homogenization: A representative sample of the food matrix (e.g., grapes, cucumber) is homogenized.[3]

  • Extraction: A 10-15 g subsample of the homogenate is weighed into a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interferences from the matrix. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected, and a portion may be acidified (e.g., with formic acid) to improve the stability of this compound.[3] This final extract is then ready for instrumental analysis.

2. Instrumental Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A small volume of the final extract (e.g., 5-20 µL) is injected.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for this compound.

    • Mass Analyzer: A triple quadrupole mass spectrometer is commonly employed for its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

    • SRM Transitions: At least two specific precursor-to-product ion transitions are monitored for this compound to ensure accurate identification and quantification.

3. Quality Control and Validation

Method validation is crucial to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response.

  • Recovery: The percentage of the known amount of analyte that is recovered by the analytical method. Acceptable recovery is typically within the 70-120% range.

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This is often expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values should ideally be below 20%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ should be at or below the maximum residue limit (MRL) for this compound in the specific matrix.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_organizer Proficiency Test (PT) Organizer cluster_labs Participating Laboratories PT_Design Design of the PT Scheme Sample_Prep Preparation & Homogenization of Test Material PT_Design->Sample_Prep Homogeneity_Test Homogeneity & Stability Testing Sample_Prep->Homogeneity_Test Sample_Dist Distribution of Samples to Laboratories Homogeneity_Test->Sample_Dist Lab_Analysis Analysis of the Test Sample Sample_Dist->Lab_Analysis Data_Collection Collection of Analytical Results Stat_Analysis Statistical Analysis (z-scores) Data_Collection->Stat_Analysis Final_Report Issuance of the Final Report Stat_Analysis->Final_Report Result_Submission Submission of Results to Organizer Lab_Analysis->Result_Submission Result_Submission->Data_Collection

Caption: Workflow of an inter-laboratory comparison for this compound residue analysis.

References

Carbendazim's Grip on Microtubules: A Comparative Analysis of its Binding Affinity to β-Tubulin Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbendazim, a widely used benzimidazole fungicide, exerts its potent antifungal and anthelmintic effects by targeting β-tubulin, a critical component of the microtubule cytoskeleton. Its interaction with β-tubulin disrupts microtubule dynamics, leading to mitotic arrest and cell death. This guide provides a comprehensive comparison of this compound's binding affinity to various β-tubulin isoforms and mutants, supported by experimental data and detailed protocols. This information is crucial for understanding the mechanisms of action, predicting resistance, and developing novel tubulin-targeting therapeutics.

Comparative Binding Affinity of Benzimidazole Fungicides

The binding affinity of this compound and other benzimidazole fungicides to β-tubulin is a key determinant of their efficacy. While direct comparative studies providing dissociation constants (Kd) across multiple benzimidazoles are limited, experimental data on their differential effects on β-tubulin dynamics and polymerization offer valuable insights.

FungicideTarget β-TubulinObserved EffectReference
This compound Mammalian (Bovine Brain)Moderate binding affinity with a dissociation constant (Kd) of 42.8 ± 4.0 μM.[1][2][1][2]
This compound Fungal (Fusarium graminearum β2-tubulin)Reduces maximum fluorescence intensity by 47%.[3] Significantly inhibits polymerization of α1-/β2-tubulins (90.9 ± 0.4%) and α2-/β2-tubulins (93.5 ± 0.05%).[3][3]
Benomyl Fungal (Fusarium graminearum β2-tubulin)Reduces maximum fluorescence intensity by 50%.[3] Exhibits similar inhibition of tubulin polymerization to this compound.[3][3]
Thiabendazole Fungal (Fusarium graminearum β2-tubulin)Reduces maximum fluorescence intensity by 25%.[3] Shows weaker inhibition of α2-/β2-tubulin polymerization (20.1 ± 1.9%) compared to this compound and Benomyl.[3][3]

The Impact of β-Tubulin Variants on this compound Binding

Mutations in the β-tubulin gene, particularly at specific amino acid positions, can significantly alter the binding affinity of this compound, leading to fungicide resistance. Understanding these variations is critical for managing resistance in fungal populations and for designing drugs that can overcome these mutations.

β-Tubulin VariantAmino Acid SubstitutionEffect on this compound BindingConsequenceReference
Fungal β-TubulinGlu198 → Ala/Gly/ValReduced binding affinity.[4]This compound resistance.[4][4]
Fungal β-TubulinPhe200 → TyrReduced binding affinity.[4]This compound resistance.[4][4]

Experimental Protocols

Accurate assessment of this compound's binding affinity to β-tubulin relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Fluorescence Quenching Assay

This technique is used to determine the binding affinity and thermodynamic parameters of the interaction between this compound and β-tubulin by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

Materials:

  • Purified β-tubulin

  • This compound solution of known concentration

  • Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

  • Fluorometer

Procedure:

  • Prepare a series of solutions with a constant concentration of β-tubulin and varying concentrations of this compound in the assay buffer.

  • Incubate the solutions at a constant temperature to allow binding to reach equilibrium.

  • Measure the tryptophan fluorescence emission spectra of each solution. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues, and the emission is scanned from 300 to 400 nm.

  • The fluorescence intensity at the emission maximum is recorded for each this compound concentration.

  • The data is then analyzed using the Stern-Volmer equation to calculate the quenching constant and the binding constant (Ka), from which the dissociation constant (Kd = 1/Ka) can be derived.

Signaling Pathway and Experimental Workflow

The binding of this compound to β-tubulin initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The following diagrams illustrate the signaling pathway and a typical experimental workflow for studying these effects.

G This compound's Mechanism of Action cluster_0 Cellular Environment This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin Binds to microtubule Microtubule Dynamics (Polymerization/Depolymerization) beta_tubulin->microtubule Inhibits spindle Mitotic Spindle Assembly microtubule->spindle Disrupts checkpoint Spindle Assembly Checkpoint (SAC) Activation spindle->checkpoint Triggers mitosis Mitotic Arrest (G2/M Phase) checkpoint->mitosis Induces apoptosis Apoptosis mitosis->apoptosis Leads to

Caption: Signaling pathway of this compound-induced mitotic arrest.

G Experimental Workflow for Binding Affinity Analysis cluster_1 Workflow start Start: Purified β-tubulin (Wild-type and Variants) prepare Prepare serial dilutions of this compound start->prepare incubate Incubate β-tubulin with This compound concentrations prepare->incubate measure Measure binding using: - Fluorescence Quenching - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) incubate->measure analyze Data Analysis: - Stern-Volmer plots (Fluorescence) - Sensorgrams (SPR) - Thermograms (ITC) measure->analyze calculate Calculate Binding Parameters: - Dissociation Constant (Kd) - Association Constant (Ka) - Thermodynamic parameters (ΔH, ΔS) analyze->calculate compare Compare binding affinities between variants calculate->compare

References

Unraveling Fungal Responses to Carbendazim: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fungal transcriptomic responses to the widely used fungicide Carbendazim. By synthesizing data from multiple studies, this document offers insights into the molecular mechanisms of this compound action and potential avenues for the development of novel antifungal strategies.

This compound, a benzimidazole fungicide, is extensively used in agriculture to control a broad spectrum of fungal diseases.[1][2][3] Its primary mode of action involves the inhibition of β-tubulin polymerization, which is crucial for microtubule formation and, consequently, cell division in fungi.[1][4] However, the widespread use of this compound has led to the emergence of resistant fungal strains, necessitating a deeper understanding of the molecular responses of fungi to this chemical agent. Comparative transcriptomics, a powerful approach to study gene expression on a large scale, has been instrumental in elucidating the complex cellular processes affected by this compound.

Comparative Analysis of Differentially Expressed Genes (DEGs)

Transcriptomic studies have revealed significant alterations in the gene expression profiles of various fungi upon exposure to this compound. The number of differentially expressed genes (DEGs) varies depending on the fungal species, the concentration of this compound used, and the duration of exposure. Below is a summary of key findings from comparative transcriptomic analyses of different Fusarium species treated with this compound.

Fungal SpeciesThis compound ConcentrationTotal DEGsUp-regulated DEGsDown-regulated DEGsReference
Fusarium graminearum1.188 µg/ml (2x EC50)508627772309
Fusarium pseudograminearum0.5 µg/mL (EC50)381--
Fusarium species complex (mutant SJ51M)EC50 (1.87 a.i. mL⁻¹)29022565[5]
Fusarium species complex (wild type SJ51)EC50 (0.61 a.i. mL⁻¹)18313548[5]

Note: The differences in the number of DEGs across studies can be attributed to variations in experimental conditions, sequencing depth, and bioinformatic analysis pipelines.

Key Signaling Pathways and Cellular Processes Affected by this compound

Gene Ontology (GO) and pathway enrichment analyses of the DEGs have consistently highlighted several key biological processes and signaling pathways that are perturbed by this compound treatment.

Core Perturbed Pathways:
  • Proteasome and Ribosome Biogenesis: In Fusarium graminearum, treatment with this compound led to the significant enrichment of genes involved in the proteasome and ribosome biogenesis in eukaryotes.[6][7] This suggests that this compound stress induces protein turnover and affects protein synthesis machinery.

  • Transporter Activity: A common response across different fungi is the altered expression of genes related to transporter activity, particularly ATP-binding cassette (ABC) transporters. Upregulation of these transporters is a known mechanism for fungicide efflux from the cell, contributing to resistance.[4][8]

  • Stress Response: Genes associated with stress response, including heat shock proteins, are frequently found to be differentially expressed upon this compound treatment.[6] This indicates a general cellular stress response to the fungicide.

  • Metabolism: this compound has been shown to impact various metabolic pathways. For instance, in F. graminearum, the pentose phosphate pathway was significantly affected.[6][7] In other fungi, pathways related to nitrogen and glutathione metabolism have also been implicated.[6][7]

Below is a generalized signaling pathway illustrating the cellular response to this compound.

Carbendazim_Response_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Transporter ABC Transporter This compound->Transporter Efflux Tubulin β-tubulin This compound->Tubulin Inhibition Proteasome Proteasome This compound->Proteasome Upregulation Ribosome Ribosome Biogenesis This compound->Ribosome Upregulation StressResponse Stress Response (e.g., HSPs) This compound->StressResponse Induction Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis

Generalized signaling pathway of this compound's effect on a fungal cell.

Experimental Protocols

A standardized experimental workflow is crucial for the comparative analysis of transcriptomic data. The following section details a generalized protocol based on the methodologies reported in the cited studies.

Fungal Strains and Culture Conditions:
  • Fungal Species: Fusarium graminearum, Fusarium pseudograminearum, Fusarium species complex.[5]

  • Culture Medium: Potato Dextrose Broth (PDB) or Mung Bean Soup (MS) media are commonly used for fungal growth.[6][5]

  • This compound Treatment: Fungal mycelia are typically treated with this compound at concentrations equivalent to the EC50 (the concentration that inhibits 50% of mycelial growth) or a multiple of it.[5] The EC50 values are determined experimentally for each fungal strain prior to the transcriptomic analysis.[5]

RNA Extraction, Library Preparation, and Sequencing:
  • RNA Extraction: Total RNA is extracted from the fungal mycelia using methods like the Trizol reagent.[9]

  • Library Construction: RNA-seq libraries are prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using high-throughput sequencing platforms such as Illumina.

The experimental workflow for a typical comparative transcriptomics study is illustrated below.

Experimental_Workflow cluster_culture Fungal Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Data Analysis Culture Fungal Culture (e.g., PDB medium) Treatment This compound Treatment (EC50 concentration) Culture->Treatment Control Control (No Treatment) Culture->Control RNA_Extraction Total RNA Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Enrichment GO & Pathway Enrichment Analysis DEG_Analysis->Enrichment

A generalized experimental workflow for comparative transcriptomics of fungi treated with this compound.

Concluding Remarks

Comparative transcriptomic analyses have provided valuable insights into the multifaceted cellular responses of fungi to this compound. The consistent upregulation of genes related to proteasomes, ribosome biogenesis, and ABC transporters across different fungal species points towards a conserved defense mechanism against this fungicide. Understanding these intricate molecular interactions is paramount for the development of more effective and sustainable strategies to combat fungal pathogens and to overcome the challenge of fungicide resistance. Future research should focus on functional characterization of the identified DEGs to validate their roles in this compound resistance and to identify novel drug targets.

References

A Comparative Guide to Carbendazim Detection Techniques: An Assessment of Cost-Effectiveness and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of carbendazim, a broad-spectrum benzimidazole fungicide, has raised concerns about its potential impact on human health and the environment. Consequently, the accurate and efficient detection of this compound residues in various matrices, including food, water, and soil, is of paramount importance. This guide provides a comprehensive comparison of different analytical techniques for this compound detection, with a focus on their cost-effectiveness, performance characteristics, and experimental protocols.

Data Presentation: A Quantitative Comparison of this compound Detection Techniques

The selection of an appropriate analytical method for this compound detection is often a trade-off between sensitivity, speed, cost, and complexity. The following table summarizes the key performance indicators of the most common techniques to facilitate an informed decision-making process.

Technique CategorySpecific MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Analysis TimeCost per Sample (relative)Instrument Cost (relative)Throughput
Chromatography HPLC-UV[1]0.003 - 10 µg/kg0.01 - 30 µg/kg15 - 30 minModerateModerateModerate
LC-MS/MS[1][2][3]0.1 - 1 µg/kg0.3 - 5 µg/kg< 10 minHighHighHigh
Immunoassays ELISA[4][5]0.05 - 1 ng/mL0.1 - 5 ng/mL1.5 - 3 hoursLowLowHigh
Immunosensor (WLRS)[6][7]20 ng/mL50 ng/mL< 30 minLow-ModerateModerateModerate-High
Electrochemical Sensors Voltammetric Sensors[8][9][10][11][12]0.003 - 10 µM0.01 - 30 µM< 10 minLowLowHigh
Spectroscopic Methods SERS[13][14][15][16][17]10⁻¹¹ - 10⁻⁷ M-< 5 minLow-ModerateModerateHigh
THz-TDS with Metamaterial[18]0.5 mg/L-MinutesHighHighLow

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for key this compound detection techniques. These protocols are representative examples and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of this compound in various samples.

a. Sample Preparation (QuEChERS Method)[1]

  • Extraction: Homogenize 10-15 g of the sample with 15 mL of acetonitrile (containing 1% acetic acid).

  • Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium acetate. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and mix it with a d-SPE cleanup sorbent (e.g., PSA, C18).

  • Final Preparation: Centrifuge again and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (or a buffer like ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 280 nm.

  • Quantification: Create a calibration curve using standard solutions of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective screening method based on antigen-antibody recognition. A competitive ELISA format is commonly used for small molecules like this compound.

a. Reagent Preparation

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Washing Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).

  • Antibody & Standard Solutions: Dilute the anti-carbendazim antibody and this compound standards in the blocking buffer.

b. Assay Procedure[4][5]

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Competitive Reaction: Add a mixture of the anti-carbendazim antibody and either the standard or the sample to the wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the this compound concentration.

Electrochemical Sensor

Electrochemical sensors offer rapid, portable, and low-cost detection of this compound based on its electrochemical oxidation.

a. Electrode Modification

  • Substrate: Glassy carbon electrode (GCE) or screen-printed carbon electrode (SPCE).

  • Modification: The electrode surface is typically modified with nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles) to enhance sensitivity and selectivity. This can be done by drop-casting a suspension of the nanomaterial onto the electrode surface and allowing it to dry.

b. Electrochemical Measurement (Differential Pulse Voltammetry - DPV)[8][9]

  • Electrolyte: Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).

  • Preconcentration: Immerse the modified electrode in the sample solution containing this compound for a set period under stirring to allow for accumulation of the analyte on the electrode surface.

  • Measurement: Transfer the electrode to the electrochemical cell containing the electrolyte. Apply a potential scan using DPV.

  • Quantification: The peak current of the this compound oxidation signal is proportional to its concentration. A calibration curve is constructed by measuring the peak currents of standard solutions.

Mandatory Visualization: Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the fundamental principles and workflows of the described this compound detection techniques.

competitive_elisa_pathway cluster_well Microplate Well Surface cluster_solution Sample/Standard Solution cluster_detection Detection Coated_Antigen This compound-Protein Conjugate Secondary_Antibody_HRP HRP-conjugated Secondary Antibody Coated_Antigen->Secondary_Antibody_HRP Binds to primary antibody Free_this compound Free this compound (Analyte) Primary_Antibody Anti-Carbendazim Antibody Free_this compound->Primary_Antibody Binds in solution Primary_Antibody->Coated_Antigen Unbound antibody binds to coated antigen Substrate TMB Substrate Secondary_Antibody_HRP->Substrate Enzymatic reaction Colored_Product Colored Product Substrate->Colored_Product Color development hplc_workflow cluster_hplc HPLC Analysis Sample Sample (e.g., Fruit, Vegetable) Extraction QuEChERS Extraction (Acetonitrile, Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Filtration Syringe Filtration (0.22 µm) Cleanup->Filtration Injector Autosampler/Injector Filtration->Injector HPLC_System HPLC System Column C18 Column Detector UV Detector (280 nm) Injector->Column Mobile Phase Column->Detector Data_Analysis Data Acquisition & Analysis (Chromatogram) Detector->Data_Analysis electrochemical_sensor_workflow Electrode Modified Electrode (GCE/SPCE with Nanomaterials) Preconcentration Analyte Accumulation on Electrode Surface Electrode->Preconcentration Sample_Solution Sample Solution containing this compound Sample_Solution->Preconcentration Electrochemical_Cell Electrochemical Cell (with Electrolyte) Preconcentration->Electrochemical_Cell Measurement Differential Pulse Voltammetry (DPV) Potential Scan Electrochemical_Cell->Measurement Signal Oxidation Peak Current Measurement->Signal Quantification Concentration Determination (Calibration Curve) Signal->Quantification

References

Unveiling the Kinetics of Carbendazim Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of theoretical models and experimental data for the fungicide Carbendazim.

This guide provides a detailed comparison of theoretical models and experimental findings related to the degradation kinetics of this compound, a widely used broad-spectrum benzimidazole fungicide. The information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate a deeper understanding of this compound's persistence and breakdown mechanisms. This document summarizes quantitative data, outlines detailed experimental protocols, and presents visual representations of degradation pathways and experimental workflows.

Theoretical Framework: Modeling this compound Degradation

The degradation of pesticides like this compound in the environment is a complex process influenced by various factors, including microbial activity, pH, temperature, and the presence of other substances. To predict and understand the rate of degradation, several kinetic models can be applied.

First-Order Kinetics Model: This is the most commonly used model to describe pesticide degradation. It assumes that the rate of degradation is directly proportional to the concentration of the pesticide. The equation for first-order kinetics is:

Ct = C0 * e-kt

Where:

  • Ct is the concentration of this compound at time t

  • C0 is the initial concentration of this compound

  • k is the first-order rate constant

  • t is time

The half-life (t1/2), the time required for the concentration of a substance to decrease by half, is a key parameter derived from this model and is calculated as:

t1/2 = 0.693 / k

Monod Kinetics Model: When microbial degradation is the primary mechanism, the Monod model can provide a more accurate description. This model takes into account the growth of the microbial population that is degrading the substance. The rate of degradation is dependent on both the pesticide concentration and the microbial biomass. While more complex, the Monod model can be more representative in scenarios where the microbial population adapts and grows in response to the presence of the pesticide.

For the purpose of this guide, we will focus on the validation of the widely applied first-order kinetics model using available experimental data.

Comparative Degradation Data

The following tables summarize the experimental data on this compound degradation under various conditions, providing a basis for validating the first-order kinetic model.

Table 1: Half-life of this compound in Different Environmental Matrices
MatrixConditionHalf-life (days)Reference
Bare SoilAerobic180 - 365[1]
Turf-90 - 180[1]
Water-Sediment SystemAerobic30 - 60[1]
Water-Sediment SystemAnaerobic743[1]
Pond WaterAerobic22[1]
River WaterAerobic31[1]
CauliflowerField2.67[2]
SoilField (Cauliflower)2.77[2]
Table 2: Hydrolytic Degradation of this compound at Different pH and Temperatures
pHTemperature (°C)Half-life (days)Reference
522457[3]
550108[3]
57029[3]
722>350[4]
75043[3]
77012[3]
92222[3]
9501.4[3]
9700.3[3]
Table 3: Microbial Degradation of this compound by Different Strains
MicroorganismInitial Concentration (mg/L)Degradation (%)Time (days)Reference
Bacillus velezensis HY-3479250772[5]
Bacillus subtilis (4 strains)1.0 g/L (on grapes)Residue decreased to 0.02 mg/kg from 0.44 mg/kg25[6]
Stenotrophomonas sp. & Ochrobacterium sp.10 µg/mL75.7 - 95.215[3]
Pseudomonas sp. CBW10.099.13[6]
Brevibacillus panacihumi C1710087.251.5[6]

Experimental Protocols

This section outlines a general methodology for determining the degradation kinetics of this compound in a soil matrix.

Protocol 1: Determination of this compound Degradation Kinetics in Soil

1. Soil Collection and Preparation:

  • Collect soil samples from a relevant field (e.g., agricultural land with no recent pesticide application).
  • Sieve the soil (2 mm mesh) to remove large debris and homogenize.
  • Determine the soil's physicochemical properties (pH, organic matter content, texture).

2. Experimental Setup:

  • Weigh a standardized amount of soil (e.g., 50 g) into individual sterile containers.
  • Prepare a stock solution of this compound of known concentration in a suitable solvent.
  • Spike the soil samples with the this compound solution to achieve the desired initial concentration. Ensure even distribution.
  • Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).
  • Incubate the samples in the dark at a constant temperature (e.g., 25°C).
  • Prepare a control set of sterile soil samples to assess abiotic degradation. Sterilization can be achieved by autoclaving.

3. Sampling and Extraction:

  • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days).
  • At each time point, extract this compound from the soil samples. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
  • Add a specific volume of acetonitrile and appropriate salts to the soil sample.
  • Shake vigorously to extract this compound into the solvent.
  • Centrifuge the sample to separate the soil particles from the solvent.
  • Collect the supernatant (acetonitrile extract).

4. Sample Cleanup (if necessary):

  • Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering substances.[7][8]

5. Quantification of this compound:

  • Analyze the cleaned-up extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).[7][8][9][10][11]
  • HPLC Conditions (Example):
  • Column: C18 reverse-phase column.[7][8]
  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate).[7][8]
  • Flow Rate: 1.0 mL/min.[7][8]
  • Detection Wavelength: 275 nm (for UV detector).[7][8]
  • Create a calibration curve using standard solutions of this compound to quantify the concentration in the samples.

6. Data Analysis:

  • Plot the concentration of this compound versus time.
  • Fit the data to the first-order kinetics model equation to determine the rate constant (k) and the half-life (t1/2).

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in this compound degradation and its analysis, the following diagrams are provided.

Carbendazim_Degradation_Pathway This compound This compound (Methyl benzimidazol-2-ylcarbamate) Hydrolysis Hydrolysis of Ester Linkage This compound->Hydrolysis mheI enzyme Metabolite1 2-Aminobenzimidazole (2-AB) Hydrolysis->Metabolite1 Further_Degradation Further Microbial Degradation Metabolite1->Further_Degradation Ring_Cleavage Benzene and Imidazole Ring Cleavage Further_Degradation->Ring_Cleavage Mineralization CO2 + H2O + NH3 Ring_Cleavage->Mineralization

Caption: Proposed microbial degradation pathway of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection and Sieving Spiking Spiking with This compound Soil_Collection->Spiking Incubation Incubation at Controlled Temperature Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., QuEChERS) Sampling->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Quantification HPLC Analysis Cleanup->Quantification Data_Plotting Concentration vs. Time Plot Quantification->Data_Plotting Model_Fitting First-Order Kinetic Model Fitting Data_Plotting->Model_Fitting Result Determination of Half-life (t½) Model_Fitting->Result

Caption: Experimental workflow for determining this compound degradation kinetics.

References

comparative analysis of Carbendazim toxicity in different soil types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Carbendazim Toxicity in Different Soil Types

Introduction

This compound, a widely used broad-spectrum benzimidazole fungicide, plays a significant role in controlling a variety of fungal diseases in crops. However, its persistence in the soil and potential toxicity to non-target organisms are of growing concern. The toxicity and fate of this compound in the soil are not uniform and are significantly influenced by the diverse physicochemical properties of different soil types. This guide provides a comparative analysis of this compound's toxicity across various soil matrices, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its environmental impact.

Data Presentation

The following tables summarize the quantitative data on this compound's dissipation, toxicity to earthworms, effects on microbial properties, and sorption in different soil types.

Table 1: Dissipation and Half-life of this compound in Different Soil Types

Soil TypeHalf-life (t¹/₂) in daysInitial ConcentrationKey FindingsReference
Loamy Soil (SD)11.0Not SpecifiedFastest dissipation among the three soils tested.[1]
CX Soil21.0Not Specified[1]
MZ Soil>28.0Not Specified[1]
Sandy Loam32Not Specified[2]
Loam9Not Specified[2]
Clay Loam8Not Specified[2]
Loamy Sand22Not Specified[2]
Bare Soil6-12 monthsNot Specified[3]
Turf3-6 monthsNot Specified[3]
Egyptian Soil (Non-sterilized)21.19 - 27.501.0 - 10.0 µg/gDegradation was faster in non-sterilized soil, indicating microbial involvement.[4]
Egyptian Soil (Sterilized)35.91 - 41.011.0 - 10.0 µg/gSlower degradation in sterilized soil.[4]
Soil with repeated applications0.9 (after 4 applications)Not SpecifiedDissipation was accelerated with repeated applications.[5]

Table 2: Toxicity of this compound to Earthworms (Eisenia fetida/andrei) in Different Soil Types

Soil Type/ConditionLC₅₀ (mg/kg)EC₅₀ Reproduction (mg/kg)Key FindingsReference
Artificial Soil (Kaolin clay)Not specified1.80Higher toxicity observed in soils with kaolin clay.[6]
Artificial Soil (Bentonite clay)Not specified4.19Lower toxicity in soils with bentonite clay, likely due to increased sorption.[6]
Tropical Natural Soil (pH 3.9)Not specifiedNot specifiedTropical strain of E. fetida was particularly sensitive in this acidic soil.[7]
Artificial Soils (Varying OM, clay, pH)6.04 - 16.00Not specifiedAdsorption correlated with organic matter and pH, with lower mortality at higher adsorption.[8][9]

Table 3: Effect of this compound on Soil Microbial Properties

Soil TypeEffectConcentrationDurationKey FindingsReference
Not SpecifiedReduced populations of bacteria, fungi, and actinomycetes.1.67 mg/kg and 2.34 mg/kg21 days for re-establishmentA fungicidal mixture of this compound-Mancozeb had an inhibitory effect.[10]
Not SpecifiedLowered cellulase and pectinase enzyme activities.1.67 mg/kg and 2.34 mg/kgReturn to normal by 60 days[10]
Not SpecifiedNo significant inhibitory effect on microbial carbon source utilization after the first treatment.Not SpecifiedAfter 2nd, 3rd, and 4th applicationsSoil microorganisms can adapt to this compound after repeated applications.[5]
Rhizosphere SoilReduced total counts of bacteria, actinomycetes, and fungi.Not SpecifiedInitial daysDrastic reduction in beneficial microflora like Azotobacter, Azospirillum, and Phosphate Solubilizing Bacteria.[11]

Table 4: Adsorption and Desorption of this compound in Different Soil Types

Soil TypeK_f^ads (Freundlich adsorption coefficient)K_f^des (Freundlich desorption coefficient)Key FindingsReference
Five different agricultural soils1.46 - 19.531.81 - 3.33Adsorption and desorption depended mainly on soil organic matter content (OMC) and cation exchange capacity (CEC).[12]
Sandy Soil5.457.82[13]
Loess Soil11.81Not specified[13]
Loamy SoilNot specified17.87[13]
Acid Sulfate Soil (High OC and clay)Koc = 1300 ml/gNot specifiedStrongly sorbed and less reversible binding.[14]
Sandy Soil (Low OC)Koc = 2700 ml/gNot specifiedSorption increased as pH decreased.[14]

Experimental Protocols

Dissipation and Half-life Studies

A common methodology for assessing this compound's dissipation involves treating soil samples with a known concentration of the fungicide.[1][4] These samples are then incubated under controlled laboratory conditions, often at a specific temperature and moisture level.[4] At regular intervals, subsamples are taken and the concentration of this compound is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4] The half-life (t¹/₂) is then calculated using first-order kinetics.[1] To distinguish between microbial and abiotic degradation, studies often compare dissipation in sterilized versus non-sterilized soil.[4]

Earthworm Toxicity Assays

Acute and chronic toxicity of this compound to earthworms are typically evaluated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For acute toxicity, earthworms are exposed to different concentrations of this compound in artificial or natural soil for a set period (e.g., 14 days), and the concentration that is lethal to 50% of the population (LC₅₀) is determined.[8] Chronic toxicity tests assess sublethal effects, such as changes in biomass and reproduction, over a longer period.[6][15] The effective concentration that causes a 50% reduction in a particular endpoint (e.g., reproduction), known as the EC₅₀, is then calculated.[6]

Soil Microbial Toxicity Studies

The impact of this compound on soil microbial communities is assessed through various methods. One approach is to measure changes in the populations of different microbial groups (bacteria, fungi, actinomycetes) using dilution plating and enumeration on selective media.[10] The effect on specific beneficial microorganisms, such as nitrogen-fixing bacteria and phosphate solubilizers, can also be quantified.[11] Another aspect is the evaluation of soil enzyme activities, such as cellulase and pectinase, which are crucial for nutrient cycling.[10] Modern techniques also involve analyzing the overall microbial community structure and diversity.[16]

Adsorption and Desorption Experiments

The sorption behavior of this compound is typically investigated using batch equilibrium experiments.[12][13] In these studies, a known mass of soil is equilibrated with a solution containing this compound at different concentrations.[13] After a specific contact time, the amount of this compound remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.[13] The data are often fitted to adsorption models like the Freundlich isotherm to determine the adsorption coefficient (K_f^ads).[12] Desorption is studied by replacing the equilibrium solution with a pesticide-free solution and measuring the amount of this compound released from the soil.[13]

Mandatory Visualization

Experimental Workflow for Assessing this compound Toxicity in Soil

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation soil_collection Soil Collection & Characterization (e.g., Sandy, Loam, Clay) spiking Soil Spiking with this compound soil_collection->spiking carbendazim_prep This compound Solution Preparation carbendazim_prep->spiking test_organisms Acclimatization of Test Organisms (e.g., Earthworms) exposure Exposure of Organisms to Treated Soil test_organisms->exposure incubation Incubation under Controlled Conditions (Temperature, Moisture) spiking->incubation incubation->exposure sampling Periodic Sampling incubation->sampling For dissipation studies exposure->sampling extraction Extraction of this compound from Soil sampling->extraction toxicity_assessment Toxicity Assessment (Mortality, Reproduction, Biomass) sampling->toxicity_assessment microbial_analysis Microbial Analysis (Population Counts, Enzyme Activity) sampling->microbial_analysis analysis Chemical Analysis (e.g., HPLC) extraction->analysis data_analysis Data Analysis & Modeling (t½, LC₅₀, EC₅₀) analysis->data_analysis toxicity_assessment->data_analysis microbial_analysis->data_analysis comparison Comparative Analysis across Soil Types data_analysis->comparison

Caption: A generalized workflow for assessing this compound toxicity in different soil types.

Signaling Pathway (Hypothesized)

While specific signaling pathways for this compound toxicity in soil invertebrates are not extensively detailed in the provided literature, it is known that benzimidazole compounds, including this compound, primarily act by disrupting microtubule formation. This mechanism is well-established in target fungi and has been shown to affect nerve function in earthworms.[8] The following diagram illustrates a hypothesized signaling pathway for this compound's neurotoxic effect in an organism like an earthworm.

Signaling_Pathway cluster_cellular Cellular Level cluster_physiological Physiological Effect cluster_organismal Organismal Response This compound This compound in Interstitial Fluid cell_membrane Neuronal Cell Membrane This compound->cell_membrane Crosses tubulin β-tubulin Subunits This compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits axon_transport Disruption of Axonal Transport microtubule->axon_transport synaptic_function Impaired Synaptic Function axon_transport->synaptic_function nerve_conduction Altered Nerve Conduction Velocity synaptic_function->nerve_conduction behavioral_changes Behavioral Changes (e.g., Coiling, Immobility) nerve_conduction->behavioral_changes toxicity Toxicity & Mortality behavioral_changes->toxicity

Caption: Hypothesized signaling pathway of this compound's neurotoxicity in soil invertebrates.

References

Safety Operating Guide

Proper Disposal of Carbendazim: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Carbendazim, a widely used broad-spectrum benzimidazole fungicide, requires careful handling and disposal to mitigate risks to human health and the environment. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure the safe management of this compound waste. This guide provides essential safety and logistical information for the proper disposal of this compound, in solid and liquid forms, as well as its containers.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to take appropriate safety measures to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Elbow-length chemical-resistant gloves.[1]

  • A face shield or safety goggles to protect the eyes.[1]

  • Protective clothing to avoid skin contact.[2]

  • A dust mask or respirator to prevent inhalation of dust or spray mist.[1][2]

Ventilation: Work in a well-ventilated area to minimize the inhalation of this compound dust or vapors.[3][4]

Spill Management: In the event of a spill, immediately contain the material to prevent it from entering drains, waterways, or sewers.[2][3][5] For dry spills, use dry clean-up procedures to avoid generating dust.[2] For liquid spills, use an inert absorbent material such as sand or vermiculite.[6] The collected waste should be placed in a suitable, labeled container for disposal.[2][7]

This compound Disposal Procedures

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[2][7]

Disposal of Unused this compound:

  • Do Not Dispose in Drains or Waterways: this compound is very toxic to aquatic life with long-lasting effects.[3][4][6] Under no circumstances should it be disposed of down the drain or into any water body.[5]

  • Approved Hazardous Waste Facility: The primary method for the disposal of unused this compound is through an approved and permitted landfill or a designated hazardous waste facility.[3][5]

  • EPA Waste Number: When this compound is a solid waste, it may be classified under EPA waste number U372.[2]

Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment, absorbent materials from spills, and contaminated soil, should be collected in sealed and labeled containers for disposal at a hazardous waste facility.[2][5]

Container Disposal:

  • Triple Rinse: Empty containers must be triple-rinsed with water.[1][3] The rinsate should be added to the spray tank for use if applicable, or collected for disposal as hazardous waste.[3]

  • Puncture and Dispose: After rinsing, containers should be punctured to prevent reuse.[1][2] They can then be offered for recycling if a suitable program is available or disposed of in an approved landfill.[1][3] Do not burn empty containers.[1]

Summary of Disposal Recommendations

Waste TypeRecommended Disposal MethodKey Precautions
Unused this compound Dispose of at an approved hazardous waste facility or landfill.[3][5]Do not dispose of in drains or waterways.[5] Comply with all local, state, and federal regulations.[2][7]
Spilled this compound Contain the spill, collect with absorbent material, and place in a labeled container for hazardous waste disposal.[2][6]Avoid generating dust from dry spills.[2] Prevent entry into sewers and waterways.[3][5]
Empty Containers Triple-rinse, puncture to prevent reuse, and then recycle or dispose of in an approved landfill.[1][3]Add rinsate to the spray tank or collect for hazardous waste disposal.[3] Do not burn.[1]
Contaminated PPE Place in a sealed, labeled container and dispose of as hazardous waste.Launder contaminated work clothing separately before reuse.[2]

This compound Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

Carbendazim_Disposal_Workflow cluster_prep Preparation & Safety cluster_waste_handling Waste Handling cluster_disposal Disposal Route PPE Wear Appropriate PPE (Gloves, Goggles, etc.) AssessWaste Assess Waste Type (Solid, Liquid, Container) PPE->AssessWaste Ventilation Ensure Good Ventilation Ventilation->AssessWaste ContainSpill Contain Spills Immediately AssessWaste->ContainSpill If Spill Occurs CollectWaste Collect Waste in Labeled, Sealed Containers AssessWaste->CollectWaste For Unused Product & Contaminated Materials TripleRinse Triple Rinse Empty Containers AssessWaste->TripleRinse For Empty Containers ContainSpill->CollectWaste HazardousWaste Dispose at Approved Hazardous Waste Facility CollectWaste->HazardousWaste PunctureContainer Puncture Container TripleRinse->PunctureContainer Landfill Dispose in Approved Landfill PunctureContainer->Landfill Recycle Recycle Container (if applicable) PunctureContainer->Recycle HazardousWaste->Landfill

This compound Disposal Workflow Diagram

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Carbendazim

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Carbendazim

This document provides critical guidance for researchers, scientists, and drug development professionals on the proper selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound. Adherence to these protocols is paramount to mitigate health risks associated with this chemical, which may include genetic defects and damage to fertility or an unborn child.[1][2]

Recommended Personal Protective Equipment for Handling this compound

The following table summarizes the recommended PPE for various laboratory activities involving this compound. These recommendations are compiled from multiple safety data sheets (SDS) and should be considered the minimum requirement for handling this substance.

PPE CategoryMinimum RequirementRecommended for High-Risk Scenarios (e.g., generating dust or aerosols, handling large quantities)
Respiratory Protection NIOSH-approved half-mask or full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates.[3]NIOSH-approved powered air-purifying respirator (PAPR) with a hood or helmet.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards.A face shield worn over chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult glove manufacturer's chemical resistance guide for this compound.[4]Double-gloving with the outer glove extending over the cuff of the lab coat.
Body Protection A fully buttoned lab coat or chemical-resistant apron.[5]A disposable, chemical-resistant coverall with long sleeves and elastic cuffs.
Foot Protection Closed-toe shoes made of a non-porous material.Chemical-resistant safety boots with steel toes.[1]

Experimental Protocol: Donning and Doffing of PPE

Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent contamination. The following steps should be followed meticulously.

Donning Sequence:

  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Gown/Coverall: Put on the lab coat or coverall, ensuring complete coverage.[6]

  • Respirator: If required, put on the respirator. Perform a user seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on goggles or a face shield. Adjust for a secure fit.[6]

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat or coverall.[6]

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Coverall: Untie or unzip the gown/coverall, touching only the inside surfaces. Roll it downwards and away from your body, folding the contaminated exterior inward. Dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove goggles or face shield from the back of your head, avoiding contact with the front surface. Place in a designated area for decontamination or disposal.

  • Respirator: If worn, remove the respirator from the back of your head.

  • Final Hand Hygiene: Perform a final thorough hand washing.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

Caption: Decision workflow for selecting appropriate PPE based on the assessed risk of this compound exposure.

Operational Plan for Disposal of Contaminated PPE

All PPE and other materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.

Disposal Protocol:

  • Segregation: All disposable PPE (gloves, coveralls, etc.) and any other solid materials (e.g., absorbent pads used for spills) contaminated with this compound should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container. This container should be lined with a heavy-duty plastic bag.

  • Labeling: The hazardous waste container must be labeled in accordance with local and national regulations. In the United States, this compound is assigned the EPA Hazardous Waste Number U372 when it is a discarded commercial chemical product.[4] The label should clearly state "Hazardous Waste," "this compound," and display the appropriate hazard symbols.

  • Storage: The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Decontamination of Reusable PPE: Reusable PPE, such as face shields and safety boots, should be decontaminated after each use. Wash thoroughly with soap and water, and rinse with clean water. Allow to air dry completely before storage.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Never dispose of this compound-contaminated waste in the regular trash or down the drain.[7] Following these procedures will ensure the safe and compliant disposal of all materials contaminated with this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.